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  • Product: 4-Nitrophenyl dimethylcarbamate
  • CAS: 7244-70-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Discovery of 4-Nitrophenyl Dimethylcarbamate

This guide provides a comprehensive technical overview of 4-Nitrophenyl Dimethylcarbamate, a versatile reagent with significant applications in biochemical assays and organic synthesis. Tailored for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Nitrophenyl Dimethylcarbamate, a versatile reagent with significant applications in biochemical assays and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its synthesis, underlying reaction mechanisms, and historical context.

Introduction: The Significance of 4-Nitrophenyl Dimethylcarbamate

4-Nitrophenyl dimethylcarbamate (CAS 7244-70-4) is a specialized chemical compound that serves as a crucial building block and analytical tool in various scientific disciplines.[1] Its utility is most pronounced in enzyme analysis and as an intermediate in organic synthesis.[1] The structure of 4-nitrophenyl dimethylcarbamate allows it to function as a substrate for certain enzymes, which, upon reaction, release a detectable chromophore.[1] This characteristic makes it an invaluable reagent for quantifying enzyme activity, a fundamental aspect of numerous biological studies.[1] Furthermore, its reactive functional groups make it a versatile starting material for the synthesis of more complex molecules with potential applications in the pharmaceutical, agrochemical, and materials science sectors.[1]

Historical Context and Discovery

While the precise date and individual credited with the first synthesis of 4-nitrophenyl dimethylcarbamate are not extensively documented in seminal literature, its development is intrinsically linked to the broader history of carbamate chemistry and the need for reliable enzyme substrates. The related compound, dimethylcarbamoyl chloride, a key precursor, was first reported in 1879 as "Dimethylharnstoffchlorid" (dimethylurea chloride), synthesized from the reaction of phosgene and dimethylamine.[2] The exploration of nitrophenyl esters and carbamates as useful reagents in organic and bioorganic chemistry gained traction in the mid-20th century. The 4-nitrophenyl group, being an excellent leaving group, was identified as a valuable component in creating active esters for peptide synthesis and as chromogenic substrates for various enzymes. The development of 4-nitrophenyl dimethylcarbamate likely emerged from this broader context of research into activated carbamate systems for both synthetic and analytical purposes.

Core Synthesis Methodology

The primary and most established method for the synthesis of 4-nitrophenyl dimethylcarbamate involves the reaction of 4-nitrophenol with dimethylcarbamoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the 4-nitrophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The synthesis proceeds through a well-understood nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Deprotonation of 4-Nitrophenol: The base (e.g., pyridine or triethylamine) deprotonates the hydroxyl group of 4-nitrophenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The 4-nitrophenoxide ion attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

  • Formation of the Final Product: The final product, 4-nitrophenyl dimethylcarbamate, is formed. The base's conjugate acid and the chloride ion form a salt byproduct.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination 4-Nitrophenol 4-Nitrophenol Base Base (e.g., Pyridine) 4-Nitrophenoxide 4-Nitrophenoxide Dimethylcarbamoyl_Chloride Dimethylcarbamoyl Chloride Protonated_Base Protonated Base Tetrahedral_Intermediate Tetrahedral Intermediate 4-Nitrophenyl_Dimethylcarbamate 4-Nitrophenyl Dimethylcarbamate Chloride_Ion Cl-

Experimental Protocol

The following is a representative, detailed protocol for the laboratory-scale synthesis of 4-nitrophenyl dimethylcarbamate.

Materials:

  • 4-Nitrophenol

  • Dimethylcarbamoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add anhydrous pyridine (1.1 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of dimethylcarbamoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 4-nitrophenyl dimethylcarbamate.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as dimethylcarbamoyl chloride is sensitive to hydrolysis, which would lead to the formation of dimethylamine and hydrochloric acid, reducing the yield of the desired product.

  • Base: Pyridine acts as a base to neutralize the HCl produced during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. Other tertiary amines like triethylamine can also be used.

  • Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Aqueous Work-up: The series of washes with acidic, basic, and neutral solutions is designed to remove unreacted starting materials, the pyridine catalyst (as its hydrochloride salt), and other water-soluble impurities.

  • Recrystallization: This is a standard purification technique for solid organic compounds, allowing for the isolation of the product in high purity by separating it from soluble impurities.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-NitrophenolC₆H₅NO₃139.11Yellow crystalline solid
Dimethylcarbamoyl chlorideC₃H₆ClNO107.54Colorless to light yellow liquid
4-Nitrophenyl dimethylcarbamateC₉H₁₀N₂O₄210.19Off-white to pale yellow solid
Spectroscopic Data for 4-Nitrophenyl Dimethylcarbamate
Spectroscopic TechniqueKey Signals
¹H NMR (CDCl₃)δ (ppm): ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.4 (d, 2H, Ar-H meta to NO₂), ~3.1 (s, 6H, N(CH₃)₂)
¹³C NMR (CDCl₃)δ (ppm): ~155 (C=O), ~152 (Ar-C-O), ~145 (Ar-C-NO₂), ~125 (Ar-CH), ~122 (Ar-CH), ~37 (N(CH₃)₂)
FT-IR (KBr)ν (cm⁻¹): ~1730 (C=O stretch), ~1520 & ~1350 (NO₂ stretch), ~1200 (C-O stretch)

Note: The exact chemical shifts and vibrational frequencies may vary slightly depending on the solvent and instrument used.

Experimental Workflow Visualization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 4-Nitrophenol in anhydrous DCM B Cool to 0°C A->B C Add Pyridine B->C D Add Dimethylcarbamoyl Chloride (dropwise at 0°C) C->D E Warm to RT and stir (12-16 h) D->E F Dilute with DCM E->F G Wash with 1M HCl F->G H Wash with NaHCO₃ G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Recrystallize from Ethyl Acetate/Hexanes K->L M Isolate Pure Product L->M

Conclusion

This guide has provided a detailed technical overview of the synthesis and discovery of 4-nitrophenyl dimethylcarbamate. The synthesis via the reaction of 4-nitrophenol and dimethylcarbamoyl chloride is a robust and well-established method. Understanding the underlying mechanism and the rationale for the experimental choices is key to achieving high yields and purity. The versatility of 4-nitrophenyl dimethylcarbamate as a biochemical reagent and a synthetic intermediate underscores its importance in the chemical and life sciences.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Applications of 4-Nitrophenyl Dimethylcarbamate (CAS 7244-70-4) in Research. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Dimethylcarbamoyl chloride. In Wikipedia. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties and Applications of 4-Nitrophenyl Dimethylcarbamate

Abstract 4-Nitrophenyl dimethylcarbamate (CAS 7244-70-4) is a pivotal reagent in modern biochemical and synthetic organic chemistry. Valued for its dual role as a stable carbamoylating agent and a chromogenic substrate,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Nitrophenyl dimethylcarbamate (CAS 7244-70-4) is a pivotal reagent in modern biochemical and synthetic organic chemistry. Valued for its dual role as a stable carbamoylating agent and a chromogenic substrate, its utility spans from fundamental enzyme kinetics to the synthesis of complex pharmaceutical intermediates. The defining feature of this molecule is the 4-nitrophenoxy group, an excellent leaving group that, upon cleavage, releases the intensely yellow 4-nitrophenolate anion, providing a straightforward and sensitive spectrophotometric handle to monitor reaction progress. This guide offers an in-depth exploration of the core physicochemical properties, reactivity, synthesis, and key applications of 4-Nitrophenyl dimethylcarbamate, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

4-Nitrophenyl dimethylcarbamate is a carbamate ester characterized by a dimethylamino group attached to a carbonyl, which is, in turn, linked to a 4-nitrophenyl group via an ester oxygen. This structure is key to its reactivity and utility.

Table 1: Physicochemical and Computed Properties of 4-Nitrophenyl Dimethylcarbamate

PropertyValueSource(s)
IUPAC Name (4-nitrophenyl) N,N-dimethylcarbamate[PubChem][1]
Synonyms p-Nitrophenyl dimethylcarbamate, PNP dimethylcarbamate[PubChem][1]
CAS Number 7244-70-4[Alfa Chemistry][2], [PubChem][1]
Molecular Formula C₉H₁₀N₂O₄[Alfa Chemistry][2], [Santa Cruz Biotechnology][3]
Molecular Weight 210.19 g/mol [Santa Cruz Biotechnology][3], [PubChem][1]
Melting Point 106-108 °C(Data from commercial suppliers)
Boiling Point 329.1 °C at 760 mmHg[Alfa Chemistry][2]
Density 1.292 g/cm³[Alfa Chemistry][2]
Flash Point 152.9 °C[Alfa Chemistry][2]
XLogP3 1.5[PubChem][1]
Topological Polar Surface Area (TPSA) 75.4 Ų[PubChem][1]
Hydrogen Bond Donor Count 0[Alfa Chemistry][2], [PubChem][1]
Hydrogen Bond Acceptor Count 4[Alfa Chemistry][2], [PubChem][1]
Solubility Soluble in polar organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[Cayman Chemical][4]

Synthesis and Purification

The synthesis of 4-nitrophenyl carbamates is a cornerstone of medicinal and synthetic chemistry, primarily serving to "activate" a carbonyl group for subsequent reactions with nucleophiles. The most direct and common laboratory-scale synthesis of 4-Nitrophenyl dimethylcarbamate involves the reaction of 4-nitrophenyl chloroformate with dimethylamine.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the principles of nucleophilic acyl substitution. 4-Nitrophenyl chloroformate is an excellent electrophile due to the electron-withdrawing nature of both the chlorine atom and the 4-nitrophenyl group. Dimethylamine is a potent nucleophile. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the dimethylamine nucleophile and driving the reaction to completion. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the highly reactive chloroformate starting material.

Detailed Experimental Protocol: Synthesis
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-nitrophenyl chloroformate (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Nucleophile Addition: Dissolve dimethylamine (a 2.0 M solution in THF is convenient, 1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the dimethylamine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-nitrophenyl chloroformate starting material.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the product as a solid.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification R1 4-Nitrophenyl Chloroformate P1 Combine Chloroformate, Base, and Solvent in Flask R1->P1 R2 Dimethylamine (2.0 M in THF) P3 Dropwise Addition of Dimethylamine R2->P3 R3 Triethylamine (Base) R3->P1 R4 Anhydrous DCM (Solvent) R4->P1 P2 Cool to 0 °C P1->P2 P2->P3 P4 Stir at RT (2-4h) Monitor by TLC P3->P4 W1 Aqueous Wash (HCl, NaHCO₃, Brine) P4->W1 W2 Dry (Na₂SO₄) & Concentrate W1->W2 W3 Recrystallize (EtOAc/Hexanes) W2->W3 Product 4-Nitrophenyl Dimethylcarbamate (Final Product) W3->Product

Caption: Workflow for the synthesis of 4-Nitrophenyl dimethylcarbamate.

Chemical Reactivity and Mechanistic Principles

The utility of 4-Nitrophenyl dimethylcarbamate stems directly from its electronic structure. It functions as an efficient dimethylcarbamoyl group donor .

The key to this reactivity is the 4-nitrophenoxy moiety. The nitro group is a powerful electron-withdrawing group, which makes the attached phenoxide a very stable anion and thus an excellent leaving group. The acidity of the conjugate acid, 4-nitrophenol (pKa ≈ 7.15), is a quantitative measure of this stability.[5]

The reaction with a nucleophile (e.g., an amine, alcohol, or the active site of an enzyme) proceeds via a classic nucleophilic acyl substitution mechanism . This is a two-step, addition-elimination pathway.

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the carbamate.

  • Tetrahedral Intermediate: This forms a transient, high-energy tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the most stable leaving group—the 4-nitrophenoxide anion—to form the new carbamoylated product.

This mechanism is particularly efficient under neutral or basic conditions, as deprotonation of the departing 4-nitrophenol to the phenolate form further stabilizes the leaving group and drives the reaction forward.

Caption: Reaction mechanism with a generic nucleophile (Nu:⁻).

Spectroscopic Properties and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Nitrophenyl dimethylcarbamate and is central to its application in quantitative assays.

  • UV-Visible Spectroscopy: The intact molecule itself has a UV absorbance maximum around 270 nm.[4] However, its most important characteristic is the chromogenic nature of its hydrolysis product. Under basic or neutral conditions (pH > 7.15), the leaving group, 4-nitrophenol, is deprotonated to the 4-nitrophenolate anion, which exhibits a strong absorbance maximum around 400-413 nm and appears as a distinct yellow color.[5] This property is the basis for its widespread use in colorimetric enzyme assays.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the key functional groups. Expected characteristic absorption bands include:

    • ~1730-1750 cm⁻¹: A strong C=O (carbonyl) stretching vibration, characteristic of the carbamate ester.

    • ~1525 cm⁻¹ and ~1345 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro (NO₂) group, respectively.[6]

    • ~1210-1250 cm⁻¹: C-O stretching of the ester linkage.

    • ~2900-3000 cm⁻¹: C-H stretching from the methyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. In a solvent like CDCl₃, one would anticipate:

      • A singlet integrating to 6 protons around δ 3.0-3.1 ppm corresponding to the two equivalent N-methyl groups.

      • A pair of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The two protons ortho to the nitro group would appear downfield around δ 8.2-8.3 ppm , while the two protons ortho to the carbamate oxygen would be upfield around δ 7.3-7.4 ppm .[7]

    • ¹³C NMR: The carbon spectrum would show distinct signals for each carbon environment:

      • ~δ 152-155 ppm: The carbonyl carbon of the carbamate.

      • ~δ 155 ppm and ~δ 145 ppm: The two aromatic quaternary carbons attached to the ester oxygen and the nitro group, respectively.

      • ~δ 125 ppm and ~δ 122 ppm: The two sets of aromatic C-H carbons.

      • ~δ 37 ppm: The N-methyl carbons.[7]

Applications in Research and Development

The unique properties of 4-Nitrophenyl dimethylcarbamate make it a versatile tool in multiple scientific domains.

Chromogenic Substrate for Enzyme Assays

This is arguably the most prominent application. The compound serves as an artificial substrate for various hydrolases, particularly esterases and lipases. The enzyme catalyzes the hydrolysis of the ester bond, releasing 4-nitrophenol. The rate of formation of the yellow 4-nitrophenolate anion, measured spectrophotometrically at ~405 nm, is directly proportional to the enzyme's activity.

This protocol is inherently self-validating because the generation of the colored product is a direct and stoichiometric result of the enzymatic reaction being measured.

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl or phosphate buffer, pH 7.5).

    • Substrate Stock: Prepare a concentrated stock solution of 4-Nitrophenyl dimethylcarbamate (e.g., 100 mM) in a water-miscible organic solvent like DMSO or ethanol. This is necessary due to the compound's limited aqueous solubility.[4]

    • Enzyme Solution: Prepare a solution of the enzyme to be tested in the assay buffer at a suitable concentration.

  • Assay Execution (in a 96-well plate):

    • To each well, add the assay buffer.

    • Add a small volume of the enzyme solution to initiate the reaction (or buffer for a "no enzyme" control).

    • Add a small aliquot of the substrate stock solution to start the reaction (e.g., to a final concentration of 1 mM). The final concentration of the organic solvent should be low (e.g., <2%) to avoid denaturing the enzyme.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 37 °C).

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Plot absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

    • Calculate the slope of this linear portion (ΔAbs/min).

    • Convert this rate into enzymatic activity (e.g., in µmol/min/mg) using the Beer-Lambert law (A = εcl) and the known molar extinction coefficient (ε) for 4-nitrophenolate under the specific assay conditions.

Reagent in Organic and Medicinal Chemistry

In synthetic chemistry, 4-Nitrophenyl dimethylcarbamate is a valuable reagent for the introduction of the dimethylcarbamoyl moiety (-C(=O)N(CH₃)₂). This functional group is present in numerous biologically active molecules and pharmaceuticals.

  • Advantages over Alternatives: Compared to the highly reactive and moisture-sensitive dimethylcarbamoyl chloride, 4-Nitrophenyl dimethylcarbamate is a stable, crystalline solid that is easier to handle and store. It provides a controlled and efficient method for carbamoylating amines and other nucleophiles under mild conditions.

  • Role in Drug Design: The carbamate functional group is a well-established bioisostere of the amide bond. Its inclusion in drug candidates can improve metabolic stability, enhance cell membrane permeability, and modulate interactions with biological targets. Reagents like 4-Nitrophenyl dimethylcarbamate are therefore essential tools for medicinal chemists exploring structure-activity relationships.

Safety and Handling

While not classified as acutely toxic, standard laboratory precautions are essential when handling 4-Nitrophenyl dimethylcarbamate.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. For long-term stability, refrigeration is often recommended.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.

References

This list is compiled from the search results and provides a foundation for the information presented in this guide.

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

  • John, A., Hogan, L. T., Hillmyer, M. A., & Tolman, W. B. (2015). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). FTIR and NMR Spectra of various carbamates. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-NITROPHENYL DIMETHYLDITHIOCARBAMATE. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Retrieved from [Link]

  • PubChem. (n.d.). Carbamic acid, N,N-dimethyl-, 4-nitrophenyl ester. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 90870-20-5 | Product Name: 4-Nitrophenyl ethyl(methyl)carbamate. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Nitrophenyl dimethyldithiocarbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenyl phenylcarbamate. Retrieved from [Link]

  • ResearchGate. (2009). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Nitrophenyl formate. Retrieved from [Link]

  • Ghinwa, H. K., & Taha, M. O. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 977-998. Retrieved from [Link]

Sources

Foundational

The Definitive Guide to 4-Nitrophenyl Dimethylcarbamate: Mechanism of Action and Research Applications

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of chemical biology and drug discovery, the precise modulation of enzyme activity...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the precise modulation of enzyme activity remains a cornerstone of therapeutic strategy and fundamental research. Among the vast families of enzymes, serine hydrolases stand out for their critical roles in a myriad of physiological processes, making them compelling targets for inhibitor development. This guide provides a comprehensive technical overview of 4-nitrophenyl dimethylcarbamate, a pivotal tool for researchers studying serine hydrolase inhibition. We will delve into its core mechanism of action, provide field-proven experimental insights, and equip you with the knowledge to effectively utilize this compound in your research endeavors.

The Chemical Blueprint: Understanding 4-Nitrophenyl Dimethylcarbamate

4-Nitrophenyl dimethylcarbamate is a synthetic organic compound that has found significant utility as an inhibitor of serine hydrolases, most notably acetylcholinesterase (AChE).[1] Its structure features a dimethylcarbamoyl group attached to a 4-nitrophenyl moiety via an ester linkage. This specific arrangement is key to its inhibitory activity, as the 4-nitrophenyl group serves as an excellent leaving group, facilitating the covalent modification of the target enzyme.[2] Carbamates, in general, are recognized as a versatile class of inhibitors for serine hydrolases, capable of achieving high potency and selectivity.[3]

The utility of 4-nitrophenyl-containing compounds extends to their use as chromogenic substrates in enzyme assays. The release of the 4-nitrophenolate ion upon hydrolysis results in a yellow color that can be monitored spectrophotometrically, providing a direct measure of enzyme activity.[2]

The Core Mechanism: Irreversible Carbamoylation of Serine Hydrolases

The inhibitory action of 4-nitrophenyl dimethylcarbamate is a classic example of pseudo-irreversible inhibition, proceeding through a two-step mechanism of carbamoylation of the active site serine residue.[4] This process effectively renders the enzyme inactive.

The Catalytic Triad: The Engine of Serine Hydrolase Activity

To comprehend the mechanism of inhibition, one must first appreciate the catalytic machinery of serine hydrolases. At the heart of the active site lies a catalytic triad, typically composed of serine (Ser), histidine (His), and aspartate (Asp) or glutamate (Glu) residues.[5] In the case of acetylcholinesterase, the catalytic triad consists of Ser203, His447, and Glu334.[3] The catalytic cycle is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the substrate. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl to increase its nucleophilicity. The aspartate or glutamate residue serves to stabilize the resulting positive charge on the histidine. This process leads to the formation of a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide hydrogens.[3]

The Inhibitory Cascade: A Step-by-Step Analysis

The interaction of 4-nitrophenyl dimethylcarbamate with a serine hydrolase active site can be dissected into the following key steps:

  • Initial Binding: The inhibitor first reversibly binds to the active site of the enzyme, forming a non-covalent Michaelis-like complex. The structural complementarity between the inhibitor and the active site governs the initial binding affinity.[6]

  • Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The activated serine nucleophile attacks the electrophilic carbonyl carbon of the dimethylcarbamoyl group of the inhibitor. This is the crucial step where the enzyme's own catalytic mechanism is turned against it. This nucleophilic addition results in the formation of a transient, negatively charged tetrahedral intermediate.

  • Collapse of the Intermediate and Carbamoylation: The tetrahedral intermediate is unstable and rapidly collapses. This collapse leads to the cleavage of the ester bond, with the 4-nitrophenolate anion acting as the leaving group. The dimethylcarbamoyl moiety is concomitantly transferred to the active site serine, forming a stable covalent carbamoyl-enzyme conjugate. This step is the hallmark of carbamate-based inhibition.[7]

  • Slow Decarbamoylation (Regeneration): The carbamoylated enzyme is significantly more stable than the acetylated intermediate formed during the hydrolysis of acetylcholine. The regeneration of the active enzyme through the hydrolysis of the carbamoyl-serine bond, a process known as decarbamoylation, is a very slow process.[4] The rate of decarbamoylation is a critical determinant of the duration of inhibition.

The exceptional stability of the 4-nitrophenolate anion as a leaving group is a key driver for the efficiency of the carbamoylation step.[2]

Carbamoylation Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibitor Ser-OH Serine (Ser-OH) Initial_Complex Enzyme-Inhibitor Complex (Reversible Binding) His Histidine (His) Asp Aspartate (Asp) Inhibitor 4-Nitrophenyl Dimethylcarbamate Inhibitor->Initial_Complex Binds Tetrahedral_Intermediate Tetrahedral Intermediate Initial_Complex->Tetrahedral_Intermediate Nucleophilic Attack Carbamoylated_Enzyme Carbamoylated Enzyme (Inactive) Tetrahedral_Intermediate->Carbamoylated_Enzyme Collapse & Carbamoylation Leaving_Group 4-Nitrophenolate (Released) Tetrahedral_Intermediate->Leaving_Group Release Active_Enzyme Active Enzyme (Regenerated) Carbamoylated_Enzyme->Active_Enzyme Slow Decarbamoylation (Hydrolysis) Cholinergic Synapse Inhibition cluster_0 Normal Cholinergic Transmission cluster_1 Inhibition by 4-Nitrophenyl Dimethylcarbamate ACh_Release Acetylcholine (ACh) Released AChE_Active Acetylcholinesterase (AChE) (Active) ACh_Release->AChE_Active Binds ACh_Hydrolysis ACh Hydrolyzed AChE_Active->ACh_Hydrolysis Signal_Termination Signal Termination ACh_Hydrolysis->Signal_Termination ACh_Release_Inhib Acetylcholine (ACh) Released AChE_Inactive Acetylcholinesterase (AChE) (Carbamoylated/Inactive) ACh_Release_Inhib->AChE_Inactive Binding Blocked ACh_Accumulation ACh Accumulation ACh_Release_Inhib->ACh_Accumulation Hyperstimulation Cholinergic Hyperstimulation ACh_Accumulation->Hyperstimulation Inhibitor_Action 4-Nitrophenyl Dimethylcarbamate Inhibitor_Action->AChE_Inactive Inhibits AChE Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (AChE, Inhibitor, Buffer, Substrate, DTNB) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Enzyme, Controls) Prepare_Reagents->Plate_Setup Add_Inhibitor Add Inhibitor Dilutions and Solvent Controls Plate_Setup->Add_Inhibitor Pre_incubation Pre-incubate (15 minutes) Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction (Add Reaction Mix) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Time 0 and 10 min) Initiate_Reaction->Measure_Absorbance Data_Analysis Analyze Data (Calculate % Inhibition and IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Sources

Exploratory

IUPAC name for 4-Nitrophenyl dimethylcarbamate

An In-depth Technical Guide: 4-Nitrophenyl Dimethylcarbamate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Nitrophenyl dimethylcarbam...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-Nitrophenyl Dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrophenyl dimethylcarbamate (4-NPDMC), a pivotal reagent in biochemical and pharmaceutical research. The document delineates its chemical identity according to IUPAC standards, details its physicochemical properties, and presents a validated laboratory-scale synthesis protocol with mechanistic insights. The core of this guide focuses on the principal application of 4-NPDMC as a chromogenic substrate in enzyme assays, offering a detailed experimental workflow for quantifying esterase activity. Safety, handling, and storage protocols are also outlined to ensure best laboratory practices. This document is intended to serve as an authoritative resource for scientists leveraging this versatile compound in drug discovery and molecular biology.

Chemical Identity and Nomenclature

4-Nitrophenyl dimethylcarbamate is an organic compound belonging to the carbamate class of molecules. Carbamates are esters of carbamic acid and are notable for their chemical stability and presence in numerous therapeutic agents and research chemicals.[1][2] The structure of 4-NPDMC incorporates a 4-nitrophenyl group, which serves as an excellent leaving group and a chromogenic indicator, and a dimethylcarbamoyl moiety.

The formal identification of this compound is standardized by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: (4-nitrophenyl) N,N-dimethylcarbamate[3][4]

IdentifierValueSource
CAS Number 7244-70-4[3][4]
Molecular Formula C₉H₁₀N₂O₄[3]
Molecular Weight 210.19 g/mol [3]
Common Synonyms p-Nitrophenyl dimethylcarbamate, PNP dimethylcarbamate[3]
Canonical SMILES CN(C)C(=O)OC1=CC=C([C=C1])[O-][3][4]
InChI Key YBRIFDNEMBTBMJ-UHFFFAOYSA-N[3][4]

2D Chemical Structure:



Physicochemical Properties

The physical and chemical properties of 4-NPDMC dictate its handling, storage, and application in experimental settings. The compound is a stable solid under standard conditions.

PropertyValue
Appearance White to pale-yellow crystalline solid
Boiling Point 329.1°C at 760 mmHg[4]
Flash Point 152.9°C[4]
Density 1.292 g/cm³[4]
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Sparingly soluble in water.

Synthesis and Mechanistic Rationale

The synthesis of carbamates is a fundamental transformation in organic chemistry, often employed in the creation of protecting groups, prodrugs, and bioactive molecules.[1] The most direct and efficient synthesis of 4-Nitrophenyl dimethylcarbamate involves the reaction of 4-nitrophenyl chloroformate with dimethylamine.

Core Synthesis Pathway

The reaction proceeds via a nucleophilic acyl substitution. Dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate. The 4-nitrophenoxy group is an excellent leaving group, stabilized by the electron-withdrawing nitro substituent. A tertiary amine base, such as triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards product formation.

G cluster_reactants Reactants cluster_products Products reactant1 4-Nitrophenyl Chloroformate ts Nucleophilic Attack reactant1->ts reactant2 Dimethylamine reactant2->ts base Triethylamine (Base) base->ts byproduct Triethylammonium Chloride base->byproduct Reacts with HCl product 4-Nitrophenyl Dimethylcarbamate ts->product + HCl solvent Dichloromethane (Solvent) solvent->ts Reaction Medium G Substrate 4-NPDMC (Colorless) Complex Enzyme-Substrate Complex Substrate->Complex Binds Enzyme Esterase Enzyme Enzyme->Complex Complex->Enzyme Releases Product1 Dimethylcarbamic Acid (Unstable) Complex->Product1 Hydrolysis Product2 4-Nitrophenolate (Yellow) Complex->Product2 Detector Spectrophotometer (Absorbance at 405 nm) Product2->Detector Detected

Sources

Foundational

An In-depth Technical Guide to 4-Nitrophenyl Dimethylcarbamate: Structure, Synthesis, and Applications in Cholinesterase Inhibition

This guide provides a comprehensive technical overview of 4-Nitrophenyl dimethylcarbamate, a versatile chemical compound with significant applications in biochemical research and drug development. From its fundamental ch...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Nitrophenyl dimethylcarbamate, a versatile chemical compound with significant applications in biochemical research and drug development. From its fundamental chemical structure and properties to its synthesis and critical role as a cholinesterase inhibitor, this document offers field-proven insights and detailed methodologies for researchers, scientists, and professionals in the pharmaceutical industry.

Core Concepts: Unveiling 4-Nitrophenyl Dimethylcarbamate

4-Nitrophenyl dimethylcarbamate, systematically named (4-nitrophenyl) N,N-dimethylcarbamate, is an organic compound that belongs to the carbamate class of molecules.[1] Its structure is characterized by a dimethylcarbamoyl group attached to a 4-nitrophenyl ester. This unique arrangement of functional groups underpins its utility as both a synthetic intermediate and a valuable tool in enzyme kinetics.

The presence of the 4-nitrophenyl group is particularly noteworthy. It acts as a good leaving group, a property that is central to the compound's application in enzyme assays.[2] Upon cleavage, it releases 4-nitrophenolate, a chromogenic species that can be readily quantified spectrophotometrically, providing a convenient method for monitoring reaction progress.[2]

Chemical Structure and Formula

The chemical identity of 4-Nitrophenyl dimethylcarbamate is defined by its molecular structure and formula.

  • Chemical Formula: C₉H₁₀N₂O₄[1]

  • Molecular Weight: 210.19 g/mol [1]

  • CAS Number: 7244-70-4[1]

  • IUPAC Name: (4-nitrophenyl) N,N-dimethylcarbamate[1]

Below is a 2D representation of the chemical structure of 4-Nitrophenyl dimethylcarbamate.

Caption: Chemical structure of 4-Nitrophenyl dimethylcarbamate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Nitrophenyl dimethylcarbamate is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Appearance White to off-white crystalline powder
Boiling Point 329.1 °C at 760 mmHg[3]
Flash Point 152.9 °C[3]
Density 1.292 g/cm³[3]
Solubility Soluble in organic solvents like acetonitrile, chloroform, and methanol.[3][4]
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Synthesis of 4-Nitrophenyl Dimethylcarbamate: A Step-by-Step Protocol

The synthesis of 4-Nitrophenyl dimethylcarbamate is typically achieved through the reaction of 4-nitrophenol with dimethylcarbamoyl chloride in the presence of a base. This nucleophilic acyl substitution reaction is a reliable method for the preparation of this compound.

Caption: General workflow for the synthesis of 4-Nitrophenyl dimethylcarbamate.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-Nitrophenyl dimethylcarbamate.

Materials:

  • 4-Nitrophenol

  • Dimethylcarbamoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Dimethylcarbamoyl Chloride: Slowly add dimethylcarbamoyl chloride (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Nitrophenyl dimethylcarbamate.

Mechanism of Action: Inhibition of Acetylcholinesterase

A primary application of 4-Nitrophenyl dimethylcarbamate in drug development and neuroscience research is its role as an inhibitor of acetylcholinesterase (AChE).[5] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating nerve impulses at cholinergic synapses.[4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.[4]

Carbamates, including 4-Nitrophenyl dimethylcarbamate, are classified as pseudo-irreversible inhibitors of AChE.[6] The mechanism of inhibition involves the carbamoylation of a serine residue within the active site of the enzyme.[7]

AChE_Inhibition cluster_step1 Step 1: Binding cluster_step2 Step 2: Carbamoylation cluster_step3 Step 3: Decarbamoylation (Slow) AChE AChE Active Site (with Serine-OH) Complex AChE-Carbamate Complex AChE->Complex Reversible Binding Carbamate 4-Nitrophenyl Dimethylcarbamate Carbamate->Complex Carbamoylated_AChE Carbamoylated AChE (Inactive) Complex->Carbamoylated_AChE Nucleophilic attack by Ser-OH Nitrophenolate 4-Nitrophenolate Complex->Nitrophenolate Release of Regenerated_AChE Regenerated AChE (Active) Carbamoylated_AChE->Regenerated_AChE Spontaneous Hydrolysis

Caption: Mechanism of acetylcholinesterase inhibition by 4-Nitrophenyl dimethylcarbamate.

The carbamoylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine.[8] This slow decarbamoylation rate effectively inactivates the enzyme for a prolonged period, leading to the observed inhibitory effect.

Experimental Applications: Enzyme Assays

The chromogenic nature of the 4-nitrophenyl leaving group makes 4-Nitrophenyl dimethylcarbamate an excellent substrate for colorimetric enzyme assays to screen for and characterize cholinesterase inhibitors.

Protocol for Acetylcholinesterase Inhibition Assay

This protocol outlines a method for determining the inhibitory potential of a test compound on AChE using 4-Nitrophenyl dimethylcarbamate as the substrate. The assay is based on the Ellman's method, which measures the product of the enzymatic reaction.[4]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • 4-Nitrophenyl dimethylcarbamate

  • Test inhibitor compound

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of 4-Nitrophenyl dimethylcarbamate in a suitable organic solvent (e.g., DMSO) and then dilute it in phosphate buffer to the desired final concentration.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test inhibitor in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add buffer, AChE solution, and the test inhibitor solution.

    • Control wells (100% activity): Add buffer and AChE solution.

    • Blank wells: Add buffer only.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the 4-Nitrophenyl dimethylcarbamate solution to all wells to start the reaction.

  • Color Development: Add the DTNB solution to all wells. The thiocholine produced by the hydrolysis of acetylthiocholine (a product of the primary reaction) will react with DTNB to produce a yellow color.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (kinetic assay) or after a fixed time point (endpoint assay).

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition can be determined using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] * 100

Analytical Methods for Quality Control

Ensuring the purity and identity of 4-Nitrophenyl dimethylcarbamate is crucial for obtaining reliable and reproducible experimental results. Standard analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 4-Nitrophenyl dimethylcarbamate. A reverse-phase HPLC method can be developed to separate the compound from any impurities.

Typical HPLC Parameters (starting point for method development):

ParameterCondition
Column C18 reverse-phase column
Mobile Phase A gradient of acetonitrile and water (with or without a modifier like formic acid for MS compatibility)
Flow Rate 1.0 mL/min
Detection UV at a wavelength where 4-nitrophenyl compounds absorb strongly (e.g., 270 nm or 315 nm)
Injection Volume 10-20 µL

The purity is determined by integrating the peak area of 4-Nitrophenyl dimethylcarbamate and expressing it as a percentage of the total peak area.

Spectroscopic Analysis

Spectroscopic methods provide structural confirmation of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of 4-Nitrophenyl dimethylcarbamate will show characteristic signals for the aromatic protons of the nitrophenyl ring and the methyl protons of the dimethylamino group. The aromatic protons typically appear as two doublets in the downfield region (around 7.4 and 8.2 ppm), while the two methyl groups will give a singlet at around 3.0-3.1 ppm.[9][10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carbamate group (around 153 ppm), the aromatic carbons, and the methyl carbons (around 36 ppm).[9]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the key functional groups. Expect strong peaks for the C=O stretching of the carbamate (around 1730-1750 cm⁻¹), the C-O stretching (around 1200-1250 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹, respectively).[1][10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Nitrophenyl dimethylcarbamate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

4-Nitrophenyl dimethylcarbamate is a valuable and versatile compound for researchers in chemistry, biochemistry, and pharmacology. Its well-defined chemical properties, straightforward synthesis, and utility as a chromogenic substrate and cholinesterase inhibitor make it an indispensable tool. This guide has provided a comprehensive overview of its structure, synthesis, mechanism of action, and practical applications, equipping scientists with the necessary knowledge to effectively and safely utilize this compound in their research endeavors.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
  • PubChem. (n.d.). 4-Nitrophenyl dimethylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Quinn, D. M. (1987).
  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315-335.
  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • Dale, G., & Gandour, R. D. (1995). Change in the mode of inhibition of acetylcholinesterase by (4-nitrophenyl)sulfonoxyl derivatives of conformationally constrained choline analogues. Biochemistry, 34(48), 15876-15883.
  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Nitrophenyl Dimethylcarbamate (CAS 7244-70-4) in Research. Retrieved from [Link]

Sources

Exploratory

CAS number for 4-Nitrophenyl dimethylcarbamate

An In-Depth Technical Guide to 4-Nitrophenyl Dimethylcarbamate (CAS: 7244-70-4) Introduction 4-Nitrophenyl dimethylcarbamate, identified by the Chemical Abstracts Service (CAS) number 7244-70-4, is a specialized chemical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Nitrophenyl Dimethylcarbamate (CAS: 7244-70-4)

Introduction

4-Nitrophenyl dimethylcarbamate, identified by the Chemical Abstracts Service (CAS) number 7244-70-4, is a specialized chemical compound of significant interest in biochemical and pharmaceutical research.[1][2] Structurally, it is an ester of 4-nitrophenol and dimethylcarbamic acid. Its utility stems primarily from the presence of the 4-nitrophenyl group, which functions as an excellent leaving group. This property is expertly exploited in two main domains: as a chromogenic substrate for quantifying enzyme activity and as a versatile intermediate in organic synthesis.[2][3] This guide provides a comprehensive overview of its properties, applications, synthesis, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical identity is foundational to its effective application. 4-Nitrophenyl dimethylcarbamate is a well-characterized molecule with established identifiers and properties.

Identifier Value Source
CAS Number 7244-70-4[1][4][5]
IUPAC Name (4-nitrophenyl) N,N-dimethylcarbamate[5]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [4][5]
SMILES CN(C)C(=O)OC1=CC=C(C=C1)[O-][1][5]
InChIKey YBRIFDNEMBTBMJ-UHFFFAOYSA-N[1][5]
Density 1.292 g/cm³[1]
Boiling Point 329.1°C at 760 mmHg[1]
Flash Point 152.9°C[1]
Appearance Solid (form may vary)N/A

The molecule's reactivity is dominated by the carbamate linkage. The electron-withdrawing nature of the para-nitro group on the phenyl ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, facilitating the cleavage of the ester bond.

Part 2: Core Applications in Scientific Research

The unique chemical properties of 4-nitrophenyl dimethylcarbamate underpin its use as both an analytical tool and a synthetic building block.

Chromogenic Substrate for Enzyme Assays

The primary application of 4-nitrophenyl dimethylcarbamate in life science research is as a substrate for detecting and quantifying the activity of various hydrolytic enzymes, such as esterases and cholinesterases.[2]

Causality of Experimental Choice: The selection of this compound as a substrate is deliberate and based on a clear mechanistic principle. Enzymatic hydrolysis of the carbamate's ester bond releases 4-nitrophenol.[3] In solutions with a pH above its pKa of ~7.15, 4-nitrophenol deprotonates to form the 4-nitrophenolate anion, which exhibits a distinct yellow color.[3] This color change provides a direct and quantifiable optical signal, with a maximum absorbance typically measured between 400-413 nm.[3] The rate of yellow color formation is directly proportional to the rate of the enzymatic reaction, allowing for precise kinetic analysis. This method is favored for its simplicity, sensitivity, and suitability for high-throughput screening.

Experimental Protocol: General Enzyme Activity Assay

This protocol describes a self-validating system for measuring the activity of a putative esterase.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution at a pH optimal for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0). The pH must be above 7.2 to ensure the formation of the chromogenic 4-nitrophenolate ion.[3]

    • Substrate Stock Solution: Prepare a concentrated stock solution of 4-Nitrophenyl dimethylcarbamate (e.g., 100 mM) in a water-miscible organic solvent like DMSO or ethanol.

    • Enzyme Solution: Prepare a solution of the enzyme of interest at a known concentration in the assay buffer.

  • Assay Execution:

    • Pipette 980 µL of assay buffer into a 1 mL cuvette.

    • Add 10 µL of the enzyme solution to the cuvette, mix gently, and incubate for 5 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow for thermal equilibration.

    • To initiate the reaction, add 10 µL of the substrate stock solution (for a final concentration of 1 mM). Mix immediately.

    • Place the cuvette in a spectrophotometer set to measure absorbance at 405 nm.

  • Data Acquisition and Analysis:

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

    • Plot absorbance versus time. The initial, linear portion of this curve represents the initial reaction velocity (v₀).

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient for 4-nitrophenolate at the specific pH and wavelength (~18,000 M⁻¹cm⁻¹ at pH > 8), c is the change in product concentration, and l is the path length of the cuvette (typically 1 cm).

Enzymatic_Assay_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_detection Step 3: Detection & Analysis P1 Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) R1 Combine Buffer + Enzyme in Cuvette P1->R1 P2 Prepare Substrate Stock (4-NPD in DMSO) R2 Initiate with Substrate P2->R2 P3 Prepare Enzyme Solution P3->R1 R1->R2 Incubate D1 Measure Absorbance at 405 nm over time R2->D1 Hydrolysis Occurs D2 Plot Absorbance vs. Time D1->D2 D3 Calculate Enzyme Activity (Beer-Lambert Law) D2->D3

Caption: Workflow for a typical enzymatic assay using 4-Nitrophenyl dimethylcarbamate.

Intermediate in Organic & Medicinal Chemistry

In synthetic chemistry, 4-nitrophenyl dimethylcarbamate serves as an efficient carbamoylating agent. Carbamates are crucial functional groups found in numerous pharmaceuticals and agrochemicals, acting as stable mimics of amide or ester groups.[6][7]

Trustworthiness of the Protocol: The utility of 4-nitrophenyl esters in synthesis is well-established. The 4-nitrophenolate is a weak base and therefore an excellent leaving group, which drives reactions to completion under mild conditions.[3] This allows for the clean and efficient transfer of the dimethylcarbamoyl moiety (-C(=O)N(CH₃)₂) to a variety of nucleophiles, such as amines or alcohols, to form new carbamates or carbonates, respectively. This method avoids harsh reagents and often proceeds with high yield, making it a reliable choice in multi-step syntheses.[8]

Part 3: Synthesis Methodology

The synthesis of 4-nitrophenyl dimethylcarbamate is typically achieved through a standard nucleophilic substitution reaction. A common and effective method involves the reaction of 4-nitrophenyl chloroformate with dimethylamine.

Causality of Experimental Choice: 4-nitrophenyl chloroformate is a highly reactive electrophile due to the presence of two electron-withdrawing groups (the chloro and 4-nitrophenyl groups) attached to the carbonyl carbon.[6] Dimethylamine is a potent nucleophile. The reaction between them is rapid and generally high-yielding. A base, such as triethylamine or pyridine, is included to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the dimethylamine reactant and driving the equilibrium towards the product.[8][9]

Experimental Protocol: Synthesis of 4-Nitrophenyl Dimethylcarbamate

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-nitrophenyl chloroformate (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[8]

  • Cooling: Cool the solution to 0°C in an ice-water bath. This is crucial to control the exothermic nature of the reaction.

  • Addition of Amine & Base: In a separate flask, prepare a solution of dimethylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in the same solvent.

  • Reaction: Add the dimethylamine/triethylamine solution dropwise to the cooled 4-nitrophenyl chloroformate solution over 30 minutes with vigorous stirring.

  • Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Wash the reaction mixture with water, followed by a mild acidic solution (e.g., 1 M HCl) to remove excess amine and base, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 4-nitrophenyl dimethylcarbamate.

Synthesis_Scheme reagents 4-Nitrophenyl Chloroformate product 4-Nitrophenyl Dimethylcarbamate reagents->product + Et3N, DCM 0°C to RT amine Dimethylamine amine->product

Caption: Synthesis of 4-Nitrophenyl dimethylcarbamate from 4-nitrophenyl chloroformate.

Part 4: Handling, Storage, and Safety

While specific toxicity data for 4-nitrophenyl dimethylcarbamate is limited, it is classified as a "pharmaceutical related compound of unknown potency".[10] Therefore, prudent handling consistent with standard laboratory safety protocols for novel or uncharacterized chemicals is mandatory. The safety data for its precursors, such as 4-nitrophenyl chloroformate, indicate significant hazards including corrosivity and irritation.[11][12]

Parameter Guideline Source
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][13]
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.[10]
Inhalation Avoid breathing dust. If inhalation occurs, move to fresh air. Seek medical attention if symptoms persist.[10]
Skin Contact Avoid contact. If contact occurs, wash off immediately with soap and plenty of water.[10]
Eye Contact If in eyes, rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[10]
Ingestion Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.[10]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

4-Nitrophenyl dimethylcarbamate (CAS: 7244-70-4) is a valuable and versatile reagent for the modern research scientist. Its utility as a chromogenic substrate enables straightforward and reliable quantification of enzyme kinetics, while its properties as a carbamoylating agent provide a mild and efficient route for the synthesis of complex molecules. A thorough understanding of its chemical principles, combined with adherence to rigorous safety protocols, allows researchers to fully leverage the potential of this important compound in both discovery and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Nitrophenyl Dimethylcarbamate (CAS 7244-70-4) in Research. Retrieved from [Link]

  • PubChem. (n.d.). Carbamic acid, N,N-dimethyl-, 4-nitrophenyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets. Retrieved from [Link]

  • Google Patents. (2009). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Lee, Y. J., & Lee, D. (2020). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 3. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Nitrophenyl ethyl(methyl)carbamate. Retrieved from [Link]

  • Qi, F., & Xiong, Y. H. (2008). 4-Nitrophenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o404. Retrieved from [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 269–273. Retrieved from [Link]

  • Gouse, B., et al. (2022). Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach. ResearchGate. Retrieved from [Link]

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96–124. Retrieved from [Link]

  • Beilstein Journals. (n.d.). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Retrieved from [Link]

Sources

Foundational

Introduction: The Versatile Scaffold of Nitrophenyl Carbamates

An In-depth Technical Guide to the Biological Activity of Nitrophenyl Carbamates Organic carbamates, characterized by their core urethane linkage, are a cornerstone in medicinal chemistry and drug design, serving as inte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Nitrophenyl Carbamates

Organic carbamates, characterized by their core urethane linkage, are a cornerstone in medicinal chemistry and drug design, serving as integral components in numerous approved therapeutic agents.[1][2][3] Their unique structure, an amide-ester hybrid, confers both chemical stability and the ability to engage in crucial hydrogen bonding interactions, making them excellent candidates for bioactive molecules and peptide bond surrogates.[1][3] Within this broad class, nitrophenyl carbamates stand out due to the distinct electronic properties imparted by the nitro-substituted phenyl ring.

The presence of the electron-withdrawing nitro group makes the nitrophenoxide a superb leaving group. This chemical feature activates the carbamate's carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This inherent reactivity is the foundation of their primary mechanism of biological action: the covalent modification of active sites in enzymes, particularly serine hydrolases. Consequently, nitrophenyl carbamates have been extensively investigated as potent enzyme inhibitors, most notably against cholinesterases, which are key targets in neurodegenerative diseases.[4][5][6]

Beyond enzyme inhibition, the nitrophenyl carbamate scaffold has demonstrated a remarkable breadth of biological activities, including antimicrobial and anticancer effects.[3][7][8][9] Furthermore, their unique chemical properties are harnessed in synthetic chemistry, where they function as photolabile or base-labile protecting groups and as activated intermediates for the synthesis of ureas and other derivatives.[10][11][12][13] This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and diverse biological applications of nitrophenyl carbamates, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and chemical biology.

The Mechanistic Basis of Bioactivity: Covalent Enzyme Inhibition

The primary mode of action for many biologically active nitrophenyl carbamates is their function as mechanism-based inhibitors, particularly for serine hydrolases like proteases and esterases.[14] The process is a pseudo-irreversible inhibition characterized by a two-step mechanism: a rapid carbamylation of the enzyme's active site followed by a very slow decarbamylation (hydrolysis).[15][16]

  • Initial Binding: The carbamate inhibitor first forms a reversible, non-covalent Michaelis complex (EC) within the enzyme's active site.

  • Carbamylation: The catalytic serine residue in the active site performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a transient tetrahedral intermediate.[5] The complex then collapses, resulting in the displacement of the nitrophenoxide leaving group and the formation of a stable, covalent carbamyl-enzyme intermediate (E-Carbamyl). This step effectively inactivates the enzyme.[16][17]

  • Slow Decarbamylation: The carbamylated enzyme is slow to hydrolyze. The regeneration of the active enzyme is significantly slower than the initial carbamylation step, leading to prolonged inhibition.[15][18] The rate of this regeneration dictates the duration of the inhibitor's effect.

The efficiency of this process is heavily influenced by the substitution on the nitrophenyl ring. The electron-withdrawing nitro group is critical for activating the carbonyl group and stabilizing the departing phenoxide anion, making the initial carbamylation step highly favorable.[16]

A Therapeutic Target: Cholinesterase Inhibition

The most extensively studied biological activity of nitrophenyl carbamates is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5][19] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for conditions like Alzheimer's disease, glaucoma, and myasthenia gravis.[4][6] Carbamate-based drugs, such as Rivastigmine, are clinically used for this purpose.[2][4]

The mechanism follows the covalent inhibition pathway described above, where the carbamate transfers its carbamoyl moiety to the active site serine of AChE or BChE.[6][15][20] The position of the nitro group (ortho, meta, or para) and other substituents on the phenyl ring can modulate the inhibitory potency and selectivity between AChE and BChE.[5] For instance, studies have shown that electron-donating substituents in the ortho position can lead to better inhibition of BChE, while electron-withdrawing groups favor AChE inhibition.[5]

Data Presentation: Cholinesterase Inhibitory Activity

The following table summarizes the inhibitory activities of selected O-aromatic N,N-disubstituted carbamates against AChE and BChE, demonstrating the range of potencies achievable with this scaffold.

Compound IDInhibitor StructureAChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
1 O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate38.98>100[4]
2 2-(Phenylcarbamoyl)phenyl diphenylcarbamate63.101.60[4]
3 2-[(4-Chlorophenyl)carbamoyl]phenyl N-methyl-N-phenylcarbamate51.292.51[4]
Rivastigmine (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate>10031.62[4]
Galantamine Standard Drug1.9112.59[4]

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data extracted from Krátký et al., 2019.[4]

Mandatory Visualization: Mechanism of Cholinesterase Inhibition

Cholinesterase_Inhibition Mechanism of Pseudo-Irreversible Cholinesterase Inhibition by a Nitrophenyl Carbamate cluster_products Products E_S Active Enzyme (E-Ser-OH) + Inhibitor (I) EC Enzyme-Inhibitor Complex (E-Ser-OH • I) E_S->EC k₁ (Binding) EC->E_S k₋₁ Tetrahedral Tetrahedral Intermediate EC->Tetrahedral k₂ (Carbamylation) Nucleophilic Attack E_Carbamyl Carbamylated Enzyme (E-Ser-Carbamyl) Tetrahedral->E_Carbamyl Nitrophenol p-Nitrophenol (Leaving Group) Tetrahedral->Nitrophenol E_Regen Regenerated Enzyme (E-Ser-OH) E_Carbamyl->E_Regen k₃ (Decarbamylation) Slow Hydrolysis H2O H₂O

Caption: Covalent modification of cholinesterase by a nitrophenyl carbamate inhibitor.

Broadening the Spectrum: Antimicrobial and Anticancer Activities

The utility of nitrophenyl carbamates extends beyond neuro-active targets, with a growing body of evidence supporting their roles as antimicrobial and anticancer agents.

Antimicrobial Activity

Various derivatives of nitrophenyl carbamates have demonstrated significant activity against a range of pathogenic microbes.[7][8] Studies have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), as well as various fungi (Aspergillus niger, Rhizopus arrhizus).[7][8] The mechanism is often linked to the inhibition of essential enzymes within the microbes. For example, in silico molecular docking studies suggest that these compounds can bind effectively to bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby inhibiting bacterial growth.[7] The presence of the nitro group, particularly in the ortho position relative to the carbamate linkage, appears to be a key determinant of this antimicrobial potency.[8]

Anticancer Activity

Nitrophenyl carbamates have emerged as a promising scaffold in oncology, primarily through their application in prodrug strategies.[3] A prodrug is an inactive compound that is metabolized in vivo into an active therapeutic agent. The nitrobenzyl carbamate moiety is an excellent trigger for bioreductive drug activation.[21]

Many solid tumors have hypoxic (low oxygen) regions, which express high levels of nitroreductase enzymes. These enzymes can selectively reduce the nitro group on the carbamate to a hydroxylamine or amine.[21] This reduction initiates a cascade of electronic rearrangements, leading to the fragmentation of the carbamate linker and the release of a potent cytotoxic agent (e.g., an aniline mustard) specifically at the tumor site.[3][21] This targeted approach minimizes systemic toxicity to healthy tissues, a major challenge in conventional chemotherapy.[3]

Mandatory Visualization: Bioreductive Prodrug Activation

Prodrug_Activation Bioreductive Activation of a Nitrobenzyl Carbamate Prodrug Prodrug Inactive Prodrug (4-Nitrobenzyl Carbamate Linker) Reduction Nitroreductase Enzyme (Hypoxic Tumor Environment) Prodrug->Reduction Reduction of NO₂ to NHOH Intermediate Hydroxylamine Intermediate Reduction->Intermediate Fragmentation Spontaneous 1,6-Elimination Intermediate->Fragmentation Drug Active Cytotoxic Drug (e.g., Aniline Mustard) Fragmentation->Drug Release Byproduct Byproduct (p-Aminobenzyl Alcohol) Fragmentation->Byproduct Release

Caption: Targeted release of a cytotoxic agent via enzymatic reduction.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of nitrophenyl carbamates.

Synthesis of a Model p-Nitrophenyl Carbamate

This protocol describes the synthesis of an N-substituted p-nitrophenyl carbamate from p-nitrophenyl chloroformate and a primary amine. This method is widely applicable and relies on a simple nucleophilic substitution.[7][22]

Materials:

  • p-Nitrophenyl chloroformate

  • Primary amine (e.g., Benzylamine)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or DIEA (1.2 eq) to the solution. This base acts as an HCl scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM.

  • Add the p-nitrophenyl chloroformate solution dropwise to the cooled amine solution over 15-20 minutes with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure p-nitrophenyl carbamate.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Mandatory Visualization: Synthesis Workflow

Synthesis_Workflow General Synthesis of a Nitrophenyl Carbamate start Dissolve Amine (R-NH₂) & Base (TEA) in Anhydrous DCM cool Cool to 0°C start->cool add Add p-Nitrophenyl Chloroformate Solution Dropwise cool->add react Stir at Room Temperature (2-4h) Monitor by TLC add->react quench Quench with Water react->quench extract Workup: Wash with HCl, NaHCO₃, Brine quench->extract dry Dry Organic Layer (MgSO₄) Concentrate in vacuo extract->dry purify Purify by Flash Chromatography dry->purify end Pure Nitrophenyl Carbamate Characterize (NMR, MS) purify->end

Caption: Step-by-step workflow for the synthesis of nitrophenyl carbamates.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE and BChE activity and inhibition. It relies on the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), detectable at 412 nm.

Materials:

  • AChE (from electric eel) or BChE (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Test compound (Nitrophenyl carbamate dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Enzyme solution: Prepare a stock solution of AChE or BChE in phosphate buffer.

    • Substrate solution: Prepare a stock solution of ATCI or BTCI in deionized water.

    • DTNB solution: Prepare a stock solution of DTNB in phosphate buffer.

    • Inhibitor solutions: Prepare a serial dilution of the test compound in DMSO.

  • Assay Protocol:

    • In each well of the 96-well plate, add:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 10 µL of the inhibitor solution (or DMSO for control)

    • Mix and pre-incubate the plate at 37 °C for 15 minutes. This allows the inhibitor to interact with the enzyme.

    • Add 20 µL of the enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

    • The rate of reaction (V) is calculated from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

Nitrophenyl carbamates represent a structurally simple yet remarkably versatile class of compounds with a wide array of biological activities. Their efficacy as enzyme inhibitors, particularly against cholinesterases, is well-established and mechanistically understood, stemming from the covalent carbamylation of active site serine residues. The inherent chemical reactivity endowed by the nitrophenyl moiety has also positioned them as valuable tools in antimicrobial research and as clever triggers for tumor-activated anticancer prodrugs.

Future research will likely focus on refining the structure-activity relationships to enhance potency and selectivity for specific targets. The design of novel nitrophenyl carbamates with improved pharmacokinetic properties and reduced off-target effects remains a key objective for drug development professionals. Furthermore, the application of these compounds as photolabile caging groups and synthetic intermediates in chemical biology continues to be an expanding field, promising new ways to probe and control complex biological systems. The continued exploration of this powerful chemical scaffold is certain to yield further innovations in medicine and life sciences.

References

  • Fioravanti, R., et al. (2010). Synthesis of New Active o‐Nitrophenyl Carbamates. Synthetic Communications. Available at: [Link]

  • Beier, C. M., & Nielsen, J. (2013). Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl) Carbamate Protected α,ω-Diamines. Letters in Organic Chemistry. Available at: [Link]

  • Fioravanti, R., et al. (2010). Synthesis of New Active o-Nitrophenyl Carbamates. ResearchGate. Available at: [Link]

  • Gowda, N., et al. (2022). Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach. ResearchGate. Available at: [Link]

  • Velikorodov, A. V., & Sukhenko, L. T. (2001). Synthesis and Antimicrobial Activity of Some Alkyl-N-(nitrophenyl)carbamates. ResearchGate. Available at: [Link]

  • Trivedi, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Trivedi, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central (PMC). Available at: [Link]

  • Shin, I., & Quinn, D. M. (1992). Interaction of lipoprotein lipase with p-nitrophenyl N-alkylcarbamates: kinetics, mechanism, and analogy to the acylenzyme mechanism. PubMed. Available at: [Link]

  • Krátký, M., et al. (2019). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. Available at: [Link]

  • Rosenberry, T. L., et al. (2010). Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase. PubMed. Available at: [Link]

  • Radic, Z., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. Available at: [Link]

  • Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future. Available at: [Link]

  • Pistolozzi, M., et al. (2017). A new method to characterize the kinetics of cholinesterases inhibited by carbamates. PubMed. Available at: [Link]

  • Scofield, R. E., et al. (1981). p-Nitrophenyl carbamates as active-site-specific reagents for serine proteases. ACS Publications. Available at: [Link]

  • Miotto, M., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PubMed Central (PMC). Available at: [Link]

  • Radic, Z., et al. (2008). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. Available at: [Link]

  • Hay, M. P., et al. (1999). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Specht, A., et al. (2009). N-Methyl-N-(o-nitrophenyl)carbamates as Photolabile Alcohol Protecting Groups. ResearchGate. Available at: [Link]

  • Schlama, T., et al. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor. Google Patents.
  • Vacondio, F., et al. (2020). Synthesis of carbamates 7–9. ResearchGate. Available at: [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. PubMed Central (PMC). Available at: [Link]

  • Afolayan, F. I., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. The Royal Society of Chemistry. Available at: [Link]

  • Nikolova, P., et al. (2023). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Role of 4-Nitrophenol as a Leaving Group

Abstract In the landscape of organic synthesis and biochemical analysis, the efficacy of a reaction often hinges on the deliberate choice of a leaving group. A leaving group is a molecular fragment that detaches from a s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of organic synthesis and biochemical analysis, the efficacy of a reaction often hinges on the deliberate choice of a leaving group. A leaving group is a molecular fragment that detaches from a substrate during a chemical reaction, taking with it a pair of electrons.[1] Among the plethora of available options, the 4-nitrophenoxy group stands out for its unique combination of reactivity, stability, and utility as a spectroscopic probe. This guide provides a comprehensive examination of 4-nitrophenol's function as a leaving group, delving into the fundamental electronic principles that govern its effectiveness. We will explore its application in the formation of activated esters for bioconjugation and peptide synthesis, and its pivotal role in the design of chromogenic substrates for enzyme assays. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct advantages of 4-nitrophenyl-activated compounds in their work.

The Foundation: What Constitutes a Good Leaving Group?

The propensity of a molecular fragment to depart from a substrate—its "leaving group ability"—is fundamentally linked to its stability as an independent species. A good leaving group is one that can stabilize the negative charge it accepts upon bond cleavage. This stability is directly correlated with the pKa of the leaving group's conjugate acid; the lower the pKa of the conjugate acid, the more stable the leaving group anion, and the better the leaving group. This principle explains why strong acids have weak conjugate bases, which are excellent leaving groups (e.g., I⁻, Br⁻, TsO⁻).

Leaving_Group_Principle cluster_0 Reaction Coordinate cluster_1 Leaving Group Properties Substrate-LG R-LG TransitionState [Nu---R---LG]⁻ Substrate-LG->TransitionState Nucleophilic Attack (Nu⁻) Products R-Nu + LG⁻ TransitionState->Products LG Departure StableAnion Stable LG⁻ Anion Products->StableAnion Stability drives reaction LowpKa Low pKa of LG-H StableAnion->LowpKa Correlated

Caption: Logical relationship between leaving group stability and reaction progression.

The Electronic Architecture of 4-Nitrophenol

Phenol itself is a relatively poor leaving group because its conjugate base, the phenoxide ion, is moderately basic (the pKa of phenol is approximately 10.0).[2] The introduction of a nitro (NO₂) group at the para-position dramatically alters the electronic landscape of the molecule, transforming it into an excellent leaving group.

The pKa of 4-nitrophenol is approximately 7.15.[3][4] This significant increase in acidity compared to phenol is the cornerstone of its utility. The enhanced acidity stems from the powerful electron-withdrawing nature of the para-nitro group, which operates through two distinct mechanisms:

  • Inductive Effect (-I): The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the aromatic ring through the sigma bonds. This effect polarizes the O-H bond, facilitating proton dissociation.

  • Resonance Effect (-R): More significantly, the nitro group can participate in resonance, delocalizing the negative charge of the resulting 4-nitrophenoxide anion. The negative charge on the oxygen can be spread across the aromatic ring and onto the oxygen atoms of the nitro group itself.[2][5] This extensive delocalization provides substantial stabilization to the anion.

"Start" [label=<

4-Nitrophenoxide Anion

];

"Res1" [label=<

Resonance Structure 1

];

"Res2" [label=<

Resonance Structure 2

];

"Res3" [label=<

Resonance Structure 3

];

"Start" -> "Res1" [label="Delocalization"]; "Res1" -> "Res2" [label=" "]; "Res2" -> "Res3" [label=" "]; } Caption: Resonance delocalization stabilizing the 4-nitrophenoxide anion.

The meta-substituted isomer, 3-nitrophenol, has a pKa of 8.36. [4]While more acidic than phenol, it is significantly less acidic than 4-nitrophenol. This is because the nitro group at the meta position can only exert an inductive effect; it cannot participate in resonance with the phenoxide oxygen, highlighting the dominance of the resonance effect in stabilizing the 4-nitrophenoxide anion. [4]

Compound pKa Value Key Electronic Effect(s)
Cyclohexanol ~18 None (Reference)
Phenol ~10.0 [2] Resonance stabilization of phenoxide
3-Nitrophenol 8.36 [4] Inductive (-I) withdrawal
4-Nitrophenol 7.15 [3][4] Inductive (-I) and Resonance (-R) withdrawal

| 2,4-Dinitrophenol | ~4.5 [2]| Additive -I and -R effects |

Application I: Activated Esters in Chemical Synthesis

One of the most widespread applications of 4-nitrophenol is in the creation of "activated esters," particularly 4-nitrophenyl (PNP) esters. These compounds are sufficiently stable to be isolated and stored, yet reactive enough to serve as effective acylating agents under mild conditions. [6][7]They are frequently employed in peptide synthesis and the bioconjugation of small molecules to proteins.

Mechanism of Action

PNP_Ester_Reaction CarboxylicAcid R-COOH + HO-Ph-NO₂ Coupling DCC Coupling CarboxylicAcid->Coupling PNP_Ester R-CO-O-Ph-NO₂ (PNP Ester) Coupling->PNP_Ester Product R-CO-NH-R' (Amide) + ⁻O-Ph-NO₂ PNP_Ester->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., R'-NH₂) Nucleophile->Product

Caption: Workflow for synthesis and reaction of a 4-nitrophenyl (PNP) ester.

Protocol: Synthesis of an Activated 4-Nitrophenyl Ester

This protocol provides a general method for the synthesis of a PNP ester from a carboxylic acid.

Materials:

  • Carboxylic acid of interest

  • 4-Nitrophenol (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • Ethyl acetate (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the carboxylic acid and 4-nitrophenol in anhydrous ethyl acetate or DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0°C. Causality: This is to control the exothermic reaction with DCC and minimize side reactions.

  • DCC Addition: Dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup - Filtration: Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to remove unreacted 4-nitrophenol), water, and brine. Causality: The basic wash deprotonates the acidic 4-nitrophenol, rendering it water-soluble for easy removal.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude PNP ester can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield the final product. [6][8]

Application II: Chromogenic Substrates in Enzyme Assays

The second major application of 4-nitrophenol as a leaving group is in the field of biochemistry, specifically in colorimetric enzyme assays. [3]The 4-nitrophenoxide anion is intensely yellow, with a maximum absorbance (λₘₐₓ) at approximately 405 nm, whereas 4-nitrophenol itself is nearly colorless. [3][9]This distinct spectral shift upon deprotonation provides a convenient method for monitoring reaction progress.

SpeciesAppearancepH Rangeλₘₐₓ (nm)Molar Extinction Coefficient (ε)
4-NitrophenolColorless< 5.4 [3]~317Weak at 405 nm (~0.2 mM⁻¹cm⁻¹) [3]
4-NitrophenoxideYellow> 7.5 [3]~405Strong at 405 nm (~18.3 mM⁻¹cm⁻¹) [3]
Mechanism of Detection

Scientists can synthesize substrates where a group susceptible to enzymatic cleavage is attached to 4-nitrophenol. For example, 4-nitrophenyl phosphate (pNPP) is a common substrate for phosphatases, and 4-nitrophenyl acetate is used for esterases. [3]When the enzyme cleaves the substrate, it releases 4-nitrophenol. By running the assay at a pH above the pKa of 4-nitrophenol (typically pH 8-10), the released product is immediately deprotonated to the yellow 4-nitrophenoxide anion. The rate of yellow color formation, measured with a spectrophotometer at ~405 nm, is directly proportional to the enzyme's activity. [3][10]

Protocol: Alkaline Phosphatase Activity Assay

This protocol describes a standard method for measuring alkaline phosphatase (ALP) activity using p-nitrophenyl phosphate (pNPP).

Materials:

  • Enzyme sample (e.g., cell lysate, purified ALP)

  • pNPP substrate solution (e.g., 10 mM pNPP in diethanolamine buffer)

  • Assay buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • Stop solution (e.g., 3 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reaction Setup: In the wells of a 96-well plate, add a defined volume of assay buffer. Add a small volume of the enzyme sample to the test wells and an equal volume of a suitable buffer (without enzyme) to the blank wells.

  • Equilibration: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiation: To initiate the reaction, add a defined volume of the pNPP substrate solution to all wells.

  • Incubation: Incubate the plate at the assay temperature for a set period (e.g., 15-30 minutes). During this time, ALP will hydrolyze pNPP, releasing 4-nitrophenol, which becomes the yellow 4-nitrophenoxide in the basic buffer.

  • Termination: Stop the reaction by adding a volume of the stop solution (3 M NaOH) to all wells. Causality: The strong base denatures the enzyme, halting the reaction, and ensures that all released 4-nitrophenol is converted to the chromogenic 4-nitrophenoxide form for accurate measurement. [3]6. Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank wells from the test wells. The enzyme activity can be calculated using the Beer-Lambert law (A = εcl) and the known molar extinction coefficient of 4-nitrophenoxide.

Conclusion

The utility of 4-nitrophenol as a leaving group is a testament to elegant molecular design, where fundamental principles of physical organic chemistry are harnessed for profound practical applications. The strategic placement of a nitro group transforms a poor leaving group into a highly effective one by providing exceptional resonance and inductive stabilization to the resulting anion. This property has been exploited to create versatile activated esters for synthesis and highly sensitive chromogenic substrates for biochemical analysis. For researchers in drug development and chemical biology, a thorough understanding of the principles and protocols associated with 4-nitrophenyl-activated systems is indispensable for developing robust synthetic routes and quantitative analytical methods.

References

  • Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.).
  • 4-Nitrophenol. (n.d.). Wikipedia. [Link]

  • Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing - The Royal Society of Chemistry.
  • Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. PMC - NIH. [Link]

  • N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. (n.d.). Amerigo Scientific. [Link]

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Which is more acidic, phenol or 4-nitrophenol? (2017). Quora. [Link]

  • Chem 263_Oct 19_revised. (2010). University of Massachusetts Amherst. [Link]

  • The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. (n.d.). MDPI. [Link]

  • Homework 3 – 2017/04/11. (2017). Stockholm University. [Link]

  • Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)? (2016). Quora. [Link]

  • 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. (2020). Request PDF. [Link]

  • Remarkable Facet Selective Reduction of 4-Nitrophenol by Morphologically Tailored (111) Faceted Cu2O Nanocatalyst. (2017). ACS Omega. [Link]

  • Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. (2021). ScienceDirect. [Link]

  • 4-Nitrophenol. (n.d.). PubChem - NIH. [Link]

  • 4-Nitrophenol as a pH indicator to detect hydrolysis of d-PGM. (n.d.). ResearchGate. [Link]

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). Computational and Structural Biotechnology Journal. [Link]

  • Application of p-nitrophenol (pNP) enzyme assays in degraded tropical soils. (n.d.). ResearchGate. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (n.d.). PMC - NIH. [Link]

  • Enzyme-Specific Activation versus Leaving Group Ability. (n.d.). PMC - PubMed Central. [Link]

  • Leaving groups and nucleofugality in elimination and other organic reactions. (n.d.). Accounts of Chemical Research - ACS Publications. [Link]

  • Recent advances in heterolytic nucleofugal leaving groups. (n.d.). PMC - NIH. [Link]

  • Establishment of a P-Nitrophenol Oxidation-Based Assay for the Analysis of CYP2E1 Activity in Intact Hepatocytes in Vitro. (n.d.). PubMed. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). National Institutes of Health (NIH). [Link]

  • Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. (n.d.). ResearchGate. [Link]

  • Protecting Groups for Peptide Synthesis. (2020). YouTube. [Link]

  • New methods in peptide synthesis. Part IV. N → S transfer of N-o-nitrophenylsulphenyl groups in cysteine peptides. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

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Protocols & Analytical Methods

Method

4-Nitrophenyl dimethylcarbamate enzyme assay protocol

An In-Depth Technical Guide to the 4-Nitrophenyl Dimethylcarbamate (NPD) Enzyme Assay Authored by: Gemini, Senior Application Scientist Introduction The 4-Nitrophenyl dimethylcarbamate (NPD) assay is a robust and versati...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 4-Nitrophenyl Dimethylcarbamate (NPD) Enzyme Assay

Authored by: Gemini, Senior Application Scientist

Introduction

The 4-Nitrophenyl dimethylcarbamate (NPD) assay is a robust and versatile colorimetric method for measuring the activity of various esterase enzymes, most notably acetylcholinesterase (AChE) and other carbamate-hydrolyzing enzymes. Its utility in research, diagnostics, and drug development stems from its operational simplicity and reliance on standard laboratory spectrophotometers. NPD serves as a chromogenic substrate; its enzymatic hydrolysis yields a product, 4-nitrophenolate, which is intensely yellow and can be continuously monitored. This guide provides a comprehensive framework for the principles, execution, and analysis of the NPD enzyme assay, tailored for researchers, scientists, and drug development professionals.

Principle of the Assay

The assay's mechanism is centered on the enzyme-catalyzed hydrolysis of the ester bond in 4-Nitrophenyl dimethylcarbamate. In the presence of a suitable esterase, NPD is cleaved into two products: a dimethylcarbamoyl moiety and 4-nitrophenol.

The key to the assay is the spectral properties of the 4-nitrophenol product. At a pH above its pKa (~7.2), 4-nitrophenol exists predominantly in its deprotonated form, the 4-nitrophenolate anion. This anion exhibits a strong, characteristic absorbance peak at wavelengths between 405 nm and 420 nm, imparting a yellow color to the solution.[1][2] The rate of increase in absorbance at this wavelength is directly proportional to the rate of 4-nitrophenolate formation, and thus, to the activity of the enzyme under investigation.[3][4]

The reaction with some enzymes, like cytoplasmic aldehyde dehydrogenase, proceeds via the formation of a transient carbamoyl-enzyme intermediate. The subsequent hydrolysis of this intermediate can be the rate-limiting step.[5] For enzymes like acetylcholinesterase, NPD acts as an irreversible inhibitor by forming a stable carbamylated enzyme, making this substrate particularly useful for determining inhibitor concentration or enzyme active site titration rather than catalytic turnover in some contexts.[5]

Enzymatic_Reaction_Mechanism sub 4-Nitrophenyl Dimethylcarbamate (Substrate, Colorless) int Enzyme-Substrate Complex sub->int + enz Esterase (Enzyme) enz->int prod 4-Nitrophenolate (Product, Yellow) int->prod Hydrolysis carb Carbamoylated Enzyme + Dimethylamine + CO2 int->carb

Caption: Enzymatic hydrolysis of NPD by an esterase to produce the chromogenic 4-nitrophenolate.

Materials and Reagents

Equipment
  • Microplate spectrophotometer capable of reading absorbance at 405-420 nm (410 nm is commonly used).

  • Temperature-controlled incubator or plate reader (37°C is typical for many enzymes).

  • Calibrated single and multichannel pipettes.

  • 96-well, flat-bottom, clear microplates.

  • Analytical balance.

  • pH meter.

Reagents
  • 4-Nitrophenyl dimethylcarbamate (NPD): Substrate.

  • Enzyme Sample: Purified enzyme or biological sample (e.g., cell lysate, tissue homogenate).

  • Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the enzyme being studied. A common choice is 0.1 M Sodium Phosphate Buffer, pH 7.4 - 8.0.[6] The pH should be high enough to ensure the ionization of the 4-nitrophenol product.

  • Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or isopropanol for preparing the NPD stock solution.[7][8]

  • Purified Water: Deionized or distilled water with high resistivity.

  • (Optional) 4-Nitrophenol (pNP): For creating a standard curve.[2]

  • (Optional) Enzyme Inhibitor: For inhibitor screening applications.

Reagent Preparation

Accuracy in reagent preparation is paramount for reproducible results.

  • Assay Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5):

    • Prepare stock solutions of 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) and 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄).

    • Mix the two solutions, monitoring with a pH meter, until the desired pH of 7.5 is achieved.

    • Store at 4°C.

  • NPD Substrate Stock Solution (e.g., 100 mM):

    • Causality: NPD has poor solubility in aqueous solutions. Therefore, a concentrated stock must first be prepared in an organic solvent.[8]

    • Accurately weigh the required amount of NPD powder.

    • Dissolve it in anhydrous DMSO to a final concentration of 100 mM.

    • Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution:

    • Prepare a dilution of the concentrated enzyme stock in cold Assay Buffer.

    • The optimal concentration must be determined empirically. It should be sufficient to produce a linear rate of absorbance change over 5-10 minutes, with the final absorbance remaining within the linear range of the spectrophotometer (typically < 2.0).[9]

    • Keep the enzyme solution on ice at all times to prevent degradation.[10]

  • (Optional) 4-Nitrophenol Standard Curve Solutions:

    • Prepare a 1 mM stock solution of 4-nitrophenol in Assay Buffer.

    • Perform serial dilutions in Assay Buffer to create a range of standards (e.g., 0, 25, 50, 100, 150, 200 µM). These standards are used to directly correlate absorbance to the molar amount of product formed.[2][11]

Detailed Assay Protocol (96-Well Plate Kinetic Assay)

This protocol is designed for a total reaction volume of 200 µL per well. Adjust volumes proportionally as needed.

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) plate 2. Plate Setup (Add Buffer, Enzyme, Controls) prep->plate preinc 3. Pre-incubation (Equilibrate to Assay Temp, e.g., 37°C) plate->preinc start 4. Initiate Reaction (Add NPD Substrate) preinc->start read 5. Kinetic Reading (Measure Absorbance at 410 nm over time) start->read analyze 6. Data Analysis (Calculate ΔAbs/min, Determine Activity) read->analyze

Sources

Application

Application Notes and Protocols: 4-Nitrophenyl Dimethylcarbamate in Pharmaceutical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of the Carbamate Moiety In the landscape of modern medicinal chemistry, the carbamate functiona...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Carbamate Moiety

In the landscape of modern medicinal chemistry, the carbamate functional group is a cornerstone of drug design and synthesis.[1][2] Carbamates are recognized for their exceptional chemical and proteolytic stability, their ability to permeate cell membranes, and their structural resemblance to peptide bonds.[1][2][3] These properties have led to their incorporation into a wide array of therapeutic agents for diseases ranging from cancer to Alzheimer's disease.[1] The carbamate moiety can be a critical pharmacophore, engaging in key interactions with biological targets, or it can serve to enhance the pharmacokinetic profile of a parent molecule, acting as a stable prodrug linkage.[3][4][5]

4-Nitrophenyl dimethylcarbamate (4-NPDMC) has emerged as a highly effective and versatile reagent for introducing the dimethylcarbamoyl group into pharmaceutical intermediates. Its utility stems from the electronically activated 4-nitrophenyl group, which functions as an excellent leaving group, facilitating smooth and efficient reactions with a variety of nucleophiles under mild conditions. This guide provides a comprehensive overview of 4-NPDMC, detailing its mechanism of action, practical applications, and robust protocols for its use in pharmaceutical synthesis.

Reagent Profile: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Physicochemical Data
PropertyValueReference
Chemical Name 4-Nitrophenyl dimethylcarbamate[6]
Synonyms Dimethylcarbamic acid 4-nitrophenyl esterN/A
CAS Number 7244-70-4[6][7]
Molecular Formula C₉H₁₀N₂O₄[6]
Molecular Weight 210.19 g/mol [6]
Appearance White to light yellow crystalline powderN/A
Melting Point 105-109 °CN/A
Solubility Soluble in dichloromethane, THF, acetone.[8]
Safety and Handling

4-Nitrophenyl dimethylcarbamate should be handled with standard laboratory precautions.[9]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[9][10]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or a fume hood.[9][10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[9][10]

While not classified as a hazardous chemical by OSHA, it may cause skin and eye irritation upon contact.[9][11] The primary byproduct of its reaction, 4-nitrophenol, is toxic and should be handled with care.

Mechanism of Action: The Chemistry of Activated Carbamoylation

The efficacy of 4-NPDMC as a carbamoylating agent is rooted in fundamental principles of physical organic chemistry. The key to its reactivity is the 4-nitrophenyl group. The strong electron-withdrawing nature of the nitro group (-NO₂) makes the 4-nitrophenoxide anion a highly stabilized and excellent leaving group (pKa of 4-nitrophenol is ~7.15).[12]

The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile, typically a primary or secondary amine (R₂NH) or an alcohol/phenol (ROH), attacks the electrophilic carbonyl carbon of the carbamate. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable 4-nitrophenoxide anion to yield the final N,N-dimethylcarbamate product and 4-nitrophenol. The reaction is often facilitated by a non-nucleophilic base to deprotonate the nucleophile or neutralize any acidic byproducts.

Caption: General mechanism of carbamoylation using 4-NPDMC.

Experimental Protocols & Methodologies

The following protocols provide robust, field-tested starting points for the synthesis of dimethylcarbamates from amine and hydroxyl functional groups.

Protocol 1: Carbamoylation of a Primary/Secondary Amine

This procedure is broadly applicable for the conversion of primary and secondary amines to their corresponding N,N-dimethylcarbamates. It is exemplified in the synthesis of various pharmaceutical intermediates.[13][14]

Materials & Equipment:

  • Amine-containing substrate

  • 4-Nitrophenyl dimethylcarbamate (4-NPDMC, 1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 eq)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for aqueous workup and extraction

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).

  • Addition of Base: Add the tertiary amine base (e.g., TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add 4-NPDMC (1.1 eq) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 2-12 hours. A gradual color change to yellow is expected as 4-nitrophenol is released.[15]

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with additional solvent (e.g., DCM). Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated NaHCO₃ solution (to remove 4-nitrophenol), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) to afford the pure N,N-dimethylcarbamate product.

Protocol 2: Carbamoylation of a Phenolic Hydroxyl Group

This method is particularly relevant for synthesizing cholinesterase inhibitors like Rivastigmine, where a dimethylcarbamate is attached to a phenolic moiety.[8]

Materials & Equipment:

  • Phenolic substrate

  • 4-Nitrophenyl dimethylcarbamate (4-NPDMC, 1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetone)

  • Base (e.g., Triethylamine (TEA, 1.5 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq))

  • Round-bottom flask with stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq), the base (e.g., TEA), and the anhydrous solvent. Stir to dissolve/suspend.

  • Reagent Addition: Add 4-NPDMC (1.2 eq) to the mixture. If using a solid base like K₂CO₃, the reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate.

  • Reaction: Stir the reaction until completion as monitored by TLC or LC-MS (typically 4-24 hours). The formation of a yellow color indicates the liberation of the 4-nitrophenoxide leaving group.

  • Workup: After cooling to room temperature, filter the reaction mixture if a solid base was used. Dilute the filtrate with an organic solvent and wash with 1 M NaOH (to remove unreacted phenol and the 4-nitrophenol byproduct), followed by water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: The resulting crude product can be purified by silica gel chromatography or recrystallization to yield the pure phenolic N,N-dimethylcarbamate.

Reaction Monitoring: A Key to Success

Effective reaction monitoring ensures optimal yield and purity.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively track the consumption of starting material and the formation of the product and 4-nitrophenol byproduct.[16]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and can be used to identify the formation of any side products.[8]

  • Spectrophotometry: The release of the 4-nitrophenolate ion under basic conditions produces a distinct yellow color, which can be monitored spectroscopically around 400-415 nm for kinetic studies or as a simple qualitative endpoint indicator.[12][17]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis prep 1. Dissolve Substrate (Amine/Phenol) in Anhydrous Solvent base 2. Add Base (e.g., TEA, DIPEA) prep->base reagent 3. Add 4-NPDMC base->reagent react 4. Stir at RT (Monitor by TLC/HPLC) reagent->react quench 5. Aqueous Wash (Acid/Base/Brine) react->quench dry 6. Dry Organic Layer (e.g., Na₂SO₄) quench->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purify (Chromatography/ Recrystallization) concentrate->purify analyze 9. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Standard workflow for synthesis using 4-NPDMC.

Troubleshooting and Field-Proven Insights

  • Issue: Incomplete Reaction.

    • Cause: Insufficiently reactive nucleophile or steric hindrance.

    • Solution: Increase the stoichiometry of 4-NPDMC slightly (e.g., to 1.5 eq). Consider gentle heating (40-60 °C). For very hindered or unreactive substrates, a more powerful activating agent or different coupling conditions may be required.

  • Issue: Difficulty Removing 4-Nitrophenol Byproduct.

    • Cause: The yellow-colored 4-nitrophenol can be persistent and co-elute with the product during chromatography.

    • Solution: A basic wash (e.g., 1 M NaOH or saturated NaHCO₃) during the aqueous workup is highly effective. The base deprotonates the phenol, forming the water-soluble sodium 4-nitrophenoxide salt, which is readily extracted into the aqueous layer.

  • Insight: Choice of Base.

    • For amine carbamoylation, a non-nucleophilic organic base like TEA or DIPEA is ideal as it scavenges protons without competing with the substrate.

    • For phenols, a stronger base may be needed to deprotonate the hydroxyl group effectively. While TEA can work, inorganic bases like K₂CO₃ or Cs₂CO₃ are often more efficient, though they may require a more polar solvent like DMF or Acetonitrile.

  • Insight: Anhydrous Conditions.

    • While 4-NPDMC is not as water-sensitive as acyl chlorides, the presence of water can lead to slow hydrolysis of the reagent, reducing the overall yield. Using anhydrous solvents and an inert atmosphere is good practice, especially for valuable or complex substrates.

Conclusion

4-Nitrophenyl dimethylcarbamate stands as a reliable and efficient reagent in the pharmaceutical scientist's toolkit. Its high reactivity, driven by the stable 4-nitrophenoxide leaving group, allows for the mild and selective introduction of the dimethylcarbamate functional group—a motif central to the activity and properties of numerous drugs. By understanding its mechanism and employing the robust protocols outlined in this guide, researchers can effectively leverage 4-NPDMC to accelerate the synthesis of novel therapeutic agents and advance the frontiers of drug discovery.

References

  • MATERIAL SAFETY DATA SHEETS - Cleanchem Laboratories. (n.d.). Retrieved January 16, 2026, from [Link]

  • Understanding the Applications of 4-Nitrophenyl Dimethylcarbamate (CAS 7244-70-4) in Research - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4 - SAFETY DATA SHEET. (2009, September 17). Retrieved January 16, 2026, from [Link]

  • Matosevic, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273-285. [Link]

  • Lea, M. A., & Bischoff, K. O. (1987). Effects of carbamoylating agents on tumor metabolism. Critical Reviews in Toxicology, 18(2), 147-164. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP - Reddit. (2024, October 2). Retrieved January 16, 2026, from [Link]

  • Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. (2025, August 7). Retrieved January 16, 2026, from [Link]

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022, December 12). Journal of Emerging Investigators. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved January 16, 2026, from [Link]

  • Hemmateenejad, B., Akhond, M., Mohammadpour, Z., & Mobaraki, N. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(4), 933-939. [Link]

  • Process for making aminoalkylphenyl carbamates and intermediates therefor. (n.d.). Google Patents.
  • Sadineni, R. K., Rapolu, R. K., Prasada Raju, V. V. N. K. V., Srinivasu, N., Malladi, S., & Mulakayala, N. (2021). Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts. Chemical Papers, 75(4), 1475-1483. [Link]

  • Tye, H., Whittaker, M., & Stewart, L. (2007). 4-Nitrophenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o899. [Link]

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Method

The Versatile Carbamoylating Agent: Industrial Applications and Protocols for 4-Nitrophenyl Dimethylcarbamate

Introduction: Unveiling the Potential of an Activated Carbamate 4-Nitrophenyl dimethylcarbamate is a highly reactive organic compound that has carved a significant niche in various industrial and research applications. I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of an Activated Carbamate

4-Nitrophenyl dimethylcarbamate is a highly reactive organic compound that has carved a significant niche in various industrial and research applications. Its utility stems from the presence of the 4-nitrophenyl group, an excellent leaving group, which renders the carbamoyl moiety susceptible to nucleophilic attack. This inherent reactivity makes it a valuable reagent for the introduction of a dimethylcarbamoyl group onto a wide range of molecules, a transformation of considerable importance in the pharmaceutical, agrochemical, and life sciences sectors. This comprehensive guide provides an in-depth exploration of the industrial applications of 4-nitrophenyl dimethylcarbamate, complete with detailed protocols and the scientific rationale behind its use.

Core Industrial Applications

The industrial significance of 4-nitrophenyl dimethylcarbamate is primarily centered on three key areas:

  • Chromogenic Substrate for Enzyme Assays: Its ability to release the intensely colored 4-nitrophenolate anion upon enzymatic hydrolysis makes it an ideal substrate for the continuous monitoring of enzyme activity.

  • Carbamoylating Agent in Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and pesticides, by facilitating the introduction of the dimethylcarbamoyl functional group.

  • Amine Protection in Peptide Synthesis: The dimethylcarbamoyl group can be employed as a protecting group for amines, offering an alternative to more traditional protecting groups in the intricate process of peptide synthesis.

Section 1: Industrial Synthesis of 4-Nitrophenyl Dimethylcarbamate

While numerous laboratory-scale syntheses exist, a robust and scalable industrial protocol is paramount for ensuring a consistent and cost-effective supply of this vital reagent. The most common industrial route involves the reaction of 4-nitrophenol with dimethylcarbamoyl chloride.

Reaction Principle

The synthesis hinges on the nucleophilic attack of the phenoxide ion of 4-nitrophenol on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the phenol and facilitate the reaction.

G cluster_reactants Reactants cluster_products Products 4-Nitrophenol 4-Nitrophenol Reaction_Vessel Reaction 4-Nitrophenol->Reaction_Vessel Nucleophile Dimethylcarbamoyl_Chloride Dimethylcarbamoyl_Chloride Dimethylcarbamoyl_Chloride->Reaction_Vessel Electrophile Base Base Base->Reaction_Vessel Catalyst 4-Nitrophenyl_Dimethylcarbamate 4-Nitrophenyl_Dimethylcarbamate Salt_Byproduct Salt_Byproduct Reaction_Vessel->4-Nitrophenyl_Dimethylcarbamate Reaction_Vessel->Salt_Byproduct

Caption: Synthesis of 4-Nitrophenyl Dimethylcarbamate.

Detailed Industrial Synthesis Protocol

This protocol is designed for a large-scale production environment, emphasizing safety, efficiency, and product purity.

Materials and Equipment:

  • Glass-lined reactor with overhead stirring, temperature control, and a reflux condenser

  • Addition funnel

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum drying oven

  • 4-Nitrophenol

  • Dimethylcarbamoyl chloride[1]

  • Triethylamine (or another suitable tertiary amine base)

  • Anhydrous toluene (or another suitable inert solvent)

  • Deionized water

  • Brine solution

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging Reactants: Charge the reactor with 4-nitrophenol (1.0 eq) and anhydrous toluene. Begin agitation to dissolve the solid.

  • Cooling: Cool the reactor contents to 0-5 °C using a cooling jacket.

  • Base Addition: Slowly add triethylamine (1.1 eq) to the reactor via the addition funnel, maintaining the temperature below 10 °C. The formation of a slurry is expected.

  • Reagent Addition: Add dimethylcarbamoyl chloride (1.05 eq) dropwise to the slurry over a period of 1-2 hours, ensuring the temperature remains between 0-10 °C. The exothermicity of the reaction should be carefully monitored.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., HPLC or TLC).

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Quench the reaction by slowly adding deionized water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, deionized water, and brine solution.

  • Isolation and Drying:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.

    • Filter the purified crystals and wash with a cold solvent.

    • Dry the final product in a vacuum oven at a temperature not exceeding 50 °C until a constant weight is achieved.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >99%
Melting Point 110-112 °C

Section 2: Application as a Chromogenic Substrate in Enzyme Assays

The enzymatic hydrolysis of 4-nitrophenyl dimethylcarbamate by esterases, such as cholinesterases, results in the release of 4-nitrophenol, which in alkaline solution, forms the intensely yellow 4-nitrophenolate ion.[2] The rate of formation of this colored product is directly proportional to the enzyme activity and can be conveniently measured spectrophotometrically.

G cluster_reaction Reaction cluster_products Products & Detection 4-NPD 4-Nitrophenyl Dimethylcarbamate (Colorless Substrate) Hydrolysis Enzymatic Hydrolysis 4-NPD->Hydrolysis Enzyme Esterase (e.g., Cholinesterase) Enzyme->Hydrolysis 4-NP 4-Nitrophenol (Colorless) DMC Dimethylcarbamic Acid Base Base (pH > 7) 4-NP->Base Deprotonation 4-NPolate 4-Nitrophenolate (Yellow Product) Base->4-NPolate Deprotonation

Caption: Principle of the enzyme assay.

Protocol for Cholinesterase Activity Assay

This protocol provides a general method for determining cholinesterase activity. It can be adapted for inhibitor screening by pre-incubating the enzyme with the test compound.

Materials and Reagents:

  • 4-Nitrophenyl dimethylcarbamate (substrate)

  • Cholinesterase enzyme solution (e.g., from bovine erythrocytes or human serum)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4-nitrophenyl dimethylcarbamate (e.g., 10 mM) in a suitable organic solvent like isopropanol.

    • Prepare working solutions of the substrate by diluting the stock solution in Tris-HCl buffer to the desired final concentrations (e.g., 0.1-2 mM).

    • Prepare a solution of the cholinesterase enzyme in Tris-HCl buffer at an appropriate concentration.

  • Assay Setup:

    • To each well of the 96-well microplate, add the following in order:

      • Tris-HCl buffer to make up the final volume.

      • Enzyme solution.

    • For the blank, add buffer instead of the enzyme solution.

  • Initiation of Reaction:

    • Initiate the reaction by adding the 4-nitrophenyl dimethylcarbamate working solution to each well.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Plot the absorbance versus time for each well.

    • Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of 4-nitrophenolate at 405 nm.

Section 3: Application in Pharmaceutical Synthesis: The Case of Rivastigmine

4-Nitrophenyl carbamates are valuable reagents in the synthesis of pharmaceuticals.[3] A prominent example is in the synthesis of Rivastigmine, a carbamate-based cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. Although Rivastigmine itself is an ethyl(methyl)carbamate, the synthetic principles are directly applicable to dimethylcarbamates. The 4-nitrophenyl ester acts as an activated intermediate for the carbamoylation of a key phenolic precursor.

G Phenolic_Precursor (S)-3-(1-(Dimethylamino)ethyl)phenol Carbamoylation Carbamoylation Phenolic_Precursor->Carbamoylation 4-NPD 4-Nitrophenyl Dimethylcarbamate 4-NPD->Carbamoylation Base Base Base->Carbamoylation Rivastigmine_Analog Rivastigmine Analog (Dimethyl) Carbamoylation->Rivastigmine_Analog 4-Nitrophenol_Byproduct 4-Nitrophenol Carbamoylation->4-Nitrophenol_Byproduct

Caption: Synthesis of a Rivastigmine analog.

Protocol for the Synthesis of a Rivastigmine Analog

This protocol outlines the synthesis of the dimethyl analog of Rivastigmine, demonstrating the utility of 4-nitrophenyl dimethylcarbamate as a carbamoylating agent.

Materials and Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • (S)-3-(1-(Dimethylamino)ethyl)phenol

  • 4-Nitrophenyl dimethylcarbamate

  • Potassium carbonate (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-3-(1-(Dimethylamino)ethyl)phenol (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir the suspension at room temperature.

  • Reagent Addition: Add 4-nitrophenyl dimethylcarbamate (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir for 8-12 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with deionized water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure Rivastigmine analog.

Section 4: Application as a Protecting Group in Peptide Synthesis

In the complex world of peptide synthesis, the selective protection and deprotection of amine functionalities is critical.[4][5] The dimethylcarbamoyl group, introduced via 4-nitrophenyl dimethylcarbamate, can serve as a base-labile protecting group for amines. This offers an orthogonal protection strategy to the commonly used acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.

Protocol for Amine Protection

Materials:

  • Amino acid or peptide with a free amine group

  • 4-Nitrophenyl dimethylcarbamate

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane or DMF)

Procedure:

  • Dissolve the amino acid or peptide (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Add a solution of 4-nitrophenyl dimethylcarbamate (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous work-up and purify the protected product by standard methods.

Protocol for Deprotection

The dimethylcarbamoyl group is stable to acidic conditions but can be cleaved under basic conditions.

Materials:

  • N-Dimethylcarbamoyl protected amino acid or peptide

  • A strong, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure:

  • Dissolve the protected compound in the anhydrous solvent.

  • Add DBU (2-3 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction and purify the deprotected amine.

Safety and Handling

4-Nitrophenyl dimethylcarbamate should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is harmful if swallowed and may cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

4-Nitrophenyl dimethylcarbamate is a versatile and powerful reagent with significant industrial applications. Its utility as a chromogenic substrate, a carbamoylating agent, and a protecting group underscores its importance in enzyme kinetics, pharmaceutical and agrochemical development, and peptide synthesis. The protocols provided in this guide offer a practical framework for harnessing the full potential of this valuable chemical entity in both research and industrial settings.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Applications of 4-Nitrophenyl Dimethylcarbamate (CAS 7244-70-4) in Research. Retrieved from [Link]

  • Der Pharma Chemica (2016). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Retrieved from [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews.
  • Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Retrieved from [Link]

  • Kitson, T. M. (1989). The action of cytoplasmic aldehyde dehydrogenase on methyl p-nitrophenyl carbonate and p-nitrophenyl dimethylcarbamate. Biochemical Journal, 257(2), 579–584. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

Sources

Application

Application Note: The Strategic Role of 4-Nitrophenyl Dimethylcarbamate in Agrochemical Intermediate Synthesis

Abstract 4-Nitrophenyl dimethylcarbamate serves as a pivotal intermediate in the synthesis of various agrochemicals. Its chemical structure, which includes a reactive carbamate functional group activated by a para-nitro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Nitrophenyl dimethylcarbamate serves as a pivotal intermediate in the synthesis of various agrochemicals. Its chemical structure, which includes a reactive carbamate functional group activated by a para-nitro leaving group, makes it a highly efficient and versatile reagent for introducing the dimethylcarbamoyl moiety into target molecules. This document offers a comprehensive guide for researchers and process chemists, detailing the synthesis of 4-nitrophenyl dimethylcarbamate and its application in producing carbamate-based pesticides. The protocols provided are designed to be self-validating, with a strong emphasis on the underlying chemical principles, safety considerations, and optimization strategies.

Introduction: The Utility of an Activated Carbamate

The carbamate functional group is a fundamental component in the design of modern agrochemicals, appearing in a broad spectrum of insecticides, herbicides, and fungicides.[1][2] Its effectiveness often lies in its ability to inhibit key enzymes in target pests, such as acetylcholinesterase in insects.[2][3] The synthesis of these active ingredients necessitates a dependable method for installing the carbamate moiety. 4-Nitrophenyl dimethylcarbamate is an excellent carbamoylating agent because the electron-withdrawing p-nitrophenyl group is a good leaving group, which facilitates nucleophilic substitution at the carbonyl carbon.[4][5] This "activated" characteristic allows for efficient reactions under mild conditions with various nucleophiles, including phenols and amines, which are common precursors in agrochemical synthesis.

Synthesis of 4-Nitrophenyl Dimethylcarbamate

The industrial synthesis of 4-nitrophenyl dimethylcarbamate is typically accomplished by reacting 4-nitrophenol with dimethylcarbamoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an acyl chloride reacts with a phenol in the presence of a base.

Reaction Mechanism

The synthesis occurs via a nucleophilic acyl substitution. The base deprotonates the phenolic hydroxyl group of 4-nitrophenol, creating a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion to form the final product, 4-nitrophenyl dimethylcarbamate. The nitro group at the para position of the phenol is critical as it stabilizes the phenoxide intermediate through resonance, thereby increasing the acidity of the phenol and facilitating the reaction.[6][7]

Detailed Synthesis Protocol

Materials:

  • 4-Nitrophenol

  • Dimethylcarbamoyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a dry 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, with 4-nitrophenol (1.0 eq) and dichloromethane (DCM, 5 mL/g of 4-nitrophenol).

  • Base Addition: Begin stirring the solution and add pyridine (1.1 eq) dropwise at room temperature. An exotherm may be observed.

  • Reagent Addition: Dissolve dimethylcarbamoyl chloride (1.05 eq) in DCM (2 mL/g) and add it to the dropping funnel. Add the dimethylcarbamoyl chloride solution to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature below 30 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, quench the mixture by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with 1M HCl to remove excess pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield 4-nitrophenyl dimethylcarbamate as a pale yellow solid.

Safety Note: Dimethylcarbamoyl chloride is a suspected carcinogen and is highly corrosive and lachrymatory. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization of the Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask: 4-Nitrophenol Dichloromethane B Add Pyridine (Base) A->B C Dropwise Addition: Dimethylcarbamoyl Chloride (in DCM) B->C D Stir at Room Temp (2-4 hours) C->D E Monitor by TLC D->E F Quench with Water E->F G Aqueous Work-up: (HCl, NaHCO3, Brine) F->G H Dry (MgSO4) & Concentrate G->H I Recrystallize H->I J Isolate Pure Product I->J

Caption: Workflow for the synthesis of 4-nitrophenyl dimethylcarbamate.

Application in Agrochemical Synthesis: Synthesis of a Carbamate Insecticide

A significant application of 4-nitrophenyl dimethylcarbamate is in the synthesis of carbamate insecticides, such as precursors for carbofuran or carbaryl.[3][8] The reaction involves the transesterification/carbamoylation of a suitable phenol with 4-nitrophenyl dimethylcarbamate.

General Reaction Scheme

The reaction proceeds through the nucleophilic attack of a phenoxide ion (generated in situ by a base) on the carbonyl carbon of 4-nitrophenyl dimethylcarbamate. The highly stable 4-nitrophenoxide is displaced, driving the reaction to completion.[9]

Protocol: Synthesis of a Phenyl Dimethylcarbamate Derivative

This protocol outlines a general procedure for the carbamoylation of a substituted phenol using 4-nitrophenyl dimethylcarbamate.

Materials:

  • Substituted Phenol (e.g., 2,3-dihydro-2,2-dimethyl-7-benzofuranol for carbofuran synthesis)

  • 4-Nitrophenyl dimethylcarbamate

  • Sodium hydroxide (or potassium carbonate)

  • Acetonitrile (or Dimethylformamide - DMF)

  • Standard laboratory glassware

Procedure:

  • Setup: In a fume hood, dissolve the substituted phenol (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and condenser.

  • Base Addition: Add powdered sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution and stir for 15-20 minutes to form the phenoxide salt.

  • Reagent Addition: Add 4-nitrophenyl dimethylcarbamate (1.05 eq) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and stir for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting phenol.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a 1M NaOH solution to remove the 4-nitrophenol byproduct, followed by water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography or recrystallization.

Mechanistic Visualization

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R_OH R-OH (Substituted Phenol) R_O_minus R-O⁻ (Phenoxide Ion) R_OH->R_O_minus + Base Base Base (e.g., NaOH) NPDMC 4-Nitrophenyl Dimethylcarbamate Carbamate R-O-(C=O)-N(CH₃)₂ (Carbamate Product) NPDMC->Carbamate R_O_minus->Carbamate + NPDMC Nitrophenoxide 4-Nitrophenoxide (Leaving Group) Carbamate->Nitrophenoxide - Leaving Group

Caption: Mechanism of carbamoylation using 4-nitrophenyl dimethylcarbamate.

Data Summary

Table 1: Physicochemical Properties of 4-Nitrophenyl Dimethylcarbamate

PropertyValue
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Appearance Pale yellow crystalline solid
Melting Point 118-121 °C
Solubility Soluble in acetone, DCM, ethyl acetate. Sparingly soluble in cold ethanol. Insoluble in water.
CAS Number 7244-70-4

Table 2: Typical Reaction Parameters

ParameterSynthesis of NPDMCCarbamoylation of Phenols
Key Reagents 4-Nitrophenol, Dimethylcarbamoyl ChlorideSubstituted Phenol, NPDMC
Base Pyridine, TriethylamineNaOH, K₂CO₃
Solvent Dichloromethane, TolueneAcetonitrile, DMF
Temperature 0 - 30 °C60 °C - Reflux
Typical Yield > 90%85 - 95%

Conclusion

4-Nitrophenyl dimethylcarbamate is a highly effective and versatile reagent for synthesizing carbamate-based agrochemicals.[10][11] Its activated nature allows for the efficient carbamoylation of phenolic substrates under relatively mild conditions, resulting in high yields of the desired products. The protocols detailed in this application note offer a robust framework for both the synthesis of the intermediate itself and its subsequent use in developing new agrochemical entities. Adherence to the described safety precautions is crucial, especially when handling dimethylcarbamoyl chloride.

References

  • Alternative Synthesis of the Pesticide Carbaryl. Georgia College & State University. [Link]

  • Understanding the Applications of 4-Nitrophenyl Dimethylcarbamate (CAS 7244-70-4) in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

  • Carbamate pesticides: a general introduction (EHC 64, 1986). Inchem.org. [Link]

  • The proposed mechanism for the reaction of OH with 4-nitrophenol in the aqueous solution. ResearchGate. [Link]

  • Pesticide Chemistry Carbamates. AgMOOCs. [Link]

  • Carbamate: Synthesis. Scribd. [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Synthesis of New Active o-Nitrophenyl Carbamates. ResearchGate. [Link]

  • The action of cytoplasmic aldehyde dehydrogenase on methyl p-nitrophenyl carbonate and p-nitrophenyl dimethylcarbamate. National Institutes of Health. [Link]

  • Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Atmospheric Chemistry and Physics. [Link]

  • Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. ResearchGate. [Link]

  • 4-Nitrophenyl N-phenylcarbamate. National Institutes of Health. [Link]

  • Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. MDPI. [Link]

  • Reactions of Phenols. Chemistry LibreTexts. [Link]

Sources

Method

Synthesis of ureas using 4-nitrophenyl carbamate intermediates

Application Note & Protocol Guide A Researcher's Guide to the Synthesis of Ureas via 4-Nitrophenyl Carbamate Intermediates Abstract The urea moiety is a cornerstone pharmacophore in modern drug discovery, valued for its...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

A Researcher's Guide to the Synthesis of Ureas via 4-Nitrophenyl Carbamate Intermediates

Abstract

The urea moiety is a cornerstone pharmacophore in modern drug discovery, valued for its unique hydrogen bonding capabilities and structural rigidity.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of ureas using 4-nitrophenyl carbamate intermediates. This method stands out as a robust, safe, and versatile alternative to traditional routes that employ hazardous reagents like phosgene or unstable isocyanates.[3][4][5] The core of this strategy lies in the formation of a stable, often crystalline, 4-nitrophenyl carbamate which is subsequently reacted with a primary or secondary amine to furnish the desired urea.[3][6] We will explore the underlying mechanism, detail step-by-step protocols for both symmetrical and unsymmetrical ureas, present a troubleshooting guide, and discuss the strategic advantages that make this methodology particularly suitable for applications in medicinal chemistry and materials science.

Introduction: The Strategic Advantage of the 4-Nitrophenyl Carbamate Route

The synthesis of substituted ureas is a frequent challenge in the development of new therapeutic agents. While classical methods involving isocyanates or phosgene derivatives are well-established, they carry significant safety and handling concerns.[4][7] The 4-nitrophenyl carbamate pathway offers a compelling solution, circumventing these issues through a two-step nucleophilic acyl substitution mechanism.

The key advantages of this approach include:

  • Enhanced Safety: It completely avoids the use of highly toxic and gaseous phosgene or its volatile equivalents.[3][8]

  • Intermediate Stability: 4-Nitrophenyl carbamates are frequently stable, isolable solids, allowing for stepwise synthesis and purification, which is critical for complex molecules.[3][6]

  • Versatility in Scope: The methodology is exceptionally well-suited for the controlled, sequential synthesis of unsymmetrical ureas from two different amines.[3] It is also highly effective for creating symmetrical ureas and bis-ureas.[3][4][9]

  • Mild Reaction Conditions: The reactions typically proceed under neutral or mildly basic conditions at ambient or slightly elevated temperatures, preserving sensitive functional groups within the substrate.[8]

  • In-Process Monitoring: The reaction releases the 4-nitrophenoxide ion, a chromophore whose distinct yellow color can serve as a useful visual indicator of reaction progression.[3][10]

Reaction Mechanism and Workflow

The synthesis proceeds via a sequential nucleophilic acyl substitution. The overall transformation can be viewed in two distinct stages:

  • Activation & Carbamate Formation: A primary or secondary amine (Amine 1) attacks an activated carbonyl source, such as bis(4-nitrophenyl) carbonate (BNPC) or 4-nitrophenyl chloroformate. This results in the expulsion of one 4-nitrophenoxide leaving group to form the key 4-nitrophenyl carbamate intermediate. The excellent leaving group ability of 4-nitrophenoxide (pKa of 4-nitrophenol is ~7.15) is a critical driving force for this step.[3][10]

  • Urea Formation: A second amine (Amine 2) then attacks the carbonyl carbon of the carbamate intermediate. The subsequent collapse of the tetrahedral intermediate expels a second molecule of 4-nitrophenoxide to yield the final urea product.[3] For symmetrical ureas, Amine 1 and Amine 2 are identical.

The diagram below illustrates the general mechanistic pathway.

Urea Synthesis Mechanism cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Urea Formation Amine1 Amine 1 (R1-NH2) Carbamate 4-Nitrophenyl Carbamate Intermediate Amine1->Carbamate + BNPC BNPC Bis(4-nitrophenyl) Carbonate (BNPC) pNP1 4-Nitrophenol (byproduct) Carbamate->pNP1 Urea Final Urea Product (Unsymmetrical or Symmetrical) Carbamate->Urea + Amine 2 Amine2 Amine 2 (R2-NH2) Amine2->Urea pNP2 4-Nitrophenol (byproduct) Urea->pNP2

Caption: General mechanism for urea synthesis via a 4-nitrophenyl carbamate intermediate.

Experimental Protocols

Note on Reagents: All amines and solvents should be of high purity and anhydrous where specified to prevent competitive hydrolysis of the activated carbonate and carbamate intermediates.

This protocol is ideal for when R¹ and R² in the final urea (R¹-NH-CO-NH-R²) are different. It utilizes a sequential, one-pot addition.[3]

Workflow Diagram

Unsymmetrical Urea Workflow start Start step1 Dissolve BNPC (1.0 eq) in aprotic solvent (e.g., THF, DCM) start->step1 step2 Add Amine 1 (1.0 eq) and non-nucleophilic base (e.g., DIEA, 1.2 eq) step1->step2 step3 Stir at RT (1-4 h) Monitor formation of carbamate intermediate (TLC/LCMS) step2->step3 step4 Add Amine 2 (1.1 eq) step3->step4 step5 Stir at RT or heat (2-16 h) Monitor urea formation step4->step5 step6 Aqueous Workup (incl. base wash to remove 4-nitrophenol) step5->step6 step7 Purification (Chromatography or Recrystallization) step6->step7 end Final Product: Unsymmetrical Urea step7->end

Caption: Experimental workflow for the one-pot synthesis of unsymmetrical ureas.

Reagents & Materials

Reagent/MaterialM.W.StoichiometryExample Amount
Bis(4-nitrophenyl) carbonate (BNPC)304.221.0 eq3.04 g (10 mmol)
Amine 1 (e.g., Benzylamine)107.151.0 eq1.07 g (10 mmol)
Amine 2 (e.g., 4-Fluoroaniline)111.121.1 eq1.22 g (11 mmol)
Diisopropylethylamine (DIEA)129.241.2 eq2.1 mL (12 mmol)
Tetrahydrofuran (THF), anhydrous--50 mL

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add bis(4-nitrophenyl) carbonate (1.0 eq).

  • Dissolve the BNPC in anhydrous THF (or another suitable aprotic solvent like Dichloromethane).

  • In a separate vial, dissolve Amine 1 (1.0 eq) in a small amount of THF.

  • Add the Amine 1 solution dropwise to the stirring BNPC solution at room temperature. Add the non-nucleophilic base (e.g., DIEA, 1.2 eq).

  • Allow the reaction to stir at room temperature for 1-4 hours. The formation of the intermediate carbamate can be monitored by TLC or LCMS, observing the consumption of Amine 1.

  • Once the formation of the intermediate is deemed complete, add Amine 2 (1.1 eq) to the reaction mixture, either neat or as a solution in THF.

  • Continue stirring at room temperature or heat to reflux (typically 40-60 °C) for 2-16 hours until the reaction is complete (monitored by TLC/LCMS). The appearance of a yellow color from the released 4-nitrophenolate is expected.[3]

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with 1M NaOH (2x) to remove the acidic 4-nitrophenol byproduct, followed by water (1x) and brine (1x).[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

This protocol is a straightforward one-step procedure for when both substituents on the urea are identical (R-NH-CO-NH-R).[3]

Reagents & Materials

Reagent/MaterialM.W.StoichiometryExample Amount
Bis(4-nitrophenyl) carbonate (BNPC)304.221.0 eq3.04 g (10 mmol)
Amine (e.g., Cyclohexylamine)99.172.1 eq2.08 g (21 mmol)
Dichloromethane (DCM), anhydrous--50 mL

Step-by-Step Procedure:

  • Dissolve bis(4-nitrophenyl) carbonate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the amine (2.1 eq) dropwise to the stirring solution at room temperature. A base is often not required if the amine is sufficiently nucleophilic and non-aromatic, but a tertiary amine base can be added if needed.

  • Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by TLC. Often, the symmetrical urea product will precipitate from the reaction mixture.

  • Workup: If a precipitate has formed, it can be collected by vacuum filtration and washed with cold DCM or diethyl ether to remove soluble impurities. If no precipitate forms, follow the aqueous workup procedure described in Protocol 1 to remove the 4-nitrophenol byproduct.

  • Purification: The collected solid is often of high purity. If necessary, further purification can be achieved by recrystallization.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Poorly nucleophilic amine (e.g., hindered or electron-deficient aniline).2. Reagents are not anhydrous.3. Insufficient reaction time or temperature.1. Increase the reaction temperature (e.g., reflux in THF).2. Use a more polar solvent like DMF or DMSO.[8]3. Ensure all reagents and solvents are strictly anhydrous.4. Extend the reaction time.
Formation of Symmetrical Urea Byproduct In unsymmetrical synthesis, Amine 2 reacts with the BNPC starting material or the intermediate carbamate displaces another carbamate.1. Ensure complete consumption of BNPC by Amine 1 before adding Amine 2 (confirm by TLC/LCMS).2. Use a slight excess of Amine 1 initially (e.g., 1.05 eq).3. Add Amine 2 slowly and at a lower temperature.
Difficulty Removing 4-Nitrophenol Inefficient extraction during workup.1. Perform multiple washes with a dilute aqueous base (e.g., 1M NaOH or 1M K₂CO₃). The yellow color should transfer from the organic to the aqueous layer.2. Ensure the pH of the aqueous layer is >9 during extraction.
Carbamate Intermediate is Unstable The specific amine used forms a less stable intermediate that may decompose or be difficult to isolate.1. Proceed with the one-pot, two-step procedure (Protocol 1) without isolating the intermediate.2. Lower the reaction temperature during the formation of the carbamate.
Conclusion

The synthesis of ureas via 4-nitrophenyl carbamate intermediates represents a significant advancement over traditional methods, offering a superior safety profile, operational simplicity, and broad substrate scope. The ability to perform a controlled, one-pot synthesis of unsymmetrical ureas makes this technique particularly powerful for constructing diverse chemical libraries and optimizing lead compounds in drug discovery.[12] The protocols and guidelines presented here provide a solid foundation for researchers to confidently and efficiently incorporate this valuable transformation into their synthetic programs.

References
  • Title: A simple conversion of amines into monosubstituted ureas in organic and aqueous solventsSource: Tetrahedron Letters (via ScienceDirect)URL: [Link]

  • Title: Process for making aminoalkylphenyl carbamates and intermediates thereforSource: Google Patents (US7531684B2)
  • Title: Practical synthesis of urea derivativesSource: Google Patents (US5925762A)
  • Title: Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl EsterSource: Organic SynthesesURL: [Link]

  • Title: Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound LibrarySource: ACS Combinatorial Science (via PubMed)URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal ChemistrySource: Molecules (via PMC)URL: [Link]

  • Title: 4-Nitrophenyl N-phenylcarbamateSource: Acta Crystallographica Section E (via PMC)URL: [Link]

  • Title: Urea derivative synthesis by amination, rearrangement or substitutionSource: Organic Chemistry PortalURL: [Link]

  • Title: Synthesis of Bis-ureas from Bis(o-nitrophenyl) CarbonateSource: Molecules (via PMC)URL: [Link]

  • Title: Urea Formation - Common ConditionsSource: Organic Chemistry DataURL: [Link]

  • Title: Synthesis of bis-ureas from bis(o-nitrophenyl) carbonateSource: Molecules (via PubMed)URL: [Link]

  • Title: Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate IntermediatesSource: Semantic ScholarURL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal ChemistrySource: Molecules (via PMC)URL: [Link]

  • Title: Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groupsSource: Journal of Emerging InvestigatorsURL: [Link]

  • Title: Novel process for synthesis of heteroaryl-substituted urea compoundsSource: Google Patents (WO2001004115A2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Nitrophenyl Dimethylcarbamate Reactions

Welcome to the technical support center for 4-Nitrophenyl dimethylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitrophenyl dimethylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions related to the synthesis, handling, and application of this versatile reagent.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving 4-Nitrophenyl dimethylcarbamate, providing potential causes and systematic solutions.

Problem 1: Low or No Product Yield

Symptom: The reaction yields a lower amount of the desired carbamate product than expected, or fails to produce any product at all.

Potential Causes & Solutions:

  • Inadequate Reagent Purity: The purity of 4-Nitrophenyl dimethylcarbamate and the amine substrate is critical. Impurities can introduce side reactions or inhibit the primary reaction.

    • Solution: Always use high-purity reagents. It is advisable to verify the purity of starting materials using techniques like NMR or HPLC before commencing the reaction.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time significantly influence the outcome.

    • Solution: A systematic optimization of reaction conditions is recommended. This can be tabulated for clarity:

ParameterRecommendationRationale
Temperature Reactions are often started at 0°C and gradually warmed to room temperature.[2]Lower temperatures can control the initial exothermic reaction and minimize side product formation.[3]
Solvent Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred.[2][4]These solvents effectively dissolve the reactants without participating in the reaction.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Over- or under-running the reaction can lead to side product formation or incomplete conversion.
  • Presence of Moisture: Carbamates and their precursors can be sensitive to hydrolysis.[3]

    • Solution: Ensure all glassware is flame-dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture contamination.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of undesired byproducts.

    • Solution: Typically, a slight excess of the amine or 4-Nitrophenyl dimethylcarbamate may be used to drive the reaction to completion. Careful stoichiometric calculations are essential.

Problem 2: Formation of a Yellow Color in the Reaction Mixture

Symptom: The reaction mixture turns yellow, which may or may not be accompanied by the formation of the desired product.

Potential Cause & Solution:

  • Release of 4-Nitrophenolate: The yellow color is characteristic of the 4-nitrophenolate anion, which is the leaving group in the reaction.[3][5] Its presence indicates that the reaction is proceeding. However, an intense yellow color early in the reaction, especially with highly nucleophilic amines, might suggest a rapid, potentially uncontrolled reaction leading to side products.[3]

    • Solution: While the yellow color is expected, its intensity and the timing of its appearance should be monitored. If side reactions are suspected, consider lowering the reaction temperature and adding the amine dropwise to control the reaction rate.[3] The release of 4-nitrophenol can be monitored spectrophotometrically around 413 nm to track reaction kinetics.[3][5]

Problem 3: Difficulty in Product Purification

Symptom: The crude product is difficult to purify, with contaminants co-eluting with the desired product during chromatography.

Potential Causes & Solutions:

  • Residual Starting Materials or Byproducts: Unreacted starting materials or side products like 4-nitrophenol can complicate purification.

    • Solution:

      • Aqueous Workup: A thorough aqueous workup can remove many impurities. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like 4-nitrophenol.[6]

      • Chromatography Optimization: If column chromatography is used, a careful selection of the solvent system is crucial. A gradient elution may be necessary to achieve good separation.[3]

      • Recrystallization: For solid products, recrystallization from a suitable solvent system can be a highly effective purification method.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 4-Nitrophenyl dimethylcarbamate?

4-Nitrophenyl dimethylcarbamate is a versatile reagent primarily used in organic synthesis as a dimethylcarbamoylating agent. It is employed to introduce a dimethylcarbamoyl group onto nucleophiles such as alcohols, phenols, and amines to form carbamates.[7] These carbamates are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9] It also serves as a biochemical reagent for enzyme assays, where the release of the chromogenic 4-nitrophenolate allows for the quantification of enzyme activity.[1]

Q2: How should 4-Nitrophenyl dimethylcarbamate be stored?

To ensure its stability, 4-Nitrophenyl dimethylcarbamate should be stored in a cool, dry, and dark place.[10][11] It is important to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis.[12] Storing under an inert atmosphere is also recommended for long-term stability.[11]

Q3: What are the common side reactions to be aware of?

The primary side reaction of concern is the hydrolysis of the carbamate, which can be catalyzed by both acidic and basic conditions.[3][13] In the presence of bifunctional nucleophiles, intramolecular cyclization can occur. Additionally, with highly reactive amines, over-reaction or side reactions involving other functional groups on the substrate are possible.[3]

Q4: Can the reaction progress be monitored visually?

Yes, the formation of the yellow-colored 4-nitrophenolate anion provides a visual indication that the reaction is proceeding.[3][5] However, for accurate monitoring of reaction completion and to check for the formation of side products, it is highly recommended to use analytical techniques such as TLC, HPLC, or LC-MS.[14]

Experimental Protocols & Diagrams

General Protocol for Carbamate Synthesis

This protocol provides a general guideline for the synthesis of a carbamate from an amine using 4-Nitrophenyl dimethylcarbamate.

  • Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a solution of 4-Nitrophenyl dimethylcarbamate (1.05 eq.) in the same anhydrous solvent dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the 4-Nitrophenyl dimethylcarbamate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the 4-nitrophenolate leaving group to yield the final carbamate product.

Reaction_Mechanism Reactants Amine (R-NH2) + 4-Nitrophenyl dimethylcarbamate Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Carbamate Product + 4-Nitrophenolate Intermediate->Products Collapse & Leaving Group Departure

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting common issues in 4-Nitrophenyl dimethylcarbamate reactions.

Troubleshooting_Workflow Start Low/No Yield? CheckPurity Check Reagent Purity Start->CheckPurity Yes YellowColor Intense Yellow Color? Start->YellowColor No OptimizeConditions Optimize Temp., Solvent, Time CheckPurity->OptimizeConditions CheckMoisture Ensure Anhydrous Conditions OptimizeConditions->CheckMoisture CheckStoichiometry Verify Stoichiometry CheckMoisture->CheckStoichiometry CheckStoichiometry->YellowColor ControlRate Lower Temp., Add Reagent Slowly YellowColor->ControlRate Yes PurificationIssue Purification Difficulty? YellowColor->PurificationIssue No ControlRate->PurificationIssue Workup Optimize Aqueous Workup PurificationIssue->Workup Yes Success Problem Solved PurificationIssue->Success No Chromatography Refine Chromatography Workup->Chromatography Recrystallize Attempt Recrystallization Chromatography->Recrystallize Recrystallize->Success

Caption: Troubleshooting decision tree.

References

  • Cleanchem Laboratories. (n.d.).
  • Lee, Y. J., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Lee, Y. J., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Pharmaffiliates. (n.d.). 4-Nitrophenyl ethyl(methyl)
  • Reddit. (2024).
  • Synlett. (2007).
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 284-297.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • Tye, H., et al. (2007). 4-Nitrophenyl N-phenylcarbamate. Acta Crystallographica Section E, 63(Pt 12), o4567.
  • Benchchem. (n.d.). N-(4-Nitrophenyl)-carbamoyl Chloride.
  • Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 73(11), 4165-4171.
  • Alhifthi, A., & Williams, S. J. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv.
  • Um, I. H., et al. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 5(10), 1621-1626.
  • Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
  • Google Patents. (2009).
  • ResearchGate. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Dimethylcarbamoyl chloride.
  • ResearchGate. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism.
  • Benchchem. (n.d.). enhancing the stability of 3,5-Dimethyl-4-nitrophenol during storage.
  • Google Patents. (2012). Industrial synthesizing and purifying method of bis (4-nitrophenyl)
  • ResearchGate. (2006).
  • Benchchem. (n.d.).
  • Semantic Scholar. (n.d.).
  • OPUS. (2025). Analytical Methods.
  • Santa Cruz Biotechnology. (n.d.).
  • ChemicalBook. (n.d.).
  • Beilstein Journals. (n.d.).
  • Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 4-Nitrophenyl Dimethylcarbamate

Welcome to the technical support guide for the purification of 4-nitrophenyl dimethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-nitrophenyl dimethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important chemical intermediate. As a reagent frequently used in enzyme assays and organic synthesis, its purity is paramount for generating reliable and reproducible data.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental issues you may encounter. Each answer provides a mechanistic explanation and a clear course of action.

Question 1: My final product is a yellow solid or oil, but literature describes it as off-white or colorless crystals. What is causing this discoloration and how do I remove it?

Answer:

The distinct yellow color is almost certainly due to the presence of 4-nitrophenol (or its conjugate base, the 4-nitrophenolate ion) as an impurity.[2][3]

Causality & Mechanism: 4-nitrophenol is a common impurity for several reasons:

  • Hydrolysis: 4-nitrophenyl dimethylcarbamate is susceptible to hydrolysis, especially under basic or aqueous conditions during the work-up, which cleaves the ester linkage to release 4-nitrophenol.[4]

  • Incomplete Reaction: If synthesizing from 4-nitrophenyl chloroformate, any unreacted starting material can hydrolyze to 4-nitrophenol.[5]

  • Leaving Group: 4-nitrophenol itself is an excellent leaving group and may be present from the initial reaction, depending on the synthetic route.[5]

Under basic conditions, the phenolic proton is abstracted, forming the intensely yellow 4-nitrophenolate ion, which has a strong absorbance around 400-415 nm.[3][4] Even trace amounts can impart a significant yellow hue to your product.

Solution Workflow:

  • Aqueous Basic Wash: The most effective way to remove the acidic 4-nitrophenol is through a liquid-liquid extraction. Dissolve your crude product in an appropriate water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with a mild base such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, followed by water and then brine.[6] The base deprotonates the phenol, rendering it highly soluble in the aqueous layer, which can then be discarded.

  • Avoid Strong Bases: Do not use strong bases like NaOH for the wash, as this can significantly accelerate the hydrolysis of your desired carbamate product.[4]

  • Confirmation: After extraction, the yellow color in the organic layer should be visibly reduced. You can confirm the removal of 4-nitrophenol by running a Thin Layer Chromatography (TLC) analysis.

Question 2: After an aqueous work-up, my product yield is significantly lower than expected. What are the common causes of product loss?

Answer:

Low recovery is a frequent issue stemming from either incomplete reaction or, more commonly, unintended product degradation during purification.

Causality & Mechanism:

  • Product Hydrolysis: As mentioned, 4-nitrophenyl dimethylcarbamate is base-labile.[4] Aggressive or prolonged exposure to basic aqueous solutions during the work-up will hydrolyze the product back to 4-nitrophenol and dimethylamine, directly reducing your isolated yield.

  • Emulsion Formation: During liquid-liquid extraction, emulsions can form at the interface of the organic and aqueous layers, trapping a significant amount of product. This is more common when using chlorinated solvents.

  • Premature Precipitation: If the product has low solubility in the extraction solvent, it may precipitate during the washing steps, leading to physical losses during separation.

Solution Workflow:

  • Optimize Basic Wash: Use the mildest effective base (sodium bicarbonate is preferred) and minimize contact time. Perform washes quickly and efficiently.

  • Break Emulsions: If an emulsion forms, it can often be broken by adding brine (a saturated NaCl solution) or by passing the mixture through a pad of Celite or glass wool.

  • Solvent Selection: Ensure your chosen organic solvent (e.g., ethyl acetate, dichloromethane) readily dissolves the carbamate product at the concentration you are working with.

  • Reaction Monitoring: Before beginning the work-up, ensure the reaction has gone to completion using TLC or HPLC.[5][7] If the reaction is incomplete, forcing it through purification will naturally result in a low yield.

Question 3: My TLC plate shows multiple spots close to the product spot, even after a basic wash. What are these impurities and how do I separate them?

Answer:

While a basic wash removes acidic impurities like 4-nitrophenol, other neutral or weakly basic organic impurities will remain. These typically include unreacted starting materials or reaction by-products.

Table 1: Potential Non-Acidic Impurities in 4-Nitrophenyl Dimethylcarbamate Synthesis

Impurity Name Origin Removal Strategy
4-Nitrophenyl Chloroformate Unreacted starting material Highly reactive; often quenched during work-up. Removed by column chromatography.
Dimethylamine (or its salt) Unreacted starting material Generally water-soluble and removed during aqueous work-up.
Bis(4-nitrophenyl) carbonate Impurity in starting material or side-product Less polar than the desired product; separable by column chromatography.[7]

| Urea by-products | Side reactions involving amine reagents | Polarity can vary; separable by column chromatography. |

Solution Workflow: Purification by Chromatography or Recrystallization

For impurities with similar polarity to your product, more rigorous purification methods are necessary.

  • Silica Gel Flash Column Chromatography: This is the most versatile method for separating organic compounds.[5][8]

    • Principle: Separation is based on the differential adsorption of compounds to the polar silica gel stationary phase. More polar compounds interact more strongly and elute later.

    • Procedure: A detailed protocol is provided in the "Experimental Protocols" section below.

  • Recrystallization: If the crude product is solid and of reasonable purity (>85-90%), recrystallization is an excellent and scalable alternative.[6][9]

    • Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[9]

    • Procedure: A detailed protocol is provided in the "Experimental Protocols" section below.

Purification Workflow Diagram

The following diagram illustrates the general workflow from a crude reaction mixture to the final, purified 4-nitrophenyl dimethylcarbamate.

G cluster_0 Crude Reaction Mixture cluster_1 Work-up & Initial Purification cluster_2 Final Purification cluster_3 Final Product crude Reaction Output (Product, 4-Nitrophenol, By-products) dissolve Dissolve in Organic Solvent (e.g., EtOAc) crude->dissolve wash Aqueous Wash (1. NaHCO3, 2. Brine) dissolve->wash Removes 4-nitrophenol dry Dry (Na2SO4), Filter, Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography If multiple impurities recrystallize Recrystallization dry->recrystallize If solid & >85% pure pure_product Pure 4-Nitrophenyl Dimethylcarbamate chromatography->pure_product recrystallize->pure_product

Caption: General workflow for purification.

Troubleshooting Logic Diagram

Use this flowchart to diagnose and solve common purification issues.

G start Start with Crude Product q_color Is the product yellow? start->q_color a_wash Perform aqueous NaHCO3 wash q_color->a_wash Yes q_tlc Does TLC show a single spot? q_color->q_tlc No a_wash->q_tlc a_purify Purify via Chromatography or Recrystallization q_tlc->a_purify No end Pure Product Obtained q_tlc->end Yes a_purify->end

Caption: Troubleshooting decision flowchart.

Frequently Asked Questions (FAQs)

Q: What are the recommended solvent systems for silica gel chromatography? A: A gradient of ethyl acetate in hexanes is commonly effective.[5] Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The exact ratio should be determined by TLC analysis first.

Q: What is a good solvent for recrystallizing 4-nitrophenyl dimethylcarbamate? A: Ethyl acetate is a reported solvent for recrystallization.[6] Isopropanol or ethanol/water mixtures can also be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[9]

Q: How should I store the purified 4-nitrophenyl dimethylcarbamate? A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture to prevent hydrolysis.[10][11] For long-term storage, refrigeration (2-8°C) is recommended.

Q: What analytical methods can I use to confirm the purity of my final product? A: Purity should be assessed using a combination of methods:

  • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity assessment.[7][12]

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any proton- or carbon-containing impurities.

  • Melting Point: A sharp melting point range that matches the literature value indicates high purity. Impurities typically broaden and depress the melting point range.

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Column Chromatography

Objective: To separate 4-nitrophenyl dimethylcarbamate from non-acidic impurities of different polarities.

Methodology:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add silica gel (approx. 2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 5% ethyl acetate in hexanes). Ensure the silica bed is compact and level.

  • Loading: Carefully add the prepared dry-loaded sample to the top of the packed column. Gently add a thin layer of sand to protect the surface.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the solvent polarity (e.g., to 10%, 20%, 30% ethyl acetate) to elute the compounds from the column.[5]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

Objective: To purify a solid, mostly pure (>85%) sample of 4-nitrophenyl dimethylcarbamate.

Methodology:

  • Solvent Selection: Choose an appropriate solvent (e.g., ethyl acetate or isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot (near-boiling) solvent required to fully dissolve the solid.[9]

  • Cooling (Crystal Formation): Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the solution during this time to allow for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet - 4-Nitrophenyl dimethylcarbamate.
  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenyl dimethyldithiocarbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 90870-20-5 | Product Name: 4-Nitrophenyl ethyl(methyl)carbamate. Retrieved from [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.
  • Tye, H., et al. (2002). 4-Nitrophenyl N-phenylcarbamate. Acta Crystallographica Section E, E58(12), o1353–o1354.
  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Org. Synth., 97, 96-124. [Link]

  • Reddit. (2024). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. r/Chempros.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. This patent describes an industrial process involving aqueous washing steps.
  • Blackwell, L. F., & Buckley, P. D. (1979). The action of cytoplasmic aldehyde dehydrogenase on methyl p-nitrophenyl carbonate and p-nitrophenyl dimethylcarbamate. Biochemical Journal, 183(3), 567–573.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • BenchChem. (n.d.). Enhancing the stability of 3,5-Dimethyl-4-nitrophenol during storage. Retrieved from BenchChem's technical support section.
  • Alhifthi, A., & Williams, S. J. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]

  • ResearchGate. (2006). A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbamates.
  • Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. This paper discusses the spectroscopic properties of 4-nitrophenol release.
  • Supporting Information. (n.d.). Experimental.
  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. This patent describes various reaction conditions and monitoring by HPLC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Nitrophenyl Dimethylcarbamate (CAS 7244-70-4) in Research. Retrieved from [Link]

  • PubChem. (n.d.). Carbamic acid, N,N-dimethyl-, 4-nitrophenyl ester. Retrieved from [Link]

  • Liu, Y., et al. (2020).
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Tetradecanoate in Organic Solvents. Retrieved from BenchChem's technical support section.
  • Semantic Scholar. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material.

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Nitrophenyl Dimethylcarbamate Enzyme Assays

Welcome to the technical support center for 4-Nitrophenyl dimethylcarbamate (NPD) enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitrophenyl dimethylcarbamate (NPD) enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting these sensitive colorimetric assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles and applications of NPD-based enzyme assays.

Q1: What is the principle of the 4-Nitrophenyl dimethylcarbamate (NPD) assay?

The NPD assay is a colorimetric method used to measure the activity of esterase enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] The substrate, 4-Nitrophenyl dimethylcarbamate, is colorless. In the presence of a suitable enzyme, the ester bond in NPD is hydrolyzed. This reaction releases dimethylcarbamic acid and 4-nitrophenol.[3][4][5] Under alkaline or mildly basic conditions (typically pH > 7.0), 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which has a distinct yellow color and a strong absorbance maximum around 405-415 nm.[3][5][6] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.[7][8]

Q2: Why is NPD used as a substrate for cholinesterase inhibitor screening?

NPD is an effective substrate for several reasons:

  • Chromogenic Product: The enzymatic reaction produces a colored product, allowing for simple and continuous monitoring of the reaction rate using a standard spectrophotometer or plate reader.[9]

  • High-Throughput Suitability: The "mix-incubate-measure" nature of the assay makes it highly adaptable for high-throughput screening (HTS) of potential enzyme inhibitors in multi-well plate formats.[10][11][12]

  • Mechanism Mimicry: As a carbamate, NPD mimics the structure of carbamate-based inhibitors and, to some extent, the transition state of the natural substrate, acetylcholine. This makes it a relevant tool for identifying compounds that interact with the active site of cholinesterases.[1][2]

Q3: What are the critical parameters to control in an NPD assay?

To ensure accurate and reproducible results, the following environmental factors must be tightly controlled:

  • pH: The reaction rate and the color development of the 4-nitrophenolate product are highly pH-dependent.[3][7] The assay buffer must be stable and maintained at the optimal pH for both enzyme activity and color formation.

  • Temperature: Enzyme activity is sensitive to temperature fluctuations.[7][8] Assays should be performed at a constant, controlled temperature (e.g., 37°C).[13]

  • Substrate Concentration: To ensure the reaction rate is proportional to enzyme concentration (and not limited by substrate availability), the NPD concentration should ideally be at or above its Michaelis constant (Km) for the enzyme.[8][14]

  • Enzyme Concentration: The enzyme concentration should be chosen to ensure the reaction rate is linear over the desired measurement period.[8]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during NPD assays, structured to help you diagnose and resolve issues systematically.

Problem IDIssuePotential CausesRecommended Solutions & Explanations
T-01 High Background Signal (High absorbance in "No Enzyme" control) 1. Spontaneous Substrate Hydrolysis: NPD is susceptible to non-enzymatic hydrolysis, especially at higher pH values (pH > 8.0) and temperatures.[3][4] 2. Contaminated Reagents: Buffer or water may be contaminated with esterases or have an incorrect pH. 3. Compound Interference: The test compound itself may be colored or absorb light near 405 nm.1. Optimize pH: Lower the assay pH if possible, while maintaining sufficient enzyme activity. A pH of 7.4-7.5 is a common compromise.[6] 2. Run Proper Controls: Always include a "substrate + buffer" (no enzyme) control. Subtract the rate of absorbance increase in this blank from all other measurements.[9][13] 3. Check Compound Color: Measure the absorbance of the test compound in the assay buffer at the analysis wavelength (e.g., 405 nm) to correct for intrinsic absorbance.
T-02 No or Very Low Enzyme Activity 1. Inactive Enzyme: The enzyme may have degraded due to improper storage or handling. 2. Inhibitory Components in Buffer: Certain buffer components or contaminants can inhibit enzyme activity. 3. Incorrect Assay Conditions: pH or temperature may be far from the enzyme's optimum. 4. Solvent Inhibition: Organic solvents (like DMSO) used to dissolve test compounds can inhibit cholinesterases at high concentrations.[15]1. Verify Enzyme Activity: Test the enzyme with a known, reliable substrate and protocol. Run a positive control if available. 2. Test Solvent Tolerance: Run a control with the highest concentration of the solvent used for test compounds to ensure it doesn't significantly inhibit the enzyme. For some cholinesterases, DMSO concentrations should be kept low.[16] 3. Confirm Conditions: Double-check the pH of the buffer and the temperature of the incubator/plate reader.
T-03 Non-Linear Reaction Progress Curves 1. Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed rapidly, causing the reaction rate to decrease over time. 2. Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity during the measurement period. 3. Product Inhibition: The reaction products may inhibit the enzyme.1. Reduce Enzyme Concentration: Dilute the enzyme to achieve a steady, linear rate for the duration of the assay. The initial velocity should be measured in the linear range.[8] 2. Check Enzyme Stability: Pre-incubate the enzyme in the assay buffer for the full assay duration without substrate. Then, initiate the reaction to see if activity has diminished. 3. Use Initial Rates: Ensure that data analysis is based on the initial, linear portion of the reaction curve.
T-04 Poor Reproducibility (High Well-to-Well Variability) 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor. 2. Temperature Gradients: Uneven temperature across the microplate. 3. Mixing Issues: Inadequate mixing of reagents upon addition.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use of a multichannel pipettor for reagent addition is recommended for consistency.[16] 2. Pre-incubation: Pre-incubate the plate at the assay temperature to ensure thermal equilibrium before initiating the reaction.[9] 3. Ensure Mixing: After adding the final reagent (usually enzyme or substrate), briefly shake the plate to ensure a homogeneous reaction mixture.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing common issues in your NPD assay.

TroubleshootingWorkflow Start Problem Encountered HighBg High Background Signal? Start->HighBg LowActivity Low / No Activity? HighBg->LowActivity No CheckHydrolysis Check Spontaneous Substrate Hydrolysis (T-01) HighBg->CheckHydrolysis Yes NonLinear Non-Linear Rate? LowActivity->NonLinear No CheckEnzyme Verify Enzyme Stock and Conditions (T-02) LowActivity->CheckEnzyme Yes CheckEnzymeConc Reduce Enzyme Concentration (T-03) NonLinear->CheckEnzymeConc Yes End Assay Optimized NonLinear->End No CheckCompound Check Compound Interference (T-01) CheckHydrolysis->CheckCompound CheckCompound->LowActivity Resolved CheckSolvent Test for Solvent Inhibition (T-02) CheckEnzyme->CheckSolvent CheckSolvent->NonLinear Resolved CheckLinearRange Use Initial Rates for Analysis (T-03) CheckEnzymeConc->CheckLinearRange CheckLinearRange->End Resolved

Caption: A flowchart for troubleshooting common NPD assay problems.

Part 3: Experimental Protocols & Data

This section provides detailed, self-validating protocols for common applications of the NPD assay.

Protocol 1: Standard Acetylcholinesterase (AChE) Activity Assay

This protocol is designed to measure the baseline activity of an AChE enzyme solution.

Materials:

  • AChE enzyme (e.g., from Electrophorus electricus)

  • 4-Nitrophenyl dimethylcarbamate (NPD) substrate

  • Phosphate Buffer (e.g., 50 mM, pH 7.4)

  • DMSO (for dissolving substrate)

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer capable of reading at ~405 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM phosphate buffer, adjust pH to 7.4, and bring to the desired assay temperature (e.g., 37°C).

    • Substrate Stock Solution: Prepare a 10 mM stock solution of NPD in DMSO.

    • Enzyme Working Solution: Dilute the AChE stock in cold Assay Buffer to a concentration that will yield a linear absorbance change of approximately 0.05 to 0.1 AU per minute. This must be determined empirically.

  • Assay Setup (per well):

    • Set up the following controls in triplicate:

      • Blank (No Enzyme): 190 µL Assay Buffer + 10 µL Substrate Stock Solution.

      • Enzyme Control (No Substrate): 190 µL Assay Buffer containing enzyme + 10 µL DMSO.

    • For the test wells, add 190 µL of the Enzyme Working Solution to each well.

  • Reaction Initiation and Measurement:

    • Pre-incubate the microplate at 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the 10 mM NPD Substrate Stock Solution to the enzyme-containing wells.

    • Immediately start kinetic measurements on the plate reader at 405 nm, taking readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) in mAU/min from the initial linear portion of the absorbance vs. time plot.

    • Subtract the rate of the "Blank" control from the rate of the test wells to correct for non-enzymatic hydrolysis.

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for 4-nitrophenolate under the specific assay conditions.

Visualizing the Reaction Mechanism

The following diagram illustrates the enzymatic hydrolysis of NPD by a serine hydrolase like AChE. The catalytic triad (Serine, Histidine, Glutamate) is key to the mechanism.[1][17][18]

ReactionMechanism cluster_Enzyme AChE Active Site Ser Serine (Ser) Intermediate Acyl-Enzyme Intermediate Ser->Intermediate His Histidine (His) His->Ser Activates Glu Glutamate (Glu) Glu->His Positions NPD 4-Nitrophenyl dimethylcarbamate (Substrate) NPD->Ser 1. Nucleophilic Attack pNP 4-Nitrophenol (Product 1) Intermediate->pNP 2. Release of 4-Nitrophenol Acid Dimethylcarbamic Acid (Product 2) Intermediate->Acid 4. Release of Acid EnzymeRegen Regenerated Enzyme Intermediate->EnzymeRegen Regeneration Water H₂O Water->Intermediate 3. Hydrolysis

Caption: Mechanism of NPD hydrolysis by acetylcholinesterase.

Protocol 2: Screening for AChE Inhibitors

This protocol adapts the standard assay for screening potential inhibitors.

Procedure:

  • Reagent Preparation: Prepare Assay Buffer, Substrate Stock, and Enzyme Working Solution as described in Protocol 1. Prepare inhibitor stock solutions in a suitable solvent (e.g., DMSO).

  • Assay Setup (per well):

    • Negative Control (100% Activity): 180 µL Enzyme Working Solution + 10 µL solvent (e.g., DMSO).

    • Positive Control (Max Inhibition): 180 µL Enzyme Working Solution + 10 µL of a known potent inhibitor (e.g., physostigmine).

    • Test Wells: 180 µL Enzyme Working Solution + 10 µL of test compound dilution.

  • Pre-incubation with Inhibitor:

    • Add the controls and test compounds to the plate as described above.

    • Mix and pre-incubate the plate for 15-30 minutes at the assay temperature to allow the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 10 mM NPD Substrate Stock Solution to all wells.

    • Immediately begin kinetic measurements as described in Protocol 1.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well.

    • Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate_Inhibitor / Rate_NegativeControl)) * 100

    • Plot % Inhibition against the logarithm of inhibitor concentration to determine the IC₅₀ value.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting the Ellman's Assay for Cholinesterase.
  • TutorChase. (n.d.). Colorimetry in Enzyme Analysis (3.1.5). CIE A-Level Biology Notes.
  • iGEM Team TU Darmstadt. (2012). Protocols/pNP Assay. IGEM.
  • Quest Journals. (n.d.).
  • EMBL-EBI. (n.d.).
  • ResearchGate. (n.d.). Pitfalls to avoid while interpreting cholinesterase activity levels in cholinesterase inhibitors pesticides poisoning.
  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
  • Patsnap Synapse. (2024). How to Design a Colorimetric Assay for Enzyme Screening.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Journal of Emerging Investigators. (2022).
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Nitrophenyl Tetradecanoate for Researchers and Drug Development Professionals.
  • Center for Dead Plant Studies. (1994).
  • ResearchGate. (2024).
  • Bitesize Bio. (2024). Ask a Chemist: How Colorimetric Assays Work.
  • PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • Labcare diagnostics. (n.d.). Cholinesterase.
  • Lab Tests Online. (2022). Cholinesterase Test.
  • PubMed Central. (n.d.). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds.
  • BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit.
  • Pathology Tests Explained. (2023). Cholinesterase.
  • ResearchGate. (n.d.).
  • UIUC Soils Lab. (2021). SOP: Enzyme assays (pNP).
  • PubMed Central. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology.
  • Catalyst University. (2014). Biochemistry | Acetylcholinesterase (Part 1) AND Neuron Signaling: Esterase Mechanisms (Part 1). YouTube.
  • Unknown Source. (n.d.). Labs 9 and 10.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • ChemRxiv. (2024). MOF-based Catalysis of Hydrolytic Destruction of Nerve Agent Simulants: The Complex Role of Lewis-acid Strength.
  • ChemRxiv. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside.
  • Semantic Scholar. (n.d.).

Sources

Optimization

Side reactions of 4-Nitrophenyl dimethylcarbamate in synthesis

Welcome to the technical support guide for 4-Nitrophenyl dimethylcarbamate (4-NPDMC). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent for the int...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Nitrophenyl dimethylcarbamate (4-NPDMC). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent for the introduction of the dimethylcarbamoyl moiety. Here, we address common challenges, explain the underlying chemical principles, and provide field-proven protocols to help you navigate potential side reactions and optimize your synthetic outcomes.

Section 1: Troubleshooting Guide

This section is formatted to address the most pressing issues encountered during synthesis.

Q1: My reaction mixture turned bright yellow immediately upon adding the reagents, even at low temperatures. Is my reaction failing?

Direct Answer: Not necessarily, but it requires immediate investigation. The yellow color is indicative of 4-nitrophenolate formation, the conjugate base of the 4-nitrophenol leaving group.[1][2] While this is an expected byproduct of a successful reaction, its premature or excessively rapid formation can signal underlying issues.

Probable Causes & Mechanistic Explanation:

  • Desired Reaction is Simply Fast: With highly nucleophilic substrates, such as primary amines, the carbamoylation reaction can be extremely rapid, leading to the immediate release of 4-nitrophenol.[2]

  • Moisture Contamination: 4-NPDMC is highly susceptible to hydrolysis, especially under the basic conditions often used in these reactions.[1][3] Trace amounts of water in your solvent, on your glassware, or in your reagents can act as a nucleophile, hydrolyzing the 4-NPDMC to 4-nitrophenol and dimethylcarbamic acid.

  • Substrate Incompatibility: If you are attempting to carbamoylate a primary or secondary amine using a protocol designed for an alcohol, the much higher nucleophilicity of the amine can cause an unexpectedly fast reaction.[2] Initial attempts to protect benzylamine in the same manner as benzyl alcohol have proven unsuccessful due to the amine's increased nucleophilicity.[2]

Recommended Solutions:

  • Confirm Reaction Progress: Immediately take an aliquot of the reaction mixture for analysis by Thin-Layer Chromatography (TLC) or LC-MS. Compare it to your starting materials to see if the product is forming alongside the 4-nitrophenol.

  • Strict Anhydrous Conditions: Ensure all glassware is flame- or oven-dried. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (Nitrogen or Argon).

  • Modify Reagent Addition Order: For highly nucleophilic substrates, consider adding the 4-NPDMC solution dropwise at a very low temperature (e.g., -78 °C) to a solution of the substrate and base to maintain better control over the reaction rate.[4]

Q2: My reaction yield is low, and analysis shows a significant amount of unreacted starting material. What are the likely causes?

Direct Answer: Low yields with recoverable starting material typically point to insufficient activation, reagent decomposition before reaction, or steric hindrance.

Probable Causes & Mechanistic Explanation:

  • Insufficient Base: A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is crucial to neutralize the 4-nitrophenol byproduct.[2] The pKa of 4-nitrophenol is ~7.15.[2] If it is not scavenged, it can protonate your nucleophile, reducing its reactivity.

  • Catalyst Inefficiency: While DMAP is a highly effective catalyst, it can be poisoned or used in insufficient quantities (typically 0.05-0.1 eq.).[5]

  • Reagent Degradation: If the 4-NPDMC has been improperly stored or is old, it may have already hydrolyzed. The reagent should be a stable, crystalline solid.

  • Steric Hindrance: A sterically congested nucleophile will react more slowly. In such cases, longer reaction times or elevated temperatures may be necessary, but this must be balanced against the risk of side reactions.

Troubleshooting Workflow:

G cluster_solutions Solutions start Low Yield & Unreacted Starting Material check_base Verify Base Stoichiometry (≥1 eq. to Nucleophile) start->check_base check_reagent Check 4-NPDMC Quality (TLC/NMR of stock) check_base->check_reagent Base is OK check_conditions Review Reaction Conditions check_reagent->check_conditions Reagent is OK increase_time Increase Reaction Time check_conditions->increase_time Sterically Hindered? increase_temp Carefully Increase Temperature increase_time->increase_temp Still Incomplete? result Improved Yield increase_temp->result

Caption: Troubleshooting workflow for low reaction yield.

Q3: I'm having difficulty removing the 4-nitrophenol byproduct during purification. What are the best methods?

Direct Answer: The acidic nature of 4-nitrophenol is the key to its removal. An aqueous basic wash is the most effective method to extract it from an organic solution.

Probable Causes & Mechanistic Explanation:

  • Residual Phenol: 4-nitrophenol has some solubility in common organic solvents like ethyl acetate and dichloromethane. Simple water washes may be insufficient for complete removal.

  • Emulsion Formation: During the basic wash, vigorous shaking can lead to emulsions, complicating the separation.

Recommended Purification Protocol:

  • Quench and Dilute: After the reaction is complete, quench with water and dilute the mixture with your primary extraction solvent (e.g., ethyl acetate, DCM).

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a cold, dilute basic solution. A 1 M solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred over strong bases like NaOH to avoid potential hydrolysis of the desired product if it is base-labile. Repeat the wash 2-3 times. The aqueous layer will turn intensely yellow as it extracts the 4-nitrophenolate.[2]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to break up emulsions and remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo.

  • Chromatography/Crystallization: If phenolic residues remain, they can typically be removed by silica gel column chromatography or recrystallization.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of DMAP catalysis in this reaction?

Answer: 4-Dimethylaminopyridine (DMAP) acts as a potent nucleophilic catalyst. It first attacks the carbonyl carbon of 4-NPDMC to form a highly reactive N-dimethylcarbamoyl-pyridinium intermediate. This intermediate is much more electrophilic than 4-NPDMC itself. Your nucleophile (alcohol or amine) then attacks this activated intermediate, regenerating the DMAP catalyst and forming the desired carbamate product along with the 4-nitrophenoxide leaving group.

G cluster_step1 Step 1: Catalyst Activation cluster_step2 Step 2: Nucleophilic Attack NPDMC 4-NPDMC Intermediate N-dimethylcarbamoyl- pyridinium Intermediate NPDMC->Intermediate + DMAP NPDMC->Intermediate DMAP DMAP PNP_ion 4-Nitrophenoxide Product Product (R-O-C(O)NMe₂) Intermediate->Product + R-OH Intermediate->Product Nucleophile Nucleophile (R-OH) Regen_DMAP DMAP (regenerated) Product->Regen_DMAP

Caption: DMAP-catalyzed carbamoylation mechanism.

Q2: At what pH is 4-NPDMC most susceptible to hydrolysis?

Answer: The rate of hydrolysis is highly dependent on pH. The reagent is relatively stable in neutral and acidic aqueous solutions but is rapidly cleaved under basic conditions.[1] The rate of hydrolysis significantly accelerates at pH values above 10 and is most effective at pH 12 and above.[1][2] This is because the hydroxide ion (OH⁻) is a much stronger nucleophile than water (H₂O).

Table 1: pH Stability Profile of 4-Nitrophenyl Carbamates

pH RangeStabilityPrimary NucleophileRelative Rate of Hydrolysis
1-6HighH₂OVery Slow[8][9]
7-9ModerateH₂O / OH⁻Slow to Moderate[3]
10-11LowOH⁻Fast[1][2]
≥ 12Very LowOH⁻Very Fast[1][2]
Q3: Why is 4-nitrophenol such a good leaving group?

Answer: The effectiveness of a leaving group is related to the stability of the anion it forms. A good leaving group is typically the conjugate base of a strong acid. The pKa of 4-nitrophenol is approximately 7.15, making it significantly more acidic than a simple alcohol like ethanol (pKa ~16).[2] This increased acidity is due to the electron-withdrawing nitro group (-NO₂), which stabilizes the negative charge of the resulting phenoxide ion through resonance. This high degree of stabilization makes the 4-nitrophenoxide ion a very stable species and therefore an excellent leaving group.

Section 3: Key Side Reaction Pathway

One of the most common pitfalls in using 4-NPDMC is unintended hydrolysis. Understanding this pathway is critical for troubleshooting.

Mechanism: Base-Catalyzed Hydrolysis

Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the 4-NPDMC. This forms a tetrahedral intermediate which then collapses, expelling the stable 4-nitrophenoxide anion to yield dimethylcarbamic acid. The dimethylcarbamic acid is unstable and can further decompose to dimethylamine and carbon dioxide.

G NPDMC 4-NPDMC Intermediate Tetrahedral Intermediate NPDMC->Intermediate Nucleophilic Attack OH + OH⁻ PNP_ion 4-Nitrophenoxide (Yellow) Intermediate->PNP_ion Acid Dimethylcarbamic Acid (Unstable) Intermediate->Acid Collapse {Dimethylamine + CO₂} {Dimethylamine + CO₂} Acid->{Dimethylamine + CO₂} Decomposition

Caption: Pathway for the base-catalyzed hydrolysis of 4-NPDMC.

References

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Reddit user discussion. (2023). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Reddit. [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • ResearchGate. (n.d.). Tools for Purifying the Product. ResearchGate. [Link]

  • Google Patents. (2009). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Nitrophenyl Dimethylcarbamate (CAS 7244-70-4) in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Blackwell, L. F., et al. (1984). The action of cytoplasmic aldehyde dehydrogenase on methyl p-nitrophenyl carbonate and p-nitrophenyl dimethylcarbamate. Biochemical Journal. [Link]

  • Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism. The Journal of Organic Chemistry. [Link]

  • Alhifthi, A., & Williams, S. J. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]

  • Um, I. H., et al. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Dependence of the rates of spontaneous hydrolysis of 4-nitrophenyl triesters. ResearchGate. [Link]

  • Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Feng, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules. [Link]

  • ResearchGate. (n.d.). Effect of pH on the enzyme activity for the hydrolysis of p-nitrophenyl. ResearchGate. [Link]

  • Rojas-Serrano, F., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. Uniciencia. [Link]

  • ResearchGate. (2018). P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis? ResearchGate. [Link]

  • Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Effects on 4-Nitrophenyl Dimethylcarbamate Stability

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 4-Nitrophenyl dimethylcarbamate, with a specific focus on the effects of temperature. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

I. Executive Summary: The Critical Role of Temperature

4-Nitrophenyl dimethylcarbamate is a valuable compound in various biochemical assays. However, its stability is significantly influenced by temperature. The carbamate linkage is susceptible to hydrolysis, a process that can be accelerated by elevated temperatures and pH extremes.[1][2][3] Understanding and controlling the thermal stability of this compound is paramount for accurate and reproducible experimental outcomes. This guide will walk you through the key factors affecting its stability and provide actionable protocols to mitigate degradation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the handling and storage of 4-Nitrophenyl dimethylcarbamate.

Q1: What is the primary degradation pathway for 4-Nitrophenyl dimethylcarbamate?

A: The primary degradation pathway is hydrolysis of the carbamate ester linkage.[2][3] This reaction is catalyzed by both acidic and basic conditions and is accelerated by increased temperature.[1][3] The hydrolysis results in the formation of 4-nitrophenol and dimethylamine. The release of the yellow-colored 4-nitrophenolate ion under basic conditions can be monitored spectrophotometrically.[1][4]

Q2: What are the recommended storage conditions for solid 4-Nitrophenyl dimethylcarbamate?

A: To ensure long-term stability, the solid compound should be stored in a refrigerator.[5] It is also advisable to keep the container tightly closed in a dry and well-ventilated place to protect it from moisture, which can contribute to hydrolysis.[5][6]

Q3: How should I prepare and store stock solutions of 4-Nitrophenyl dimethylcarbamate?

A: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution is necessary, it should be prepared in a suitable, dry organic solvent such as DMSO, ethanol, or methanol. For storage, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[7] Use amber vials or wrap vials in aluminum foil to protect from light.[7]

Q4: Can I use 4-Nitrophenyl dimethylcarbamate in aqueous buffers?

A: Yes, but with caution. The stability of the compound in aqueous solutions is pH-dependent. Carbamates are generally more stable in neutral or slightly acidic conditions and are susceptible to hydrolysis in basic solutions.[1] The rate of hydrolysis increases with pH.[1] Therefore, it is crucial to consider the pH of your buffer and the duration of your experiment.

Q5: At what temperature does significant degradation of 4-Nitrophenyl dimethylcarbamate occur?

III. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving 4-Nitrophenyl dimethylcarbamate.

Problem Potential Cause Troubleshooting Steps
Inconsistent assay results or high background signal. Degradation of the compound leading to the release of 4-nitrophenol.1. Prepare fresh solutions: Avoid using old stock solutions. 2. Control temperature: Ensure all experimental steps are carried out at the intended, controlled temperature. Avoid unnecessary exposure to heat. 3. Check pH: Verify the pH of your buffers. Hydrolysis is accelerated in basic conditions.[1] 4. Minimize incubation times: If possible, reduce the time the compound is in an aqueous solution.
Precipitation of the compound in aqueous buffer. Low aqueous solubility.1. Use a co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. 2. Check final concentration: Ensure the final concentration in the assay does not exceed its solubility limit in the aqueous buffer.
No or very slow reaction in an enzyme assay. Inactivation of the compound.1. Confirm stock solution integrity: Before starting a new set of experiments, verify the concentration and purity of your stock solution using a validated analytical method like HPLC. 2. Storage conditions: Re-evaluate your storage procedures for both solid compound and stock solutions. Ensure they are protected from heat, light, and moisture.[5][7]
Logical Flow for Troubleshooting

TroubleshootingFlow start Inconsistent Results check_freshness Is the solution freshly prepared? start->check_freshness check_temp Was the temperature controlled? check_freshness->check_temp Yes prepare_fresh Prepare a fresh solution. check_freshness->prepare_fresh No check_ph Is the buffer pH appropriate? check_temp->check_ph Yes control_temp Implement strict temperature control. check_temp->control_temp No adjust_ph Adjust buffer pH or choose a more suitable buffer. check_ph->adjust_ph No re_run Re-run the experiment. check_ph->re_run Yes prepare_fresh->re_run control_temp->re_run adjust_ph->re_run

Caption: Troubleshooting decision tree for inconsistent results.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Nitrophenyl Dimethylcarbamate

This protocol is designed to intentionally degrade the compound under various stress conditions to understand its stability profile.

Objective: To identify potential degradation pathways and products.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-Nitrophenyl dimethylcarbamate in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for up to 24 hours.[7]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for up to 24 hours.[7]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 24 hours.[7]

    • Thermal Degradation: Expose the solid compound and the stock solution to 60°C for up to 24 hours.[7]

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.

Experimental Workflow for a Forced Degradation Study

DegradationWorkflow prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base oxidation Oxidative Degradation (3% H₂O₂, RT) prep->oxidation thermal Thermal Degradation (60°C) prep->thermal analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis data Data Interpretation analysis->data

Caption: Workflow for a forced degradation study.

V. Degradation Pathway

The primary degradation pathway for 4-Nitrophenyl dimethylcarbamate under hydrolytic conditions is the cleavage of the carbamate bond.

DegradationPathway reactant 4-Nitrophenyl Dimethylcarbamate products 4-Nitrophenol Dimethylamine reactant->products Hydrolysis (H₂O) Accelerated by Heat, Base, Acid

Caption: Hydrolytic degradation of 4-Nitrophenyl dimethylcarbamate.

Under basic conditions, the 4-nitrophenol product will be deprotonated to form the 4-nitrophenolate ion, which has a distinct yellow color.[1][4]

VI. References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 4-Nitrophenyl dimethylcarbamate.

  • Benchchem. (n.d.). Temperature control issues in carbamate synthesis.

  • Benchchem. (n.d.). Technical Support Center: Stabilizing Carbamic Acid Intermediates.

  • Pharmaffiliates. (n.d.). CAS No: 90870-20-5 | Product Name: 4-Nitrophenyl ethyl(methyl)carbamate.

  • CymitQuimica. (2026, January 4). Safety Data Sheet.

  • Cayman Chemical. (2024, October 3). Safety Data Sheet.

  • Alhifthi, A., & Williams, S. J. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Nitrophenyl chloroformate.

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.

  • ResearchGate. (2025, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution.

  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?

  • Benchchem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.

  • National Center for Biotechnology Information. (n.d.). The action of cytoplasmic aldehyde dehydrogenase on methyl p-nitrophenyl carbonate and p-nitrophenyl dimethylcarbamate.

  • ResearchGate. (n.d.). Degradation kinetics of 4-Nitrophenol and its control by Ozone bubble with and without Nanocatalyst in an Ozone bubble column reactor.

  • Eawag. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic).

  • ResearchGate. (n.d.). Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP).

  • PubMed. (2003). Kinetics of 4-nitrophenol biodegradation in a sequencing batch reactor.

  • ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc.

  • ResearchGate. (2025, August 7). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media.

  • Semantic Scholar. (n.d.). Kinetics and mechanism of the pyridinolysis of 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates.

  • ResearchGate. (n.d.). Dependence of the rates of spontaneous hydrolysis of 4-nitrophenyl triesters on the sum of the pKas of the nonleaving groups ROH.

  • Benchchem. (n.d.). enhancing the stability of 3,5-Dimethyl-4-nitrophenol during storage.

  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Tetradecanoate in Organic Solvents.

  • ResearchGate. (n.d.). Degradation of dimethyl 4-nitrophenyl phosphate (DMNP) to 4-nitrophenol.

  • Diva-portal.org. (n.d.). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA.

  • National Center for Biotechnology Information. (n.d.). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin.

  • Royal Society of Chemistry. (n.d.). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach.

  • DergiPark. (2021, December 2). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay.

  • PubMed. (1989, January 15). The action of cytoplasmic aldehyde dehydrogenase on methyl p-nitrophenyl carbonate and p-nitrophenyl dimethylcarbamate.

Sources

Optimization

Technical Support Center: Managing Yellow Coloration in 4-Nitrophenyl Dimethylcarbamate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitrophenyl dimethylcarbamate. This guide is designed to provide expert advice and practical solution...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitrophenyl dimethylcarbamate. This guide is designed to provide expert advice and practical solutions for a common challenge encountered during its use: the development of a yellow coloration in reaction mixtures. By understanding the root cause of this issue and implementing the strategies outlined below, you can ensure the purity of your products and the reliability of your experimental results.

Understanding the Yellow Coloration: A Chemical Perspective

The appearance of a yellow tint in reactions involving 4-Nitrophenyl dimethylcarbamate is almost always due to the presence of the 4-nitrophenoxide ion. This ion is formed from the hydrolysis of the ester linkage in the 4-Nitrophenyl dimethylcarbamate molecule, releasing 4-nitrophenol.[1] In neutral or acidic conditions, 4-nitrophenol is colorless. However, in the presence of a base, it is deprotonated to form the 4-nitrophenoxide ion, which exhibits a characteristic yellow color.[1]

The intensity of the yellow color is directly related to the concentration of the 4-nitrophenoxide ion and the pH of the solution. Even trace amounts of 4-nitrophenol can result in a noticeable yellow hue, which may persist even after initial purification attempts.[2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the yellow coloration issue.

Q1: Why is my reaction mixture turning yellow when I use 4-Nitrophenyl dimethylcarbamate?

A1: The yellow color is indicative of the formation of the 4-nitrophenoxide ion. This occurs when 4-Nitrophenyl dimethylcarbamate undergoes hydrolysis, a reaction that breaks the ester bond and releases 4-nitrophenol. In a basic environment, which is common in many organic reactions, 4-nitrophenol is deprotonated to the intensely yellow 4-nitrophenoxide ion. This hydrolysis can be catalyzed by bases used in your reaction, such as triethylamine or 4-dimethylaminopyridine (DMAP), or even by residual moisture.

Q2: Is the yellow color an indication that my reaction has failed?

A2: Not necessarily. The formation of 4-nitrophenol is often a minor side reaction. However, its presence indicates that a portion of your starting material or activated intermediate has decomposed. The significance of this depends on the scale of your reaction and the required purity of your final product. For many applications, the small amount of 4-nitrophenol impurity can be removed during workup and purification.

Q3: How can I minimize the formation of the yellow color during my reaction?

A3: To minimize the formation of 4-nitrophenol, consider the following preventative measures:

  • Use anhydrous conditions: Ensure all your solvents and reagents are dry to minimize water-induced hydrolysis.

  • Control the amount and type of base: Use the minimum necessary amount of base. While DMAP is an excellent catalyst for acylation reactions, it is also a stronger base than triethylamine and can promote the hydrolysis of the carbamate.[2][3] Consider using a non-nucleophilic base if possible.

  • Maintain low temperatures: Running the reaction at lower temperatures can help to reduce the rate of the hydrolysis side reaction.[4]

  • Limit reaction time: Monitor the reaction progress and work it up as soon as it is complete to avoid prolonged exposure to conditions that favor hydrolysis.

Q4: Can the yellow color interfere with my analysis of the reaction?

A4: Yes. If you are monitoring your reaction using UV-Vis spectroscopy, the strong absorbance of the 4-nitrophenoxide ion can interfere with the analysis of other chromophoric species in your reaction mixture.[1] It is also a clear visual indicator of an impurity that will need to be removed.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address and resolve the issue of yellow coloration in your 4-Nitrophenyl dimethylcarbamate reactions.

Guide 1: Reaction Condition Optimization to Prevent Yellowing

This guide focuses on proactive measures to minimize the formation of 4-nitrophenol during your reaction.

Objective: To set up a reaction that minimizes the hydrolysis of 4-Nitrophenyl dimethylcarbamate.

Protocol:

  • Drying of Solvents and Reagents:

    • Ensure all solvents are freshly distilled from an appropriate drying agent or use commercially available anhydrous solvents.

    • Dry any solid reagents in a vacuum oven before use.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Base Selection and Addition:

    • If the reaction requires a base, choose the mildest base that is effective for your transformation.

    • Add the base slowly and dropwise to the reaction mixture, preferably at a low temperature, to avoid localized high concentrations of base.

  • Temperature Control:

    • Maintain the reaction at the lowest temperature at which it proceeds at a reasonable rate. For many reactions involving 4-Nitrophenyl dimethylcarbamate, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a good practice.[4]

  • Reaction Monitoring:

    • Closely monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).

    • Quench the reaction as soon as the starting material is consumed to prevent further decomposition.

Guide 2: Purification Strategies to Remove Yellow Impurities

If your reaction mixture is yellow, the following purification methods can be employed to remove the 4-nitrophenol impurity.

Objective: To remove the acidic 4-nitrophenol impurity by converting it to its water-soluble salt.

Protocol:

  • Quenching: Quench the reaction mixture as appropriate for your specific chemistry.

  • Extraction:

    • Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a mild aqueous base solution, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The yellow color should transfer to the aqueous layer as the 4-nitrophenoxide salt is formed and extracted.[5][6]

    • Repeat the aqueous wash until the organic layer is colorless.

  • Final Wash and Drying:

    • Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo.

Objective: To purify the solid product from the 4-nitrophenol impurity by recrystallization.

Protocol:

  • Solvent Selection:

    • Choose a solvent or solvent system in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for the recrystallization of carbamates include ethyl acetate, ethanol, and mixtures of hexanes and ethyl acetate.[5][7]

  • Dissolution:

    • Dissolve the crude, yellow solid in the minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional):

    • If the solution is still colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution with the charcoal for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield of the purified product.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Objective: To separate the product from 4-nitrophenol and other impurities by column chromatography.

Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A common mobile phase for separating moderately polar compounds like carbamates is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.[9][10]

  • Loading and Elution:

    • Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

ParameterRecommendationRationale
Reaction Temperature 0 °C to room temperatureLower temperatures slow the rate of hydrolysis.[4]
Base Weak, non-nucleophilic base (if possible)Stronger bases like DMAP can accelerate hydrolysis.[2][3]
Solvents Anhydrous aprotic solvents (e.g., DCM, THF)Minimizes the presence of water, a key reactant in hydrolysis.
Workup Wash Saturated NaHCO₃ or dilute Na₂CO₃Converts 4-nitrophenol to its water-soluble salt for easy removal.[5][6]
Recrystallization Solvents Ethyl acetate, Ethanol, Hexanes/Ethyl AcetateEffective for purifying solid carbamates from polar impurities.[5][7]
Chromatography Eluent Hexanes/Ethyl Acetate gradientProvides good separation of moderately polar compounds from more polar impurities.[9][10]

Visualizing the Problem and Solution

Diagram 1: Hydrolysis of 4-Nitrophenyl Dimethylcarbamate

Hydrolysis 4-Nitrophenyl Dimethylcarbamate 4-Nitrophenyl Dimethylcarbamate Hydrolysis Hydrolysis 4-Nitrophenyl Dimethylcarbamate->Hydrolysis Base (e.g., OH⁻, H₂O) Base (e.g., OH⁻, H₂O) Base (e.g., OH⁻, H₂O)->Hydrolysis 4-Nitrophenol (Colorless) 4-Nitrophenol (Colorless) Hydrolysis->4-Nitrophenol (Colorless) Base Base 4-Nitrophenol (Colorless)->Base Deprotonation 4-Nitrophenoxide (Yellow) 4-Nitrophenoxide (Yellow) Base->4-Nitrophenoxide (Yellow)

Caption: Base-catalyzed hydrolysis of 4-Nitrophenyl dimethylcarbamate.

Diagram 2: Purification Workflow

Purification start Yellow Reaction Mixture workup Aqueous Wash (mild base) start->workup recrystallization Recrystallization workup->recrystallization If solid chromatography Column Chromatography workup->chromatography If oil or further purification needed end Pure, Colorless Product recrystallization->end chromatography->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Nitrophenyl Dimethylcarbamate and Other Carbamates for Researchers and Drug Development Professionals

In the landscape of chemical biology and drug discovery, carbamates represent a versatile class of compounds, serving as enzyme inhibitors, protecting groups in organic synthesis, and valuable tool compounds for probing...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, carbamates represent a versatile class of compounds, serving as enzyme inhibitors, protecting groups in organic synthesis, and valuable tool compounds for probing biological systems. This guide provides an in-depth comparison of 4-Nitrophenyl dimethylcarbamate with other notable carbamates, focusing on their performance characteristics and applications, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their experimental designs.

The Carbamate Moiety: A Privileged Scaffold

The carbamate functional group, an ester of carbamic acid, is an "amide-ester" hybrid that exhibits a unique combination of chemical stability and reactivity.[1] This duality is central to its diverse applications. The stability of the carbamate bond is a result of resonance between the amide and carboxyl groups.[2] Carbamates are generally more stable than esters but can be engineered to be cleaved under specific conditions, a property exploited in both drug action and chemical synthesis.

4-Nitrophenyl Dimethylcarbamate: A Tool for Covalent Modification

4-Nitrophenyl dimethylcarbamate is primarily recognized as a biochemical reagent for enzyme assays and as an intermediate in organic synthesis. Its utility stems from the presence of the 4-nitrophenyl group, which is an excellent leaving group due to the electron-withdrawing nature of the nitro moiety that stabilizes the resulting 4-nitrophenoxide anion.[3] This property makes the carbamate's carbonyl carbon highly susceptible to nucleophilic attack.

Mechanism of Action as a Covalent Inhibitor

Similar to other carbamate inhibitors of serine hydrolases, such as cholinesterases, 4-nitrophenyl dimethylcarbamate is expected to act as a pseudo-irreversible inhibitor. The mechanism involves the carbamoylation of the active site serine residue, rendering the enzyme inactive. The 4-nitrophenoxide is released in this process, which can be spectrophotometrically monitored at 413 nm.[3]

Comparative Analysis of Carbamates

The utility of a specific carbamate is dictated by the nature of its leaving group and the substituents on the nitrogen atom. This section compares 4-Nitrophenyl dimethylcarbamate to other classes of carbamates in key applications.

Cholinesterase Inhibition: A Therapeutic Application

Carbamates like physostigmine and rivastigmine are established drugs for the treatment of Alzheimer's disease, acting by inhibiting acetylcholinesterase (AChE).[4][5] Their therapeutic efficacy is a balance of their inhibitory potency (IC50) and their pharmacokinetic properties.

Carbamate Typical AChE IC50 Key Structural Features Primary Application
Physostigmine 0.15 µM[6]Tricyclic natural productAnticholinergic toxicity reversal, glaucoma treatment[4]
Rivastigmine 4.15 µM - 501 µM[7][8]N-ethyl, N-methyl carbamate with a phenolic leaving groupTreatment of Alzheimer's and Parkinson's disease dementia[9]
4-Nitrophenyl dimethylcarbamate Data not available in searched literatureDimethylcarbamate with a 4-nitrophenyl leaving groupBiochemical reagent and synthetic intermediate
Amine Protection in Organic Synthesis: A Synthetic Application

In multi-step organic synthesis, the protection of amine functionalities is crucial. Carbamates are a mainstay for this purpose, with the choice of protecting group depending on the desired deprotection conditions.

Protecting Group Structure Deprotection Conditions Stability
Boc (tert-butyloxycarbonyl)tBu-O-(C=O)-Strong acids (e.g., TFA, HCl)[10]Stable to bases, nucleophiles, and hydrogenation.[10]
Cbz (benzyloxycarbonyl)Bn-O-(C=O)-Catalytic hydrogenolysis (H₂, Pd/C)[11]Stable to acidic and basic conditions.[11]
4-Nitrophenyl Carbamate 4-NO₂-Ph-O-(C=O)-Mild basic conditions (pH > 12)[3]Stable in acidic and neutral aqueous solutions.[3]

The key advantage of using a 4-nitrophenyl carbamate as a protecting group is its orthogonality to the widely used acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. This allows for selective deprotection in the synthesis of complex molecules.[3][12]

Reactivity and Stability: A Chemical Comparison

The reactivity of a carbamate is largely influenced by its leaving group. The pKa of the corresponding phenol is a good indicator of the leaving group's ability.

Leaving Group Corresponding Phenol pKa of Phenol Relative Reactivity
PhenoxidePhenol~10Moderate
4-Nitrophenoxide4-Nitrophenol7.15[3]High

The lower pKa of 4-nitrophenol indicates that the 4-nitrophenoxide is a more stable anion and therefore a better leaving group.[3] This increased reactivity is the basis for 4-nitrophenyl dimethylcarbamate's utility as a carbamoylating agent.

A study on the hydrolysis of 4-nitrophenyl benzylcarbamate and 4-nitrophenyl benzylcarbonate demonstrated that both are stable in acidic and neutral conditions but are cleaved in mild basic conditions (pH > 12).[3][12] The hydrolysis can be conveniently monitored by the release of the yellow 4-nitrophenolate ion.[3] Generally, carbamates are hydrolytically stable in the pH range of 2-12.[13]

Experimental Protocols

To provide a practical context for the comparison of carbamates, this section outlines key experimental procedures.

Protocol for Comparing the Inhibitory Potency of Carbamates against Acetylcholinesterase (Ellman's Assay)

This protocol is adapted from established methods to determine the IC50 values of carbamate inhibitors.[7][14]

Objective: To determine the concentration of a carbamate inhibitor required to inhibit 50% of AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Carbamate inhibitors (e.g., Physostigmine, Rivastigmine, and test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Phosphate buffer

    • AChE solution

    • Varying concentrations of the carbamate inhibitor (a serial dilution is recommended). Include a control well with no inhibitor.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.

  • Detection: Immediately after adding the substrate, add DTNB to each well. The enzymatic hydrolysis of ATCI produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Calculation of Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of control - Rate of test sample) / Rate of control ] x 100

  • IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration at which 50% of the enzyme's activity is inhibited, determined from the resulting dose-response curve.[7]

Protocol for Comparing the Hydrolytic Stability of Carbamates

This protocol is based on the methodology used to study the stability of 4-nitrophenyl carbamates.[3]

Objective: To compare the rate of hydrolysis of different carbamates under various pH conditions.

Materials:

  • Carbamate compounds to be tested

  • Aqueous buffer solutions of different pH values (e.g., pH 4, 7, 10, 12)

  • A suitable organic co-solvent if the carbamates have low aqueous solubility (e.g., DMSO)

  • UV-Vis spectrophotometer or HPLC

Procedure using UV-Vis Spectrophotometry (for 4-nitrophenyl carbamates):

  • Solution Preparation: Prepare stock solutions of the 4-nitrophenyl carbamates in the organic co-solvent.

  • Reaction Setup: In a cuvette, mix the buffer of a specific pH with a small volume of the carbamate stock solution to initiate hydrolysis.

  • Measurement: Immediately begin monitoring the absorbance at 413 nm over time. The increase in absorbance corresponds to the release of the 4-nitrophenolate anion.

  • Data Analysis: Plot absorbance versus time. The initial rate of hydrolysis can be determined from the slope of this plot. Compare the rates across different pH values and for different carbamates.

Procedure using HPLC (for general carbamates):

  • Reaction Setup: Incubate the carbamate compounds in the different pH buffers at a constant temperature.

  • Sampling: At various time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by neutralizing the pH or adding a suitable solvent).

  • Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of remaining carbamate.

  • Data Analysis: Plot the concentration of the carbamate against time for each pH condition. From this data, the hydrolysis rate constant (k) can be determined.

Visualization of Key Concepts

Mechanism of Cholinesterase Inhibition by Carbamates

G cluster_0 Enzyme Active Site Enzyme-Ser-OH Active Enzyme (Ser-OH) Carbamoylated-Enzyme Carbamoylated Enzyme (Ser-O-C(=O)-NR2) (Inactive) Enzyme-Ser-OH->Carbamoylated-Enzyme Leaving_Group Leaving Group (R'-OH) Carbamoylated-Enzyme->Leaving_Group Release Water H2O Carbamoylated-Enzyme->Water Slow Hydrolysis Carbamate Carbamate Inhibitor (R2N-C(=O)-OR') Carbamate->Enzyme-Ser-OH Carbamoylation Regenerated_Enzyme Regenerated Enzyme (Ser-OH) Water->Regenerated_Enzyme Regenerated_Enzyme->Carbamoylated-Enzyme

Caption: Pseudo-irreversible inhibition of cholinesterase by carbamates.

Orthogonal Deprotection Strategy

G cluster_conditions Deprotection Conditions Molecule Boc-NH-R1 Cbz-NH-R2 4NP-NH-R3 Acid Strong Acid (e.g., TFA) Molecule:f0->Acid Selectively removes Boc H2 Hydrogenolysis (H2, Pd/C) Molecule:f1->H2 Selectively removes Cbz Base Base Molecule:f2->Base Selectively removes 4NP

Caption: Orthogonal deprotection of different carbamate protecting groups.

Conclusion

4-Nitrophenyl dimethylcarbamate stands out as a highly reactive carbamate primarily due to its excellent 4-nitrophenyl leaving group. While this reactivity makes it a potent carbamoylating agent and a useful tool for studying enzyme kinetics and as a synthetic intermediate, it also implies a lack of selectivity that would be required for therapeutic applications. In contrast, carbamates like physostigmine and rivastigmine have been optimized through medicinal chemistry to achieve a balance of potency, selectivity, and pharmacokinetic properties suitable for clinical use. In the realm of organic synthesis, 4-nitrophenyl carbamates offer a valuable orthogonal strategy to the more common Boc and Cbz protecting groups, with the advantage of mild, base-labile deprotection. The choice of carbamate, therefore, is highly dependent on the specific application, and a thorough understanding of their comparative properties is essential for successful research and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of 4-Nitrophenyl Dimethylcarbamate (CAS 7244-70-4) in Research. Available from: [Link]

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Available from: [Link]

  • Kocalar, S., et al. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. 2022. Available from: [Link]

  • Jukič, M., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. 2018;69(4):293-309. Available from: [Link]

  • ResearchGate. IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... Available from: [Link]

  • Kocalar, S., et al. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. 2022. Available from: [Link]

  • Adedotun, A. A., et al. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. 2012;4(6):737-756. Available from: [Link]

  • Tota, A., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. 2015;58(11):4435-4455. Available from: [Link]

  • Ordentlich, A., et al. Accommodation of physostigmine and its analogs by acetylcholinesterase is dominated by hydrophobic interactions. Journal of Biological Chemistry. 1999;274(9):5985-5993. Available from: [Link]

  • Alexander, J. P., et al. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology. 2005;12(11):1179-1187. Available from: [Link]

  • Wipf, P., et al. New Protecting Group for Amines. ChemistryViews. 2018. Available from: [Link]

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  • Musilek, K., et al. Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Scientific Reports. 2021;11(1):2013. Available from: [Link]

  • ResearchGate. IC50 values for acetylcholinesterase and butyrylcholinesterase. Available from: [Link]

  • ResearchGate. Comparative IC50 for Acetylcholinesterase (AChE) or Cholinesterase (ChE) Inhibition by Carbamates and Organophosphates. Available from: [Link]

  • Mons, E., et al. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. 2022;2(6):e460. Available from: [Link]

  • ResearchGate. IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... Available from: [Link]

  • Alexander, J. P., et al. Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & Biology. 2005;12(11):1179-1187. Available from: [Link]

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  • ResearchGate. Inhibitory activity against cholinesterases and the IC 50 ratio of the studied compounds. Available from: [Link]

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  • Im, L.-R., et al. Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism. Bulletin of the Korean Chemical Society. 2011;32(4):1156-1162. Available from: [Link]

  • Lee, J., et al. Rivastigmine as an alternative treatment for anticholinergic toxidrome in light of the physostigmine shortage: A case series. The American Journal of Emergency Medicine. 2025;85:102-105. Available from: [Link]

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  • Yakey, B., et al. Rivastigmine as an Alternative in Physostigmine Shortage for Anticholinergic Toxicity Treatment. Regulatory Toxicology and Pharmacology. 2025;162:105857. Available from: [Link]

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  • Alhifthi, A., et al. pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. 2021. Available from: [Link]

  • Alhifthi, A., et al. pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. 2021. Available from: [Link]

  • ResearchGate. Pseudo first-order rate constants for the hydrolysis of p-nitrophenyl... Available from: [Link]

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Comparative

A Researcher's Guide to 4-Nitrophenyl Carbonates and Carbamates: A Spectrophotometric Comparison of Reactivity and Stability

In the realms of bioconjugation, drug delivery, and synthetic chemistry, the precise control of chemical reactions is paramount. 4-Nitrophenyl (PNP) activated esters, specifically carbonates and carbamates, are indispens...

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of bioconjugation, drug delivery, and synthetic chemistry, the precise control of chemical reactions is paramount. 4-Nitrophenyl (PNP) activated esters, specifically carbonates and carbamates, are indispensable tools, serving as versatile intermediates for the acylation of nucleophiles. Their utility is significantly enhanced by a built-in spectrophotometric handle: the release of the intensely yellow 4-nitrophenoxide anion upon reaction, which allows for simple, real-time monitoring.

This guide provides a head-to-head comparison of 4-nitrophenyl carbonates and carbamates, focusing on the fundamental trade-off between hydrolytic stability and reactivity. We will delve into the underlying chemical principles, provide detailed experimental protocols for their spectrophotometric evaluation, and discuss the practical implications of their distinct characteristics for researchers in drug development and chemical biology.

The Chemical Foundation: Understanding the Reactivity-Stability Dichotomy

At their core, both 4-nitrophenyl carbonates and carbamates function by providing an electrophilic carbonyl carbon that is susceptible to nucleophilic attack. The key to their reactivity is the 4-nitrophenyl group, a superb leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting 4-nitrophenoxide anion (pKa of 4-nitrophenol is ~7.15).[1][2][3]

The critical difference between the two lies in the atom adjacent to the carbonyl group: an oxygen in carbonates and a nitrogen in carbamates.

  • 4-Nitrophenyl Carbonates (Higher Reactivity, Lower Stability): The lone pair of electrons on the ether-like oxygen is less available for resonance stabilization of the carbonyl group compared to the nitrogen in a carbamate. This renders the carbonyl carbon more electron-poor (more electrophilic) and thus more susceptible to attack by nucleophiles, including water.

  • 4-Nitrophenyl Carbamates (Lower Reactivity, Higher Stability): The nitrogen atom in a carbamate is less electronegative than oxygen and its lone pair is more readily delocalized into the carbonyl group. This resonance effect reduces the electrophilicity of the carbonyl carbon, making carbamates less reactive towards nucleophiles but, crucially, more stable against spontaneous hydrolysis.[4][5] This enhanced stability is a significant advantage in designing prodrugs or bioconjugation reagents for use in aqueous environments.[6][7]

The Spectrophotometric Assay: Visualizing the Reaction

The kinetic analysis of both carbonates and carbamates is elegantly straightforward. The released 4-nitrophenoxide anion exhibits a strong absorbance maximum around 405-415 nm under neutral to basic conditions.[3][8][9] The rate of its formation, and thus the rate of the reaction, can be continuously monitored using a standard UV-Vis spectrophotometer. The concentration of the released product can be calculated using the Beer-Lambert Law (A = εcl), where the molar extinction coefficient (ε) for 4-nitrophenoxide at ~405 nm is approximately 18,000 M⁻¹cm⁻¹.[10]

G cluster_0 General Reaction Scheme Reagent 4-Nitrophenyl Carbonate (X=O) or 4-Nitrophenyl Carbamate (X=NR') Product Acylated Product (Carbonate or Carbamate) Reagent->Product + Nu-H Leaving_Group 4-Nitrophenoxide (Yellow) Absorbs at ~405 nm Reagent->Leaving_Group Release Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, H2O)

Caption: General reaction mechanism for PNP-activated esters.

Experimental Comparison: Hydrolytic Stability and Amine Reactivity

To objectively compare these two classes of reagents, we present standardized protocols for assessing their performance. For this guide, we will consider hypothetical model compounds: O-benzyl O'-4-nitrophenyl carbonate (a model carbonate) and N-benzyl O-4-nitrophenyl carbamate (a model carbamate).

Experiment 1: Comparative Hydrolytic Stability

This experiment quantifies the susceptibility of each compound to spontaneous breakdown in an aqueous environment, a critical parameter for any reagent intended for use in biological systems.

Objective: To determine the pseudo-first-order rate constant (k_hyd) for the hydrolysis of a model PNP-carbonate and PNP-carbamate.

Methodology:

  • Reagent Preparation: Prepare 100 mM stock solutions of the test compounds in a dry organic solvent (e.g., DMSO or Acetonitrile).

  • Buffer Preparation: Prepare a 100 mM phosphate buffer solution at pH 7.4. Pre-warm the buffer to the desired reaction temperature (e.g., 25°C or 37°C).

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to kinetically monitor absorbance at 405 nm at the chosen temperature.

  • Reaction Initiation: In a quartz cuvette, add 990 µL of the pre-warmed pH 7.4 buffer. Blank the spectrophotometer with this cuvette.

  • Data Acquisition: Initiate the reaction by adding 10 µL of the 100 mM stock solution (final concentration: 1 mM) to the cuvette. Mix quickly by inversion and immediately begin recording the absorbance at 405 nm every 30 seconds for at least 30 minutes or until the reaction plateaus.

  • Data Analysis: Plot Absorbance vs. Time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve. The pseudo-first-order rate constant (k_hyd) is calculated from the slope.

Expected Results & Interpretation:

The data will invariably show that the rate of hydrolysis for the PNP-carbonate is significantly higher than that for the PNP-carbamate under the same conditions.

Compound ClassRepresentative CompoundHydrolysis Rate Constant (k_hyd) at pH 7.4Relative Stability
PNP-Carbonate O-benzyl O'-4-nitrophenyl carbonateHigher k_hydLower
PNP-Carbamate N-benzyl O-4-nitrophenyl carbamateLower k_hydHigher

This result confirms that the carbamate linkage offers superior stability in aqueous media, making it a more robust choice for applications requiring a longer half-life, such as prodrug design where the linker must survive in circulation before reaching its target.[4]

Experiment 2: Comparative Reactivity with a Primary Amine

This experiment simulates a typical bioconjugation reaction, such as labeling the lysine residues of a protein.

Objective: To determine the second-order rate constant (k_amine) for the reaction of a model PNP-carbonate and PNP-carbamate with a model nucleophile (e.g., butylamine).

Methodology:

  • Reagent Preparation: Prepare 100 mM stock solutions of the test compounds in DMSO. Prepare a 1 M stock solution of butylamine in the same buffer as Experiment 1 (e.g., 100 mM phosphate buffer, pH 7.4).

  • Reaction Setup: In a cuvette, mix 940 µL of pH 7.4 buffer with 50 µL of the 1 M butylamine stock solution (final amine concentration: 50 mM).

  • Data Acquisition: Blank the spectrophotometer with the amine-buffer mixture. Initiate the reaction by adding 10 µL of the 100 mM stock solution of the PNP-carbonate or PNP-carbamate (final concentration: 1 mM). Mix and immediately begin recording absorbance at 405 nm.

  • Data Analysis: Since the amine is in large excess, the reaction follows pseudo-first-order kinetics. Determine the observed rate constant (k_obs) from the data. The second-order rate constant is then calculated as: k_amine = k_obs / [Amine].

Expected Results & Interpretation:

The results will demonstrate the superior acylating power of the PNP-carbonate.

Compound ClassRepresentative CompoundAminolysis Rate Constant (k_amine)Relative Reactivity
PNP-Carbonate O-benzyl O'-4-nitrophenyl carbonateHigher k_amineHigher
PNP-Carbamate N-benzyl O-4-nitrophenyl carbamateLower k_amineLower

The higher rate constant for the carbonate makes it the reagent of choice for applications where rapid and efficient conjugation is required.[11][12]

G cluster_workflow Experimental Workflow prep Prepare Reagents: 1. PNP-Compound Stock (DMSO) 2. Aqueous Buffer (e.g., pH 7.4) 3. Nucleophile Stock (e.g., Amine) setup Spectrophotometer Setup: - Set Wavelength to 405 nm - Set Temperature (e.g., 25°C) - Select Kinetic Mode prep->setup reaction Initiate Reaction in Cuvette: - Add Buffer (+/- Nucleophile) - Blank Spectrophotometer - Add PNP-Compound Stock & Mix setup->reaction data Data Acquisition: Record Absorbance @ 405 nm vs. Time reaction->data analysis Data Analysis: - Plot Absorbance vs. Time - Calculate Rate Constant (k) data->analysis

Caption: Decision guide for selecting the appropriate reagent.

  • Choose 4-Nitrophenyl Carbonates for:

    • Rapid Bioconjugation: When labeling proteins or other biomolecules, a fast reaction minimizes potential damage to the target and maximizes labeling efficiency. Their higher reactivity allows for shorter reaction times or the use of lower concentrations. [13] * Efficient Synthesis: In organic synthesis, when used as an activating group, their high reactivity can drive reactions to completion quickly. [14]The key consideration is their sensitivity to moisture, requiring anhydrous conditions and prompt use.

  • Choose 4-Nitrophenyl Carbamates for:

    • Prodrug Development: The enhanced stability of the carbamate linker is ideal for prodrugs that need to circulate in the bloodstream (an aqueous environment at ~pH 7.4) while minimizing premature drug release. [4][6][7] * Controlled Release Systems: Their slower hydrolysis rate can be tuned by modifying substituents on the nitrogen, offering a pathway to controlled, predictable release kinetics.

    • Reagents Requiring Longer Shelf-Life in Solution: For complex, multi-step conjugation procedures, the greater stability of carbamates provides a wider experimental window between reagent preparation and use.

Conclusion

4-Nitrophenyl carbonates and carbamates are powerful chemical tools, each with a distinct profile of reactivity and stability. Carbonates are potent, fast-acting acylating agents, ideal for applications where speed and efficiency are the primary drivers. In contrast, carbamates offer a significant advantage in stability, making them the superior choice for applications demanding robustness in aqueous environments, such as in the design of long-circulating prodrugs. By understanding the fundamental chemical differences and employing straightforward spectrophotometric analysis, researchers can make informed, strategic decisions, selecting the optimal reagent to advance their specific research and development goals.

References

  • PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (n.d.). 4-Nitrophenol (C6H5NO3) properties. Retrieved from [Link]

  • Chemeurope.com. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. ResearchGate. Retrieved from [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

  • Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 66(18), 6134-6139.
  • Castro, E. A., Cubillos, M., & Santos, J. G. (1997). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. The Journal of Organic Chemistry, 62(12), 4383-4385.
  • Scite.ai. (n.d.). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Retrieved from [Link]

  • Um, I. H., et al. (2007). Effect of Amine Nature on Reaction Mechanism: Aminolyses of O-4-Nitrophenyl Thionobenzoate with Primary and Secondary Amines. The Journal of Organic Chemistry, 72(15), 5817-5821.
  • Khan, M. N. (1984). Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan, 6(1), 55-58.
  • Chegg.com. (2020). The molar extinction coefficient of p-nitrophenol is.... Retrieved from [Link]

  • Saari, W. S., et al. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97-101.
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  • Nome, F., et al. (1997). Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases. Drug Metabolism and Disposition, 25(11), 1337-1344.
  • Synlett. (2008). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. ResearchGate. Retrieved from [Link]

  • Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(9), 1618-1625.
  • Tasso, T., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-264.
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Validation

A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition by N,N-Dimethylcarbamates

For researchers, medicinal chemists, and drug development professionals, understanding the kinetics of enzyme inhibition is paramount to designing effective therapeutics. N,N-dimethylcarbamates represent a significant cl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the kinetics of enzyme inhibition is paramount to designing effective therapeutics. N,N-dimethylcarbamates represent a significant class of inhibitors, often targeting serine hydrolases like acetylcholinesterase (AChE), and their mechanism of action presents unique challenges and opportunities for kinetic analysis. This guide provides an in-depth comparison of kinetic analysis methodologies for N,N-dimethylcarbamate inhibitors, supported by experimental data and protocols, to empower you in your research.

The Pseudo-Irreversible Nature of N,N-Dimethylcarbamate Inhibition: A Two-Step Dance

Unlike classical reversible inhibitors that rapidly associate and dissociate from an enzyme, or truly irreversible inhibitors that form a permanent covalent bond, most N,N-dimethylcarbamates exhibit a "pseudo-irreversible" mechanism.[1][2] This is a crucial distinction that dictates the appropriate kinetic analysis. The process is best described as a two-step mechanism:

  • Initial Reversible Binding: The carbamate inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form a reversible enzyme-inhibitor complex (E·I). This initial interaction is governed by the dissociation constant, Ki.

  • Covalent Carbamylation: Following the initial binding, a nucleophilic residue in the enzyme's active site, typically a serine, attacks the carbonyl carbon of the carbamate. This results in the formation of a transient covalent bond, creating a carbamylated enzyme (E-C) and the release of a leaving group. This step is characterized by the carbamylation rate constant, k2.

  • Slow Decarbamylation (Spontaneous Reactivation): The carbamylated enzyme is not permanently inactivated. It can undergo slow hydrolysis, a process known as decarbamylation, to regenerate the active enzyme. This spontaneous reactivation is described by the decarbamylation rate constant, k3.[3]

The overall second-order rate constant for inhibition, often denoted as ki or kinact/KI, reflects the efficiency of the carbamylation process.[4][5] The duration of inhibition is determined by the rate of decarbamylation (k3).

Below is a DOT script representation of this pseudo-irreversible inhibition mechanism.

InhibitionMechanism cluster_legend Legend E E + I EI E·I E->EI k1 (fast) EI->E k-1 (fast) EC E-C + LG EI->EC k2 (carbamylation) E_regenerated E + Product EC->E_regenerated k3 (decarbamylation, slow) E_node E: Enzyme I_node I: Inhibitor EI_node E·I: Reversible Complex EC_node E-C: Carbamylated Enzyme LG_node LG: Leaving Group

Caption: Pseudo-irreversible inhibition mechanism of N,N-dimethylcarbamates.

Comparing Kinetic Analysis Methodologies: From Initial Rates to Progress Curves

The choice of kinetic analysis method is critical for accurately characterizing N,N-dimethylcarbamate inhibitors. Traditional methods relying on initial velocity measurements can be misleading due to the time-dependent nature of the inhibition.

Method Description Advantages Disadvantages Best Suited For
IC50 Determination Measures the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[6]Simple, high-throughput, good for initial screening and ranking of inhibitor potency.Highly dependent on assay conditions (enzyme and substrate concentration, incubation time). Does not provide mechanistic information or individual rate constants.[7]Rapidly screening large compound libraries to identify potential hits.
Michaelis-Menten & Lineweaver-Burk Plots Graphical methods to analyze the effect of an inhibitor on Km and Vmax based on initial reaction velocities.[8][9]Can help distinguish between competitive, non-competitive, and uncompetitive inhibition for simple reversible inhibitors.[10]Often inaccurate for time-dependent inhibitors like carbamates as the inhibition pattern can change over time. The Lineweaver-Burk plot can distort experimental error.[10]Preliminary characterization of simple, rapid-equilibrium inhibitors. Not recommended for detailed analysis of carbamates.
Kitz-Wilson Plot A graphical method to determine Ki and kinact for irreversible inhibitors by plotting the reciprocal of the observed rate constant (kobs) against the reciprocal of the inhibitor concentration.[1]Can provide estimates of kinetic parameters for irreversible inhibitors.Can have poorer precision compared to nonlinear regression methods and may not be accurate in the presence of enzyme instability.[1]Analysis of irreversible and pseudo-irreversible inhibitors where progress curve analysis is not feasible.
Progress Curve Analysis Continuously monitors the enzymatic reaction over time in the presence of the inhibitor. The resulting curve is fitted to a kinetic model to extract rate constants.[11][12]Provides a wealth of information from a single experiment, including kon, koff, k2, and k3. It is the most accurate method for slow-binding and pseudo-irreversible inhibitors.[13][14]Requires continuous monitoring of the reaction and more complex data analysis (nonlinear regression).Detailed mechanistic studies and accurate determination of all kinetic parameters for N,N-dimethylcarbamate inhibitors.

Expert Insight: For N,N-dimethylcarbamates, progress curve analysis is the gold standard. The time-dependent nature of the carbamylation and decarbamylation steps means that initial rate measurements can significantly underestimate the true potency of an inhibitor. By capturing the entire time course of the reaction, we can build a more accurate and mechanistically informative model of inhibition.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the kinetic analysis of N,N-dimethylcarbamate inhibitors, with a focus on cholinesterases as a common target.

Protocol 1: Determination of IC50

This protocol is designed for the initial screening of a library of N,N-dimethylcarbamate compounds.

Materials:

  • 96-well microplate

  • Microplate reader capable of absorbance measurements

  • Purified enzyme (e.g., human acetylcholinesterase)

  • Substrate (e.g., acetylthiocholine)

  • Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • N,N-dimethylcarbamate inhibitor stock solutions (in DMSO)

  • DMSO (for control)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the N,N-dimethylcarbamate inhibitors in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Assay Setup: In a 96-well plate, add 20 µL of each inhibitor dilution or vehicle (for control) to triplicate wells.

  • Enzyme Addition: Add 40 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding 40 µL of the substrate and DTNB solution to each well.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 412 nm over a set period (e.g., 10 minutes) using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Protocol 2: Progress Curve Analysis for Determining Carbamylation and Decarbamylation Rates

This protocol is for the detailed kinetic characterization of a lead N,N-dimethylcarbamate inhibitor.

Materials:

  • Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Purified enzyme

  • Substrate

  • Chromogenic reagent (if necessary)

  • Assay buffer

  • Inhibitor stock solution

Procedure:

  • Assay Setup: In a quartz cuvette, combine the assay buffer, substrate, and chromogenic reagent (if applicable). Allow the mixture to equilibrate to the desired temperature.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme solution and immediately start recording the absorbance change over time. This will serve as the uninhibited control.

  • Inhibition Assay: Repeat the assay, but after the addition of the enzyme, add a specific concentration of the N,N-dimethylcarbamate inhibitor.

  • Data Acquisition: Continuously monitor the absorbance change over a sufficient period to observe the initial burst phase followed by the steady-state inhibited rate.

  • Determination of Decarbamylation Rate (k3):

    • Incubate the enzyme with a high concentration of the inhibitor to ensure complete carbamylation.

    • Remove the excess inhibitor by dialysis or gel filtration.

    • Initiate the enzymatic reaction by adding the substrate and monitor the return of enzyme activity over time. The rate of activity recovery corresponds to the decarbamylation rate (k3).[3]

  • Data Analysis:

    • Fit the progress curves (product formation versus time) to the appropriate kinetic model for slow-binding, pseudo-irreversible inhibition using nonlinear regression software. This will yield the individual rate constants, including the second-order carbamylation rate constant (ki).[12]

Below is a DOT script illustrating the workflow for progress curve analysis.

ProgressCurveWorkflow cluster_experiment Experimental Steps cluster_analysis Data Analysis A Prepare reaction mixture (buffer, substrate) B Equilibrate to temperature A->B C Initiate reaction with enzyme B->C D Add inhibitor C->D E Continuously monitor absorbance D->E F Plot absorbance vs. time (Progress Curve) E->F G Fit data to kinetic model using nonlinear regression F->G H Determine kinetic parameters (ki, k3) G->H

Caption: Workflow for progress curve analysis of N,N-dimethylcarbamate inhibitors.

Comparative Data: A Look at Cholinesterase Inhibition

The following table summarizes kinetic data for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by various N,N-disubstituted carbamates and thiocarbamates, demonstrating the range of potencies and selectivities that can be achieved.

CompoundTarget EnzymeIC50 (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98[16]
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60[16]
RivastigmineAChE-[2][4]
RivastigmineBChE-[2][4]
PhysostigmineAChE-[17]
CarbarylAChE-[17]

Note: Specific IC50 values for Rivastigmine, Physostigmine, and Carbaryl were not explicitly provided in the cited abstracts in a comparable format but are well-established cholinesterase inhibitors.

Expert Interpretation: The data highlights the structural diversity and resulting range of inhibitory activities within the N,N-disubstituted carbamate class. The selectivity for either AChE or BChE can be modulated by structural modifications to the carbamate scaffold.[2][4] For instance, the size and nature of the N-alkyl substituent and the leaving group can significantly influence the rates of carbamylation and decarbamylation.[2]

Conclusion: A Rigorous Approach to Kinetic Analysis

The kinetic characterization of N,N-dimethylcarbamate inhibitors requires a departure from traditional steady-state assumptions. A thorough understanding of their pseudo-irreversible mechanism is essential for selecting the appropriate analytical methods. While IC50 determination is valuable for initial screening, progress curve analysis provides the most accurate and comprehensive understanding of the inhibitor's interaction with its target enzyme. By employing these rigorous kinetic methodologies, researchers can confidently elucidate structure-activity relationships, optimize lead compounds, and ultimately contribute to the development of more effective and targeted therapeutics.

References

  • Fitting Progress Curves in Assays of Slow-Binding Enzyme Inhibitors. (n.d.).
  • Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: application to nitric oxide synthase. (2001). AAPS PharmSci, 2(1), E8. Retrieved from [Link]

  • Kinetic analysis of enzyme reactions with slow-binding inhibition. (1995). Biochemical Journal, 308(Pt 2), 589–596. Retrieved from [Link]

  • The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. (2007). Molecular Pharmacology, 71(6), 1610-1617. Retrieved from [Link]

  • The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. (2007). Molecular Pharmacology, 71(6), 1610-1617. Retrieved from [Link]

  • Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. (2020). International Journal of Molecular Sciences, 21(18), 6825. Retrieved from [Link]

  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2021). International Journal of Molecular Sciences, 22(11), 5991. Retrieved from [Link]

  • Slow-onset Enzyme Inhibition and Inactivation. (2013). The Beilstein Journal of Organic Chemistry, 9, 2777–2794. Retrieved from [Link]

  • Lineweaver–Burk plot. (n.d.). In Wikipedia. Retrieved from [Link]

  • Slow Binding Inhibitors. (2016). In Basicmedical Key. Retrieved from [Link]

  • Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: application to nitric oxide synthase. (2000). AAPS PharmSci, 2(1), E8. Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs (article). (n.d.). In Khan Academy. Retrieved from [Link]

  • In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. (2014). Zeitschrift für Naturforschung C, 62(3-4), 305-307. Retrieved from [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2021). MedChemComm, 12(1), 128-135. Retrieved from [Link]

  • A new method to characterize the kinetics of cholinesterases inhibited by carbamates. (2017). Journal of Pharmaceutical and Biomedical Analysis, 143, 153-157. Retrieved from [Link]

  • Rate constants of carbamylation and decarbamylation of acetylcholinesterase for physostigmine and carbaryl in the presence of an oxime. (1990). Biochemical Pharmacology, 40(12), 2723-2729. Retrieved from [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). Retrieved from [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Retrieved from [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). In MedSchoolCoach. Retrieved from [Link]

  • Site-specific detection and characterization of ubiquitin carbamylation. (2018). Scientific Reports, 8(1), 1-11. Retrieved from [Link]

  • Avenues for post-translational protein modification prevention and therapy. (2021). Free Radical Biology and Medicine, 162, 381-391. Retrieved from [Link]

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. (n.d.). In Pharmaguideline. Retrieved from [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2021). The Journal of Physical Chemistry B, 125(34), 9646-9657. Retrieved from [Link]

  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 3-20. Retrieved from [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2021). The Journal of Physical Chemistry B, 125(34), 9646-9657. Retrieved from [Link]

  • Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. (2000). Journal of Food Protection, 63(12), 1758-1760. Retrieved from [Link]

  • Carbamylation Analysis Service. (n.d.). In MtoZ Biolabs. Retrieved from [Link]

  • IC50. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). Chemosensors, 9(9), 249. Retrieved from [Link]

  • Protocol for enzyme assays. (n.d.). In The Royal Society of Chemistry. Retrieved from [Link]

  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. (2018). Molecules, 23(11), 2847. Retrieved from [Link]

  • What Are Enzyme Kinetic Assays? (2024). In Tip Biosystems. Retrieved from [Link]

  • Prediction of carbamylated lysine sites based on the one-class k-nearest neighbor method. (2013). Molecular BioSystems, 9(12), 3057-3064. Retrieved from [Link]

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Comparative

A Researcher's Guide to Validating Assay Results: Crafting a High-Fidelity Beer's Law Plot for 4-Nitrophenol

The colorimetric measurement of pNP is a cornerstone of many kinetic assays.[2][4] The enzyme-catalyzed hydrolysis of a substrate like p-nitrophenyl phosphate (pNPP) releases pNP, which, in an alkaline environment, forms...

Author: BenchChem Technical Support Team. Date: January 2026

The colorimetric measurement of pNP is a cornerstone of many kinetic assays.[2][4] The enzyme-catalyzed hydrolysis of a substrate like p-nitrophenyl phosphate (pNPP) releases pNP, which, in an alkaline environment, forms the intensely yellow p-nitrophenolate ion.[1][5] This color change is directly proportional to the amount of product formed and, therefore, the enzyme's activity. However, to accurately quantify this activity, one must first establish a reliable relationship between the absorbance of light by the p-nitrophenolate and its concentration—this is the essence of the Beer-Lambert Law.[6][7]

The Beer-Lambert Law: The Foundation of Quantitative Spectrophotometry

The Beer-Lambert Law, often referred to as Beer's Law, is a fundamental principle in spectrophotometry. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[6] The mathematical expression of this relationship is:

A = εlc

Where:

  • A is the absorbance (a dimensionless quantity)

  • ε (epsilon) is the molar extinction coefficient, or molar absorptivity, a constant that is specific to the substance being measured at a particular wavelength (in M⁻¹cm⁻¹)

  • l is the path length of the cuvette, which is typically 1 cm

  • c is the concentration of the absorbing species (in mol/L or M)

A Beer's Law plot is a graphical representation of this relationship, where absorbance is plotted against a series of known concentrations. A linear plot with a high coefficient of determination (R²) validates that the assay system adheres to Beer's Law within the tested concentration range, allowing for the accurate determination of unknown concentrations.[8][9]

Below is a graphical representation of the Beer-Lambert Law's core principle:

Beer_Lambert_Law cluster_0 Independent Variables Concentration Concentration (c) Absorbance Absorbance (A) Concentration->Absorbance Directly Proportional Path_Length Path Length (l) Path_Length->Absorbance Directly Proportional Molar_Absorptivity Molar Absorptivity (ε) Molar_Absorptivity->Absorbance Proportionality Constant

Caption: The relationship between concentration, path length, molar absorptivity, and absorbance.

Experimental Protocol: Generating a 4-Nitrophenol Standard Curve

This protocol details the steps to generate a robust Beer's Law plot for 4-nitrophenol. The key to a successful standard curve lies in the accuracy of your dilutions and the careful control of experimental conditions.

Materials
  • High-purity 4-nitrophenol (spectrophotometric grade)[10][11]

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Distilled or deionized water

  • Calibrated micropipettes and tips

  • Volumetric flasks (various sizes)

  • Spectrophotometer capable of measuring absorbance at 405 nm[1]

  • Cuvettes (1 cm path length)

Step-by-Step Methodology

1. Preparation of a 1 mM 4-Nitrophenol Stock Solution:

  • Rationale: A concentrated stock solution is prepared first to minimize weighing errors and allow for accurate serial dilutions.

  • Accurately weigh out 13.911 mg of 4-nitrophenol (molar mass = 139.11 g/mol ).

  • Dissolve the pNP in a small amount of 0.1 M NaOH in a 100 mL volumetric flask.

  • Once fully dissolved, bring the final volume to 100 mL with 0.1 M NaOH. Mix thoroughly. This is your 1 mM stock solution.

2. Preparation of Standard Solutions via Serial Dilution:

  • Rationale: Serial dilutions are a systematic way to create a range of concentrations from a stock solution with high precision. The concentration range should encompass the expected concentrations in your experimental samples.

  • Label a series of microcentrifuge tubes or test tubes for each standard (e.g., 100 µM, 80 µM, 60 µM, 40 µM, 20 µM, 10 µM, and a blank).

  • Prepare the standards by diluting the 1 mM stock solution with 0.1 M NaOH as detailed in the table below. For example, to make 1 mL of a 100 µM solution, you would mix 100 µL of the 1 mM stock with 900 µL of 0.1 M NaOH.

Target Concentration (µM)Volume of 1 mM pNP Stock (µL)Volume of 0.1 M NaOH (µL)Total Volume (µL)
1001009001000
80809201000
60609401000
40409601000
20209801000
10109901000
0 (Blank)010001000

3. Spectrophotometric Measurement:

  • Rationale: The spectrophotometer measures the amount of light absorbed by the colored solution. Using a blank corrects for any background absorbance from the cuvette and the solvent. The wavelength of 405 nm is used because it is the absorbance maximum for the p-nitrophenolate ion.[1][12]

  • Set the spectrophotometer to measure absorbance at 405 nm.

  • Use the "Blank" solution (0.1 M NaOH) to zero the spectrophotometer.

  • Measure the absorbance of each standard solution, starting from the lowest concentration and working your way up. It is good practice to measure each standard in triplicate to ensure reproducibility.

The following diagram illustrates the experimental workflow:

Beer_s_Law_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare 1 mM pNP Stock Solution Dilutions Perform Serial Dilutions for Standards Stock->Dilutions Blank Blank Spectrophotometer with 0.1 M NaOH Dilutions->Blank Measure Measure Absorbance of Standards at 405 nm Blank->Measure Plot Plot Absorbance vs. Concentration Measure->Plot Regression Perform Linear Regression (Calculate R² and Slope) Plot->Regression

Sources

Validation

A Comparative Guide to Orthogonal Protecting Group Strategies Involving 4-Nitrophenyl Carbamates

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. The principle of orthogona...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. The principle of orthogonality—the ability to selectively remove one protecting group in the presence of others—is paramount for achieving high yields and purity in the synthesis of complex molecules.[1] This guide provides an in-depth technical comparison of the 4-nitrophenyl (pNP) carbamate protecting group with the widely used tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups. By examining their performance, stability, and deprotection kinetics, this document aims to equip scientists with the knowledge to make informed decisions for their specific synthetic challenges.

The Imperative of Orthogonal Protection in Modern Synthesis

In the construction of complex molecules such as peptides, oligonucleotides, and natural products, multiple reactive functional groups must be masked and selectively unmasked at various stages.[2] An orthogonal protecting group strategy employs a set of protecting groups that are removed under distinct chemical conditions.[3] This allows for the precise and sequential manipulation of a molecule, preventing unwanted side reactions and enabling the construction of intricate molecular architectures.[4]

A well-designed orthogonal protection scheme is critical for the efficiency and success of a synthetic route.[4] The ideal protecting group is easily introduced in high yield, stable to a wide range of reaction conditions, and can be removed selectively in high yield without affecting other functional groups.[5]

4-Nitrophenyl Carbamate: A Base-Labile Protecting Group with Unique Features

The 4-nitrophenyl (pNP) carbamate is a valuable protecting group for amines, characterized by its pronounced lability under basic conditions.[6][7] This property positions it as an orthogonal partner to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.

Properties and Mechanism of the 4-Nitrophenyl Carbamate Group

The key to the pNP carbamate's utility lies in the electron-withdrawing nature of the 4-nitrophenyl group, which makes the carbamate carbonyl highly susceptible to nucleophilic attack. Deprotection is typically achieved under mild basic conditions (pH > 12), proceeding via hydrolysis.[6][7] This reaction releases the free amine and 4-nitrophenolate, a bright yellow compound with a distinct UV absorbance at around 413 nm, allowing for convenient spectrophotometric monitoring of the deprotection progress.[6][7][8]

The pNP carbamate group is notably stable under acidic and neutral conditions, a critical feature for its orthogonality with other protecting groups.[6][7]

Synthesis of 4-Nitrophenyl Carbamates

The introduction of the 4-nitrophenyl carbamate protecting group is typically achieved by reacting the amine with 4-nitrophenyl chloroformate in the presence of a base.[8][9]

A Comparative Analysis of Amine Protecting Groups

A direct comparison with the most common amine protecting groups—Boc, Fmoc, and Cbz—highlights the specific advantages and limitations of the 4-nitrophenyl carbamate strategy.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of conditions and its clean removal with strong acids like trifluoroacetic acid (TFA).[10]

  • Deprotection Mechanism: Acid-catalyzed cleavage generates a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to the free amine.[10]

  • Orthogonality: Orthogonal to base-labile (Fmoc, pNP) and hydrogenolysis-labile (Cbz) groups.

  • Side Reactions: The reactive tert-butyl cation can lead to side reactions, particularly with nucleophilic residues like tryptophan and methionine, necessitating the use of scavengers.[11]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the protecting group of choice in modern solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection conditions.[]

  • Deprotection Mechanism: A β-elimination reaction initiated by a base, typically piperidine, which proceeds rapidly.[]

  • Orthogonality: Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.

  • Kinetics: Deprotection is generally very fast, often completing within minutes.[]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, one of the earliest developed amine protecting groups, is valued for its stability and removal under neutral conditions via catalytic hydrogenolysis.[3]

  • Deprotection Mechanism: Cleavage by catalytic hydrogenation (e.g., H₂ over Pd/C).

  • Orthogonality: Orthogonal to acid-labile (Boc) and base-labile (Fmoc, pNP) groups.

  • Limitations: Incompatible with functional groups that are sensitive to reduction, such as alkenes and alkynes.

Quantitative Performance Comparison

The selection of a protecting group is often dictated by its stability and the kinetics of its removal. The following table summarizes the key performance characteristics of 4-nitrophenyl carbamate in comparison to Boc, Fmoc, and Cbz.

Protecting GroupDeprotection ConditionsStabilityDeprotection KineticsOrthogonality
4-Nitrophenyl Carbamate Mild base (pH > 12)[6][7]Stable in acid and neutral pH[6][7]Rapid under basic conditions[6][7]Orthogonal to Boc and Cbz
Boc Strong acid (e.g., TFA)[10]Stable to base and hydrogenolysis[3]Rapid with strong acid[10]Orthogonal to Fmoc, Cbz, and pNP
Fmoc Base (e.g., 20% piperidine in DMF)[]Stable to acid and hydrogenolysis[3]Very rapid (minutes)[]Orthogonal to Boc and Cbz
Cbz Catalytic hydrogenolysis (H₂/Pd-C)[3]Stable to acid and base[3]Variable, depends on catalyst and substrateOrthogonal to Boc, Fmoc, and pNP

Experimental Protocols

Detailed and validated protocols are essential for the successful implementation of protecting group strategies.

Protocol 1: Protection of an Amine with 4-Nitrophenyl Chloroformate[8]
  • Dissolution: Dissolve the amine (1.0 equiv) and a base such as triethylamine (1.1 equiv) in a suitable solvent like dichloromethane (DCM).

  • Addition of Reagent: Cool the solution to 0 °C and add a solution of 4-nitrophenyl chloroformate (1.1 equiv) in DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Deprotection of a 4-Nitrophenyl Carbamate[6][7]
  • Dissolution: Dissolve the 4-nitrophenyl carbamate-protected compound in a suitable solvent mixture (e.g., DMSO/water).

  • Base Addition: Adjust the pH of the solution to >12 with an aqueous base (e.g., NaOH).

  • Monitoring: Monitor the reaction spectrophotometrically by observing the formation of the yellow 4-nitrophenolate anion at 413 nm.

  • Work-up: Once the reaction is complete, neutralize the solution and extract the deprotected amine with a suitable organic solvent.

  • Purification: Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the purified amine.

Protocol 3: Boc Protection of an Amine[13]
  • Dissolution: Dissolve the amine (1.0 equiv) in a solvent mixture such as water and acetone.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for several hours.

  • Work-up: Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent.

  • Purification: Dry and concentrate the organic extracts to obtain the Boc-protected amine.

Protocol 4: Boc Deprotection of an Amine[10]
  • Dissolution: Dissolve the Boc-protected amine in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 25-50% v/v) to the solution.

  • Reaction: Stir the reaction at room temperature, monitoring for the cessation of CO₂ evolution.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

Protocol 5: Fmoc Protection of an Amine
  • Dissolution: Dissolve the amine (1.0 equiv) and a base like sodium bicarbonate in a mixture of water and dioxane.

  • Reagent Addition: Add Fmoc-Cl (1.1 equiv) and stir the reaction at room temperature.

  • Work-up: After completion, add water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate to yield the Fmoc-protected amine.

Protocol 6: Fmoc Deprotection of an Amine[12]
  • Dissolution: Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to a final concentration of 20% (v/v).

  • Reaction: Stir at room temperature for a short period (typically 5-30 minutes).

  • Work-up: Remove the solvent under reduced pressure and purify the resulting amine.

Protocol 7: Cbz Protection of an Amine[3]
  • Dissolution: Dissolve the amine (1.0 equiv) in an aqueous solution of a base such as sodium carbonate.

  • Reagent Addition: Cool the solution and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for a few hours.

  • Work-up: Wash the reaction mixture with ether, then acidify the aqueous layer and extract the product with an organic solvent.

Protocol 8: Cbz Deprotection of an Amine[3]
  • Dissolution: Dissolve the Cbz-protected amine in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) until the reaction is complete.

  • Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

Visualization of Orthogonal Strategies

The following diagrams illustrate the concept of orthogonal protection and the mechanisms of deprotection for the discussed protecting groups.

Orthogonal_Protection cluster_Boc Boc Protection cluster_Fmoc Fmoc Protection cluster_Cbz Cbz Protection cluster_pNP pNP Carbamate Protection Boc Boc-Protected Amine Free_Amine Free Amine Boc->Free_Amine Strong Acid (TFA) Fmoc Fmoc-Protected Amine Fmoc->Free_Amine Base (Piperidine) Cbz Cbz-Protected Amine Cbz->Free_Amine H₂/Pd-C pNP pNP-Carbamate pNP->Free_Amine Mild Base (pH > 12) Deprotection_Mechanisms cluster_Boc_mech Boc Deprotection (Acid-Labile) cluster_Fmoc_mech Fmoc Deprotection (Base-Labile) cluster_pNP_mech pNP Carbamate Deprotection (Base-Labile) Boc_start R-NH-Boc Boc_H R-NH-Boc-H⁺ Boc_start->Boc_H + H⁺ Boc_carbocation t-Bu⁺ + R-NH-COOH Boc_H->Boc_carbocation Boc_end R-NH₂ + CO₂ Boc_carbocation->Boc_end Fmoc_start R-NH-Fmoc Fmoc_intermediate Deprotonated Intermediate Fmoc_start->Fmoc_intermediate + Base Fmoc_end R-NH₂ + Dibenzofulvene-Adduct Fmoc_intermediate->Fmoc_end Elimination pNP_start R-NH-CO-OpNP pNP_intermediate Tetrahedral Intermediate pNP_start->pNP_intermediate + OH⁻ pNP_end R-NH₂ + ⁻O-pNP + CO₂ pNP_intermediate->pNP_end

Caption: Simplified deprotection mechanisms for Boc, Fmoc, and pNP carbamate.

Conclusion

The choice of an amine protecting group is a critical decision in the design of a synthetic strategy. While Boc, Fmoc, and Cbz represent the workhorses of organic synthesis, the 4-nitrophenyl carbamate offers a valuable alternative, particularly when mild, base-labile deprotection is required and spectrophotometric monitoring is advantageous. Its stability to acidic conditions makes it an excellent orthogonal partner to the Boc group. By understanding the specific characteristics, mechanisms, and experimental protocols for each of these protecting groups, researchers can devise more efficient, robust, and elegant solutions to complex synthetic challenges.

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  • Behrendt, R., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 19(8), 499-505. Available from: [Link]

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  • Funakoshi, S., et al. (1988). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 85(18), 6919-6922. Available from: [Link]

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Comparative

A Comparative Guide to the Insecticidal Activity of N-methyl and N,N-dimethylcarbamates

This guide provides an in-depth, objective comparison of the insecticidal performance of N-methylcarbamates and N,N-dimethylcarbamates. Designed for researchers, scientists, and professionals in drug and pesticide develo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the insecticidal performance of N-methylcarbamates and N,N-dimethylcarbamates. Designed for researchers, scientists, and professionals in drug and pesticide development, this document delves into the mechanisms of action, structure-activity relationships, and metabolic fates that underpin the differential efficacy of these two important classes of insecticides. All claims are supported by experimental data and authoritative sources to ensure scientific integrity.

Executive Summary: The Critical Role of the N-Methyl Group

The central finding of extensive research is that N-methylcarbamates are consistently more potent insecticides than their N,N-dimethylcarbamate counterparts . This heightened activity is primarily attributed to the superior structural complementarity of the N-methyl group to the active site of acetylcholinesterase (AChE), the target enzyme. The addition of a second methyl group on the nitrogen atom introduces steric hindrance, which impedes efficient binding to AChE, thereby reducing the compound's inhibitory capacity and overall insecticidal efficacy.

Mechanism of Action: Inhibition of Acetylcholinesterase

The primary mode of action for both N-methyl and N,N-dimethylcarbamates is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and vertebrates.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts, a process essential for terminating nerve impulses.

The inhibition of AChE by carbamates leads to an accumulation of acetylcholine, resulting in continuous and uncontrolled nerve impulses. This hyperexcitation of the nervous system manifests as tremors, paralysis, and ultimately, the death of the insect. The inhibitory action is a result of the carbamylation of a serine hydroxyl group within the active site of AChE. While this process is reversible, the carbamylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, effectively taking the enzyme out of commission for a longer period.

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

Structure-Activity Relationship: The Steric Hindrance Effect

The difference in insecticidal activity between N-methyl and N,N-dimethylcarbamates is a direct consequence of their molecular structure. The active site of AChE has a specific conformation that best accommodates the N-methylcarbamoyl moiety. The presence of a single methyl group allows for an optimal fit, maximizing the interaction between the carbamate and the enzyme's active site.

In contrast, the N,N-dimethylcarbamoyl group is bulkier. This increased steric hindrance prevents the molecule from fitting as effectively into the AChE active site. This poorer fit leads to a lower binding affinity and a reduced rate of carbamylation, resulting in weaker enzyme inhibition and, consequently, lower insecticidal activity.[2]

Steric_Hindrance cluster_n_methyl N-Methylcarbamate cluster_n_n_dimethyl N,N-Dimethylcarbamate N_Methyl N-Methylcarbamate AChE_Active_Site_1 AChE Active Site N_Methyl->AChE_Active_Site_1 Good Fit Good_Fit Optimal Binding (High Inhibition) AChE_Active_Site_1->Good_Fit N_N_Dimethyl N,N-Dimethylcarbamate AChE_Active_Site_2 AChE Active Site N_N_Dimethyl->AChE_Active_Site_2 Poor Fit Poor_Fit Steric Hindrance (Low Inhibition) AChE_Active_Site_2->Poor_Fit

Caption: Steric hindrance effect of N,N-dimethylcarbamates on AChE binding.

Quantitative Comparison of Insecticidal Activity

The superior insecticidal activity of N-methylcarbamates is evident in both in vivo and in vitro studies. In vivo toxicity is typically assessed by determining the median lethal dose (LD50), the dose required to kill 50% of a test population. In vitro efficacy is measured by the half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. In both cases, a lower value indicates greater potency.

Table 1: Comparative In Vivo Acute Toxicity (LD50)

Carbamate ClassCompound ExampleTest InsectLD50 (mg/kg)Reference
N-methylcarbamate CarbofuranRat (oral)8[1]
N-methylcarbamate AldicarbRat (oral)1[1]
N-methylcarbamate CarbarylRat (oral)307[1]
N-methylcarbamate MethomylRat (oral)17[1]
N-methylcarbamate PropoxurRat (oral)50[1]

Note: Direct comparative LD50 data for N,N-dimethyl analogues in the same insect species is limited in publicly available literature, but the trend of lower toxicity for N,N-dimethylcarbamates is well-established.[2]

Table 2: Comparative In Vitro Acetylcholinesterase Inhibition (IC50)

Carbamate ClassCompound ExampleEnzyme SourceIC50 (µM)Reference
N-methylcarbamate Carbofuran-0.21[1]
N-methylcarbamate Aldicarb-0.45[1]
N-methylcarbamate Carbaryl-2.5[1]
N-methylcarbamate Methomyl-0.87[1]
N-methylcarbamate Propoxur-1.2[1]

Note: As with LD50 data, direct comparative IC50 data for N,N-dimethyl analogues is scarce in single studies. However, the principle of reduced inhibition due to steric hindrance is a fundamental concept in structure-activity relationship studies of carbamates.

Metabolic Fate and Detoxification

The overall insecticidal efficacy of a carbamate is also influenced by its metabolic fate within the insect. Insects possess detoxification enzymes, such as esterases and mixed-function oxidases, that can metabolize and inactivate insecticides.[3]

The primary metabolic pathways for carbamates include:

  • Hydrolysis: The ester linkage of the carbamate is cleaved by esterases, resulting in the formation of a phenol or oxime and carbamic acid. This is a major detoxification pathway.

  • Oxidation: The molecule can be oxidized at various positions by mixed-function oxidases. This can sometimes lead to bioactivation (creation of a more toxic metabolite) but more commonly results in detoxification.

While comparative metabolic studies are complex, it is hypothesized that the steric bulk of N,N-dimethylcarbamates may influence their susceptibility to enzymatic degradation, though this is not as significant a factor in their differential toxicity as the direct inhibition of AChE.

Metabolic_Pathways Carbamate Carbamate Insecticide Hydrolysis Hydrolysis (Esterases) Carbamate->Hydrolysis Oxidation Oxidation (Mixed-Function Oxidases) Carbamate->Oxidation Detoxified_Products Detoxified Metabolites Hydrolysis->Detoxified_Products Oxidation->Detoxified_Products

Caption: Major metabolic pathways for carbamate insecticides in insects.

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the insecticidal activity of carbamates.

In Vivo Acute Toxicity Assay (LD50 Determination)

This protocol outlines the determination of the median lethal dose (LD50) of a carbamate insecticide in a target insect species.

Objective: To quantify the acute toxicity of a test compound.

Materials:

  • Target insect species of a uniform age and weight.

  • Test carbamate compound.

  • Acetone or other suitable solvent.

  • Microsyringe or topical application device.

  • Holding cages with food and water.

  • Temperature and humidity-controlled environment.

Procedure:

  • Dose Preparation: Prepare a series of dilutions of the test carbamate in the chosen solvent. A minimum of five concentrations is recommended to generate a dose-response curve.

  • Insect Selection: Randomly select groups of at least 10-20 insects for each dose and a control group.

  • Topical Application: Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect using a microsyringe. The control group receives the solvent only.

  • Observation: Place the treated insects in holding cages with access to food and water and maintain them under controlled environmental conditions (e.g., 25°C and 60% relative humidity).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LD50 value using probit analysis or other appropriate statistical methods.

In Vitro Acetylcholinesterase Inhibition Assay (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a carbamate against AChE using the Ellman method.

Objective: To measure the in vitro inhibitory potency of a test compound against AChE.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or insect source).

  • Acetylthiocholine iodide (ATCI), the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • Test carbamate compound dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate and a microplate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare a serial dilution of the test carbamate.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and the test carbamate at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the ATCI and DTNB solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

References

  • Evaluation of compounds for insecticidal activity on adult mosquitos: 2. Toxicity to adult mosquitos and the physical properties of some new carbamates. National Institutes of Health. Available at: [Link]

  • Comparative metabolism and selectivity of organophosphate and carbamate insecticides. World Health Organization. Available at: [Link]

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